2-Bromo-4-methylhexane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61653-12-1 |
|---|---|
Molecular Formula |
C7H15Br |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
2-bromo-4-methylhexane |
InChI |
InChI=1S/C7H15Br/c1-4-6(2)5-7(3)8/h6-7H,4-5H2,1-3H3 |
InChI Key |
NRWCWVSNXYGJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-4-methylhexane chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 2-Bromo-4-methylhexane, a halogenated alkane with applications in organic synthesis. The document covers its chemical structure, IUPAC nomenclature, physicochemical properties, and key reaction pathways, including a detailed experimental protocol for its synthesis.
Chemical Structure and IUPAC Name
This compound is an alkyl halide characterized by a hexane (B92381) backbone.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] This name indicates a six-carbon main chain (hexane) with a bromine atom substituted at the second carbon and a methyl group at the fourth carbon.[1][3] The condensed structural formula can be represented as CH₃CH(Br)CH₂CH(CH₃)CH₂CH₃.
The structure contains two chiral centers, at carbon 2 and carbon 4, meaning it can exist as four possible stereoisomers (diastereomers).
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| IUPAC Name | This compound | [2][4] |
| CAS Number | 61653-12-1 | [1][2][5] |
| Molecular Formula | C₇H₁₅Br | [1][2][4] |
| Molecular Weight | 179.10 g/mol | [1][2][4] |
| Canonical SMILES | CCC(C)CC(C)Br | [2][4][5] |
| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N | [1][2][4] |
| XLogP3 | 3.6 | [2][4] |
| Exact Mass | 178.03571 g/mol | [2][4] |
| Boiling Point | Not reported | [1] |
| Density | Not reported | [1] |
Synthesis and Reactivity
Synthesis via Radical Bromination
The primary method for synthesizing this compound is through the radical bromination of 4-methylhexane.[1] This reaction proceeds via a free-radical mechanism, typically initiated by ultraviolet (UV) light or heat, which facilitates the selective abstraction of a hydrogen atom from the secondary carbon, followed by its replacement with a bromine atom.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the radical bromination of 4-methylhexane.
Materials:
-
4-methylhexane
-
Bromine (Br₂)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a UV lamp
-
Nonpolar solvent (e.g., hexane)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Brine solution (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-methylhexane in a nonpolar solvent like hexane. The apparatus should be protected from ambient light if a UV lamp is not used for initiation.
-
Initiation: If using a chemical initiator, add a catalytic amount of AIBN to the solution. Alternatively, position a UV lamp to irradiate the flask.
-
Bromine Addition: Slowly add bromine dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature (e.g., 40–60°C) to prevent over-bromination.[1] The characteristic red-brown color of bromine should fade as it is consumed.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water, followed by a brine solution.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Chemical Reactivity
The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1] As a secondary alkyl halide, it can undergo both SN1 and SN2 reactions, with the dominant pathway influenced by the nucleophile, solvent, and temperature.
-
SN2 Reactions: In the presence of strong nucleophiles (e.g., hydroxide, cyanide) and polar aprotic solvents (e.g., DMSO), this compound tends to react via an SN2 mechanism.[1]
-
SN1 Reactions: In polar protic solvents, which can stabilize the secondary carbocation intermediate, an SN1 pathway may be favored, especially with weaker nucleophiles.[1]
This reactivity makes this compound a useful intermediate for introducing the 4-methylhexyl group into various molecular structures, finding utility in the synthesis of pharmaceuticals and agrochemicals.[1]
Logical Workflow for Reaction Pathway Selection
The choice between an SN1 and SN2 pathway for a reaction involving this compound is a critical consideration in synthetic design. The following diagram illustrates the logical workflow for determining the likely reaction mechanism based on experimental conditions.
References
Physical and chemical properties of 2-Bromo-4-methylhexane
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-4-methylhexane
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers key data, reaction mechanisms, and synthetic pathways.
Core Properties and Identifiers
This compound is a secondary alkyl halide.[1] Its structure consists of a hexane (B92381) backbone with a bromine atom at the second carbon and a methyl group at the fourth carbon.[1] This substitution pattern significantly influences its chemical reactivity.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 61653-12-1 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₅Br | [1][3][4][5] |
| Molecular Weight | 179.10 g/mol | [1][2][3][4] |
| Canonical SMILES | CCC(C)CC(C)Br | [1][2][3] |
| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N | [1][2][3][4] |
| XLogP3 | 3.6 | [1][2] |
| LogP | 3.206 | [5] |
| Rotatable Bond Count | 3 | [3][5] |
| Heavy Atom Count | 8 | [3] |
| Boiling Point | Not explicitly reported in literature. | [4] |
| Density | Not explicitly reported in literature. | [4] |
Chemical Synthesis
Several synthetic routes are available for the preparation of this compound. The choice of method depends on factors such as starting material availability, desired yield, and scalability.
Synthesis from 4-methylhexan-2-ol
A common laboratory-scale synthesis involves the nucleophilic substitution of the hydroxyl group in 4-methylhexan-2-ol.[1] This can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1]
Caption: Synthetic workflow for this compound.
Radical Bromination of 4-methylhexane
For industrial-scale production, the free-radical bromination of 4-methylhexane using bromine (Br₂) under UV light or heat is a viable method.[4] This reaction proceeds via a free-radical mechanism, where a hydrogen atom is abstracted from the second carbon, followed by the introduction of a bromine atom.[4]
Chemical Reactivity and Reaction Mechanisms
As a secondary alkyl halide, this compound exhibits reactivity characteristic of this class, primarily undergoing nucleophilic substitution and elimination reactions.[1] The specific pathway is highly dependent on the reaction conditions.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
This compound can react via both Sₙ1 and Sₙ2 mechanisms.[1]
-
Sₙ2 Mechanism : This pathway is favored by strong nucleophiles in polar aprotic solvents (e.g., DMSO).[4] The reaction involves a single, concerted step where the nucleophile attacks the carbon-bearing bromine from the backside, leading to an inversion of stereochemistry.[1] However, steric hindrance from the methyl group at the fourth carbon can slightly impede the Sₙ2 mechanism.[4]
-
Sₙ1 Mechanism : This pathway is favored in polar protic solvents (like water or ethanol) which can stabilize the intermediate carbocation.[1][4] The secondary carbocation formed is stabilized by hyperconjugation.[1]
Elimination Reactions (E2)
In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide, this compound undergoes dehydrohalogenation via an E2 mechanism to form an alkene.[4] The major product is typically the more substituted alkene, 4-methyl-2-hexene, in accordance with Zaitsev's rule.[4]
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not extensively published. However, based on general organic chemistry principles, the following outlines provide a methodological framework.
General Protocol for Sₙ2 Reaction (e.g., with Sodium Azide)
-
Dissolution : Dissolve this compound in a polar aprotic solvent such as acetone (B3395972) or DMSO in a round-bottom flask.
-
Reagent Addition : Add a stoichiometric equivalent of sodium azide (B81097) (NaN₃).
-
Reaction : Heat the mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : After completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting crude product by distillation or column chromatography.
General Protocol for E2 Elimination
-
Reagent Preparation : Prepare a solution of a strong, non-nucleophilic base, such as potassium tert-butoxide, in its corresponding alcohol (tert-butanol).
-
Reactant Addition : Add this compound dropwise to the basic solution at a controlled temperature (often room temperature or slightly elevated).
-
Reaction : Stir the mixture for a specified period until the starting material is consumed, as indicated by TLC or GC analysis.
-
Work-up : Quench the reaction by adding water. Separate the organic layer.
-
Purification : Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent. The resulting alkene product, 4-methyl-2-hexene, can be purified by fractional distillation.
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis.[1][4] Its applications include:
-
Pharmaceutical Synthesis : Similar alkyl halides are used in the development and synthesis of new drug candidates due to their potential biological activities.[1][4] They can be used in alkylation reactions to build more complex molecular scaffolds for analgesics and anticonvulsants.[4]
-
Agrochemicals : It can serve as a precursor for herbicides and pesticides.[4]
-
Mechanistic Studies : It is a useful substrate for studying the kinetics and mechanisms of nucleophilic substitution and elimination reactions involving haloalkanes.[1]
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylhexane from 4-methylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-methylhexane from 4-methylhexan-2-ol, a key transformation in organic synthesis. This document outlines the primary synthetic route, reaction mechanism, experimental protocols, and purification techniques, supported by relevant quantitative data and safety information.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry, providing versatile intermediates for further functionalization. The synthesis of this compound from 4-methylhexan-2-ol is a representative example of converting a secondary alcohol to a secondary alkyl bromide. This guide will focus on the use of phosphorus tribromide (PBr₃) as the brominating agent, a method known for its efficiency and stereochemical control.
Physicochemical Properties
A summary of the key physicochemical properties of the reactant and the product is presented below.
| Property | 4-methylhexan-2-ol | This compound |
| Molecular Formula | C₇H₁₆O | C₇H₁₅Br |
| Molar Mass | 116.20 g/mol | 179.10 g/mol [1] |
| Appearance | Colorless liquid (presumed) | Colorless liquid (presumed) |
| Boiling Point | 148 °C | Not explicitly found |
| Density | 0.817 g/cm³ | Not explicitly found |
Reaction Scheme and Mechanism
The synthesis of this compound from 4-methylhexan-2-ol using phosphorus tribromide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway is generally preferred for primary and secondary alcohols as it avoids the formation of carbocation intermediates, thus preventing potential rearrangement side products.[2][3][4]
The reaction can be depicted as follows:
The mechanism involves two main stages:
-
Activation of the Alcohol: The lone pair of electrons on the oxygen atom of 4-methylhexan-2-ol attacks the electrophilic phosphorus atom of PBr₃. This results in the formation of a protonated intermediate and the displacement of a bromide ion. This step converts the poor hydroxyl leaving group into a good leaving group (an alkyldibromophosphite).[4]
-
Nucleophilic Attack: The displaced bromide ion, a good nucleophile, then attacks the carbon atom bearing the activated hydroxyl group from the backside. This concerted step leads to the formation of the C-Br bond and the cleavage of the C-O bond, resulting in the desired this compound with an inversion of stereochemistry at the reaction center.[5]
Figure 1: Sₙ2 mechanism for the synthesis of this compound.
Experimental Protocol
While a specific, peer-reviewed protocol for the synthesis of this compound was not found in the literature search, a general and reliable procedure for the bromination of a secondary alcohol using PBr₃ is provided below. This protocol is based on established methods for similar transformations.[6] It is crucial to perform a thorough risk assessment before conducting this experiment.
Materials and Reagents:
-
4-methylhexan-2-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Pyridine (optional, to neutralize liberated HBr)[2]
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylhexan-2-ol in an anhydrous solvent such as diethyl ether or dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. The reaction is exothermic, and slow addition is crucial to control the temperature.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for several hours or overnight.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Figure 2: General experimental workflow for the synthesis and purification of this compound.
Spectroscopic Data
4-methylhexan-2-ol:
-
¹³C NMR: Predicted chemical shifts would show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
IR Spectrum: A broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.
This compound (Predicted):
-
¹H NMR: The spectrum would be complex due to the diastereotopic protons. Key signals would include a multiplet for the proton on the carbon bearing the bromine atom (C2), likely in the downfield region (around 3.5-4.5 ppm). The methyl groups would appear as doublets or triplets in the upfield region.
-
¹³C NMR: The spectrum would show seven distinct signals. The carbon attached to the bromine (C2) would be shifted downfield compared to the corresponding carbon in the starting alcohol.
-
IR Spectrum: The characteristic broad O-H peak from the starting material will be absent. The spectrum will be dominated by C-H stretching and bending vibrations. A C-Br stretching vibration may be observed in the fingerprint region (typically 500-600 cm⁻¹).
Safety Considerations
-
Phosphorus tribromide (PBr₃) is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The reaction generates hydrogen bromide (HBr) gas, which is also corrosive and toxic. The reaction apparatus should be equipped with a drying tube and vented to a scrubber or an efficient fume hood.
-
Solvents such as diethyl ether and dichloromethane are flammable and volatile. Ensure there are no ignition sources nearby.
Conclusion
The synthesis of this compound from 4-methylhexan-2-ol using phosphorus tribromide is an effective method for producing the corresponding secondary alkyl bromide. The Sₙ2 mechanism of this reaction provides good stereochemical control and minimizes the formation of rearrangement byproducts. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. Further optimization of the provided general protocol may be necessary to achieve high yields and purity for this specific transformation.
References
Spectroscopic data (NMR, IR, MS) for 2-Bromo-4-methylhexane
A comprehensive analysis of the spectroscopic data for 2-bromo-4-methylhexane is essential for its unambiguous identification and characterization in research and drug development. This technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Molecular Structure
IUPAC Name: this compound[1] Molecular Formula: C7H15Br[1] Molecular Weight: 179.10 g/mol [1] Structure:
Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is a combination of predicted values based on established spectroscopic principles for alkyl halides and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure. The presence of a chiral center at both C2 and C4 results in diastereotopic protons for the C3 and C5 methylene (B1212753) groups, leading to more complex splitting patterns than might be initially expected.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~4.10 | Multiplet | 1H | CH-Br (C2) |
| b | ~1.72 | Doublet of doublets | 3H | CH₃ (C1) |
| c | ~1.85 - 1.65 | Multiplet | 2H | CH₂ (C3) |
| d | ~1.60 | Multiplet | 1H | CH (C4) |
| e | ~1.40 - 1.15 | Multiplet | 2H | CH₂ (C5) |
| f | ~0.92 | Triplet | 3H | CH₃ (C6) |
| g | ~0.90 | Doublet | 3H | CH₃ (at C4) |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~55 | C2 (CH-Br) |
| ~42 | C3 (CH₂) |
| ~34 | C4 (CH) |
| ~30 | C5 (CH₂) |
| ~25 | C1 (CH₃) |
| ~22 | CH₃ (at C4) |
| ~14 | C6 (CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of an alkyl halide is typically characterized by the C-Br stretching vibration, which appears in the fingerprint region.
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2960-2850 | C-H stretch (alkane) | Strong |
| 1465 | C-H bend (CH₂) | Medium |
| 1380 | C-H bend (CH₃) | Medium |
| 690-515 | C-Br stretch | Medium-Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show characteristic fragmentation patterns for alkyl bromides. A key feature is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.
Expected Mass Spectrometry Fragmentation
| m/z | Ion | Comments |
| 178/180 | [C₇H₁₅Br]⁺ | Molecular ion peaks (M⁺, M+2⁺) |
| 99 | [C₇H₁₅]⁺ | Loss of Br radical |
| 71 | [C₅H₁₁]⁺ | Alpha cleavage, loss of C₂H₄Br radical |
| 57 | [C₄H₉]⁺ | Butyl cation, common alkane fragment |
| 43 | [C₃H₇]⁺ | Propyl cation, often the base peak |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).[2]
-
Ensure the sample is fully dissolved, then transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. The liquid height should be around 4-5 cm.[2]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and improve spectral resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
IR Spectroscopy (FT-IR) Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Press the sample anvil down to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation Setup:
-
Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Set the GC oven temperature program to adequately separate the analyte from any impurities and the solvent.
-
Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-250).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
-
The compound will be separated by the GC column and then enter the mass spectrometer, where it is ionized, fragmented, and detected.
-
The resulting data will be a chromatogram showing peaks over time, with a corresponding mass spectrum for each peak.
-
Visualizations
The following diagrams illustrate the logical workflow for structure elucidation and a general experimental workflow for spectroscopic analysis.
Caption: Logical workflow for structure elucidation.
Caption: General experimental workflow.
References
A Technical Guide to 2-Bromo-4-methylhexane: Sourcing, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-methylhexane, a key alkyl halide intermediate with applications in the pharmaceutical and agrochemical industries. This document details commercially available sources, outlines synthetic methodologies, and explores its utility in organic synthesis, particularly in the development of novel therapeutic agents.
Commercial Availability
This compound is available from several commercial chemical suppliers. Researchers can procure this reagent from the following vendors, among others:
| Supplier | Purity | Catalog Number |
| Vulcanchem | - | 61653-12-1 |
| ChemScene | ≥98% | CS-0524991 |
| Smolecule | - | S14147178 |
| BLD Pharm | - | 61653-12-1 |
It is advisable to consult the respective supplier's technical data sheets for detailed specifications and safety information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its appropriate handling, storage, and application in chemical reactions.[1]
| Property | Value |
| Molecular Formula | C₇H₁₅Br |
| Molecular Weight | 179.10 g/mol |
| CAS Number | 61653-12-1 |
| IUPAC Name | This compound |
| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CC(C)Br |
| LogP (Partition Coefficient) | 3.21 (Predicted) |
Synthetic Routes
This compound can be synthesized through several established methods in organic chemistry. The two primary routes involve the radical bromination of the corresponding alkane and the nucleophilic substitution of an alcohol.
Radical Bromination of 4-methylhexane
The free-radical bromination of 4-methylhexane is a common method for the preparation of this compound.[2] This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN).
Reaction Scheme:
References
CAS number and molecular formula of 2-Bromo-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-methylhexane, a chiral secondary alkyl halide. The document covers its fundamental chemical and physical properties, stereoisomerism, detailed experimental protocols for its synthesis and subsequent reactions, and the mechanistic pathways governing its transformations. This information is intended to support researchers in organic synthesis, medicinal chemistry, and drug development.
Compound Identification and Properties
This compound is a halogenated hydrocarbon with the chemical formula C₇H₁₅Br.[1][2][3] Its structure consists of a hexane (B92381) backbone with a bromine atom at the second position and a methyl group at the fourth position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 61653-12-1[1][3] |
| Molecular Formula | C₇H₁₅Br[1][2][3] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | CCC(C)CC(C)Br[1][4] |
| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N[1][2][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 179.10 g/mol [1][2][3] | |
| XLogP3 | 3.6 | Computed[1][4] |
| Exact Mass | 178.03571 g/mol [1][4] | |
| Boiling Point | Not experimentally reported | Data for isomers like 1-bromo-4-methylhexane (B13197035) is available. |
| Density | Not experimentally reported | Data for related compounds is available through databases.[1] |
| Heavy Atom Count | 8 | Computed[4] |
| Rotatable Bond Count | 3 | Computed[3] |
Stereoisomerism
This compound possesses two chiral centers at carbons C2 and C4. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are one pair of enantiomers, while the (2R,4S) and (2S,4R) isomers form another enantiomeric pair. The relationship between a member of one pair and a member of the other pair is diastereomeric.
Synthesis of this compound
The most common laboratory synthesis of this compound involves the bromination of the corresponding alcohol, 4-methylhexan-2-ol. Reagents such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids can be employed. The use of PBr₃ is often preferred for secondary alcohols as it minimizes the risk of carbocation rearrangements.
Representative Experimental Protocol: Bromination using PBr₃
Disclaimer: The following is a general procedure for the conversion of a secondary alcohol to a secondary bromide and should be adapted and optimized for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 4-methylhexan-2-ol in a suitable anhydrous aprotic solvent such as diethyl ether or dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approximately 0.33-0.40 molar equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or overnight until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.
Chemical Reactivity and Mechanisms
As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions
The bromine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles.
-
Sₙ2 Mechanism: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., acetone, DMSO). The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the C2 center. The steric hindrance from the alkyl groups on the secondary carbon can slow the rate of Sₙ2 reactions compared to primary alkyl halides.
-
Sₙ1 Mechanism: Favored by weak nucleophiles in polar protic solvents (e.g., water, ethanol). This pathway involves the formation of a secondary carbocation intermediate, which can potentially lead to a racemic mixture of products if the starting material is enantiomerically pure.
References
Health and Safety Profile of 2-Bromo-4-methylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a significant lack of specific toxicological data for 2-Bromo-4-methylhexane. The information presented in this guide is largely based on a "read-across" approach from structurally similar compounds, primarily other C7 and C8 alkyl bromides, and general knowledge of the toxicology of haloalkanes. This guide is intended for informational purposes and should not be substituted for a comprehensive risk assessment based on experimental data for this compound.
Chemical and Physical Properties
This compound is a halogenated alkane with the chemical formula C₇H₁₅Br. Its structure and basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 61653-12-1 | - |
| Molecular Formula | C₇H₁₅Br | - |
| Molecular Weight | 179.10 g/mol | - |
| Appearance | No data available; likely a liquid | Inferred |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Density | No data available | - |
| Solubility | Insoluble in water | Inferred from similar compounds |
Hazard Identification and Classification
While no specific GHS classification for this compound is available, a predicted classification can be inferred from its structural analogs, such as 2-bromohexane.
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❕ |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❕ |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❕ |
Note: This classification is predictive and based on data for 2-bromohexane.
Toxicological Profile (Read-Across Approach)
Due to the absence of specific toxicological studies on this compound, this section provides an overview of the potential toxicological effects based on the known hazards of alkyl bromides and similar haloalkanes.
Acute Toxicity
The acute toxicity of this compound is not known. However, alkyl bromides, in general, can be harmful if swallowed, inhaled, or in contact with skin. Inhalation may cause respiratory tract irritation.[1]
Skin and Eye Irritation
Based on data from similar compounds, this compound is expected to be a skin and eye irritant.[1] Direct contact can cause redness, pain, and inflammation.
Genotoxicity
Alkyl halides are a class of compounds that are often considered potential genotoxic impurities in pharmaceutical manufacturing.[2][3] They are alkylating agents and have the potential to react with DNA, which can lead to mutations.[4][5] Several halogenated alkanes have shown positive results in mutagenicity assays, such as the Ames test.[6]
Carcinogenicity
There is no data on the carcinogenic potential of this compound. Some haloalkanes have been found to be carcinogenic in animal studies.[7]
Neurotoxicity
Some brominated compounds have been shown to exert neurotoxic effects.[8]
Experimental Protocols (Representative)
As no specific experimental data for this compound is available, this section provides detailed methodologies for key experiments that would be used to assess the toxicological profile of a novel compound.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
Principle: This assay uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These bacteria are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Protocol:
-
Preparation: Prepare different concentrations of the test compound.
-
Exposure: Mix the test compound with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix).
-
Plating: Plate the mixture on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies and compare it to the control plates. A significant increase in the number of revertant colonies indicates mutagenic potential.
Signaling Pathways and Workflows
Given the lack of data on the specific biological effects of this compound, a generalized diagram illustrating potential pathways of chemical-induced cell death is provided below. Additionally, a logical workflow for the safety assessment of a novel chemical is presented.
Caption: Generalized signaling pathways in chemical-induced cell death.
References
- 1. fishersci.com [fishersci.com]
- 2. asianjpr.com [asianjpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-4-methylhexane
Version: 1.0
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-4-methylhexane (CAS No. 61653-12-1), a versatile haloalkane intermediate used in organic synthesis. The document covers the compound's chemical structure, physicochemical properties, and detailed synthesis methodologies. It explores its chemical reactivity, focusing on nucleophilic substitution and elimination reactions, and discusses its applications as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction
This compound is a secondary alkyl halide characterized by a hexane (B92381) backbone with a bromine atom at the second carbon and a methyl group at the fourth position.[1][2] Its specific branching pattern and the presence of the reactive bromine atom make it a useful intermediate in various chemical transformations.[1] This compound is primarily utilized in laboratory settings for studying the mechanisms of haloalkane reactions and as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structural features, including chirality at two carbon centers, also make it an interesting substrate for stereoselective synthesis.[1]
Physicochemical Properties
The fundamental properties of this compound are crucial for its handling, application in synthesis, and purification. While experimentally determined data such as boiling point and density are not widely reported, a collection of its key identifiers and computed properties are summarized below.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 61653-12-1 | [3][4][5] |
| Molecular Formula | C₇H₁₅Br | [1][2][4] |
| Molecular Weight | 179.10 g/mol | [1][2][4] |
| Canonical SMILES | CCC(C)CC(C)Br | [1][3][4] |
| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N | [1][2][4] |
| XLogP3 (Computed) | 3.6 | [3] |
| Complexity (Computed) | 84.4 | [3] |
| Rotatable Bond Count | 3 | [4][5] |
| Appearance | Clear, colorless to yellow liquid | [6] |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The choice of method depends on the desired yield, purity, and the availability of starting materials. The three primary pathways are detailed below.
General Synthesis Workflow
The following diagram illustrates the common synthetic pathways starting from commercially available precursors.
Caption: General synthetic pathways to this compound.
Experimental Protocols
This method involves the conversion of a secondary alcohol to the corresponding alkyl bromide using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylhexan-2-ol (1.0 eq). Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred alcohol, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to a gentle reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel. The organic layer (top layer) will contain the product.
-
Purification: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by fractional distillation.
This pathway involves the bromination of an alkane using bromine in the presence of ultraviolet (UV) light.[1][2] This method often produces a mixture of isomeric products and is less selective.[1]
-
Reaction Setup: In a flask suitable for photochemical reactions, combine 4-methylhexane (1.0 eq) with a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Reagent Addition: Add elemental bromine (Br₂) (1.0 eq) to the solution.
-
Initiation: Irradiate the mixture with a UV lamp while stirring vigorously at room temperature. The disappearance of the reddish-brown bromine color indicates the reaction is proceeding.
-
Work-up: Once the color has dissipated, wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by distillation. The resulting mixture of brominated hexanes requires separation, typically by fractional distillation, to isolate this compound.
Chemical Reactivity and Mechanisms
As a secondary alkyl halide, this compound undergoes two primary types of reactions: nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E2).[1][2] The dominant pathway is influenced by factors such as the strength of the nucleophile/base, solvent polarity, and temperature.
-
Sₙ2 (Substitution Nucleophilic Bimolecular): This mechanism is favored by strong, small nucleophiles in polar aprotic solvents (e.g., DMSO, acetone).[2] The reaction occurs in a single, concerted step, leading to an inversion of stereochemistry at the chiral center.[1]
-
Sₙ1 (Substitution Nucleophilic Unimolecular): This pathway is favored in the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol). It proceeds through a stable secondary carbocation intermediate, leading to a racemic mixture of products.[1]
-
E2 (Elimination Bimolecular): This reaction is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures.[2] It results in the formation of an alkene, primarily 4-methyl-2-hexene, following Zaitsev's rule.[2]
Caption: Competing reaction pathways for this compound.
Applications in Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its primary applications are found in the construction of larger, more complex molecules.
-
Pharmaceutical Synthesis: Alkyl halides like this compound are common precursors for introducing alkyl chains into target molecules. It can be used in alkylation reactions to synthesize potential analgesics and anticonvulsants.[2] The specific stereoisomers of the compound can be valuable in asymmetric synthesis to control the stereochemical outcome of a reaction.[1]
-
Agrochemicals: It is a building block in the development of herbicides and pesticides, where the specific alkyl structure can contribute to the biological activity of the final product.[2]
-
Chemical Research: The compound is used in academic and industrial laboratories to study the kinetics and mechanisms of nucleophilic substitution and elimination reactions involving haloalkanes.[1]
Conclusion
This compound is a valuable, though not widely documented, chemical intermediate. Its utility stems from the reactivity of the carbon-bromine bond, which allows for its conversion into a variety of other functional groups through well-understood reaction mechanisms. While detailed historical information on its discovery is scarce, its role as a building block in synthetic chemistry is clear. The protocols and data presented in this guide provide a foundational resource for researchers and professionals aiming to utilize this compound in their synthetic endeavors.
References
Prepared for: Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Executive Summary
Organohalogen compounds, once considered rare in biological systems, are now recognized as a diverse and widespread class of natural products. Among these, brominated organic compounds are particularly prevalent in marine environments, where they play crucial roles in chemical defense and signaling. While the specific compound 2-bromo-4-methylhexane has not been documented as a natural product in scientific literature, a vast array of structurally related bromoalkanes and other brominated compounds are synthesized by marine organisms. This technical guide provides an in-depth review of the natural occurrence of these compounds, focusing on their sources, biosynthesis, and the experimental protocols for their isolation and analysis. Quantitative data is summarized for clarity, and key biochemical pathways are visualized to aid in understanding the underlying mechanisms of their formation.
Introduction to Naturally Occurring Organobromines
Organobromine compounds are a significant class of natural products, with over 1,600 distinct structures identified to date.[1][2][3] These molecules are produced by a wide range of life forms, including marine algae, sponges, corals, bacteria, and fungi.[3][4] The marine environment is an especially rich source of these compounds, where the higher concentration of bromide ions compared to terrestrial environments provides a ready substrate for enzymatic halogenation.[5] These natural products exhibit remarkable structural diversity, from simple volatile molecules like bromoform (B151600) (CHBr₃) to complex alkaloids and phenols.[2][6] They are often involved in critical ecological functions, such as chemical defense against predators or as antifouling agents.[4]
While a literature search did not yield evidence for the natural occurrence of this compound, the study of simpler, related bromoalkanes provides a foundational understanding of this compound class. The red algae of the genus Asparagopsis are prolific producers of volatile halogenated hydrocarbons, with bromoform being a primary metabolite.[1][7]
Natural Sources and Quantitative Data
The red seaweed Asparagopsis taxiformis is one of the most well-studied sources of natural bromoalkanes. It produces a significant quantity of bromoform and other halogenated compounds, which are of interest for their bioactivity, including potent anti-methanogenic properties in ruminants.[1][7] The concentration of these compounds can vary based on the seaweed species, geographic location, and environmental conditions such as light exposure.[1][4]
Table 1: Concentration of Bromoform and Other Halogenated Compounds in Marine Algae
| Compound | Source Organism | Concentration (mg/g Dry Weight) | Analytical Method | Reference(s) |
| Bromoform (CHBr₃) | Asparagopsis taxiformis | 5.27 - 17.8 | GC-MS | [1] |
| Bromoform (CHBr₃) | Asparagopsis taxiformis | ~6.5 - 19.2 | GC-MS | [8] |
| Halogenated Compounds (Total) | Asparagopsis armata | 2.24 (224 mg/100g) | GC-MS | [9][10] |
| 1,4-Dibromobuten-1-ol | Asparagopsis armata | 1.55 (155 mg/100g) | GC-MS | [9][10] |
Biosynthesis: The Role of Vanadium Bromoperoxidase
The biosynthesis of brominated organic compounds in marine algae is primarily catalyzed by a class of enzymes known as haloperoxidases. Vanadium-dependent bromoperoxidases (V-BrPOs) are particularly significant in this process.[3] These enzymes utilize bromide ions from seawater, along with hydrogen peroxide (a common byproduct of photosynthesis), to generate a reactive electrophilic bromine species (often considered equivalent to Br⁺).[3] This species then attacks an organic substrate, resulting in a brominated molecule.
The catalytic cycle of V-BrPO involves several key steps:
-
The vanadate (B1173111) (V⁵⁺) cofactor in the enzyme's active site reacts with hydrogen peroxide.
-
This forms a peroxo-vanadate intermediate.
-
A bromide ion then attacks this intermediate, leading to the formation of hypobromous acid (HOBr) or a related enzyme-bound brominating agent.
-
This agent is released and non-specifically brominates suitable organic acceptor molecules.
Experimental Protocols
The isolation and analysis of volatile bromoalkanes from marine algae require specific methodologies to handle their chemical nature. The following protocol is a synthesized example based on established methods for quantifying bromoform from Asparagopsis species.[6][7]
Sample Preparation and Extraction
This protocol details the analysis of volatile halogenated compounds using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Collection and Storage : Collect fresh algal biomass. Cleanse of epiphytes and debris. For long-term storage, freeze samples immediately at -20°C or, preferably, freeze-dry them. Freeze-drying is crucial for preserving volatile compounds and preparing a homogenous sample for analysis.[7]
-
Sample Preparation : Grind the freeze-dried seaweed into a fine, homogenous powder.
-
HS-SPME Extraction :
-
Place a precisely weighed amount (e.g., 50-100 mg) of the dried algal powder into a 20 mL headspace vial.
-
Add an internal standard (e.g., bromochloromethane (B122714) in a suitable solvent) for quantification.
-
Seal the vial immediately with a magnetic screw cap fitted with a PTFE/silicone septum.
-
Place the vial in a heated agitator (e.g., at 60°C for 15 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.[6]
-
Analytical Method: GC-MS
-
Desorption and Injection : Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[6]
-
Gas Chromatography :
-
Column : Use a non-polar or medium-polarity capillary column suitable for separating volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Oven Temperature Program : A typical program starts at a low temperature and ramps up to separate compounds by boiling point. Example: Hold at 50°C for 2 min, ramp at 2°C/min to 100°C, then ramp at 10°C/min to 230°C and hold for 2 min.[6]
-
-
Mass Spectrometry :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 600.
-
Identification : Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and by matching their retention times with authentic standards.
-
Quantification : Calculate the concentration of the target analytes based on the peak area relative to the internal standard.
-
Conclusion
The natural world, particularly the marine ecosystem, is a vast repository of unique chemical structures. While this compound itself is not a known natural product, the study of related, naturally abundant bromoalkanes like bromoform provides invaluable insights for researchers in natural products chemistry and drug development. The enzymatic machinery, centered around haloperoxidases, demonstrates a robust mechanism for the biosynthesis of these compounds. Standardized analytical protocols, primarily based on GC-MS, are essential for the accurate identification and quantification of these volatile metabolites. Further exploration of the chemical diversity within marine organisms will undoubtedly uncover novel compounds with significant biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 128 Bromoform metabolites from Asparagopsis taxiformis: Formation and impact on in vitro rumen fermentation parameters and microbial composition dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Volatile compounds in algae and their extraction methods" by LIU Lu-lu and WANG Bao-bei [ifoodmm.cn]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Family of Bromoalkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoalkanes, a subclass of halogenoalkanes, are aliphatic hydrocarbons in which one or more hydrogen atoms have been substituted by bromine atoms. Their unique chemical properties, particularly the polar carbon-bromine bond and the ability of the bromide ion to act as a good leaving group, make them pivotal intermediates in a vast array of organic syntheses. This guide provides a comprehensive overview of the structure, properties, and reactivity of bromoalkanes, with a special focus on their application in medicinal chemistry and drug development. Detailed experimental protocols for their synthesis and key reactions are provided, alongside quantitative data and mechanistic visualizations to facilitate a deeper understanding for researchers and professionals in the field.
Structure and Nomenclature of Bromoalkanes
The general formula for a bromoalkane is CnH2n+1Br. The nomenclature follows the IUPAC system, where "bromo" is used as a prefix to the parent alkane chain, and a number indicates the position of the bromine atom.
Bromoalkanes are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl groups attached to the carbon atom bearing the bromine.[1] This classification is crucial as it significantly influences the reaction pathways they undergo.[1]
-
Primary (1°) Bromoalkane: The carbon atom bonded to the bromine is attached to one other alkyl group (e.g., 1-bromobutane).
-
Secondary (2°) Bromoalkane: The carbon atom bonded to the bromine is attached to two other alkyl groups (e.g., 2-bromobutane).
-
Tertiary (3°) Bromoalkane: The carbon atom bonded to the bromine is attached to three other alkyl groups (e.g., 2-bromo-2-methylpropane).
Physical Properties of Bromoalkanes
The physical properties of bromoalkanes are dictated by the nature of the carbon-bromine bond and the overall molecular structure. The C-Br bond is polar due to the difference in electronegativity between carbon (2.55) and bromine (2.96). This polarity leads to dipole-dipole interactions, resulting in higher boiling points compared to their parent alkanes.[2]
Data Presentation: Physical Properties
Table 1: Boiling Points of Selected Bromoalkanes
| Bromoalkane | Structure | Type | Boiling Point (°C) | Boiling Point (K) |
| Bromomethane | CH₃Br | Methyl | 3.6 | 276.6 |
| Bromoethane | CH₃CH₂Br | Primary | 38.4 | 311.4 |
| 1-Bromopropane | CH₃CH₂CH₂Br | Primary | 71 | 344 |
| 2-Bromopropane | (CH₃)₂CHBr | Secondary | 59.4 | 332.4 |
| 1-Bromobutane | CH₃(CH₂)₃Br | Primary | 101.6 | 374.6 |
| 2-Bromobutane | CH₃CHBrCH₂CH₃ | Secondary | 91.2 | 364.2 |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary | 73.1 | 346.1 |
Data sourced from multiple references.[2][3][4][5]
Key Observations:
-
Effect of Chain Length: Boiling points increase with the length of the carbon chain due to increased van der Waals forces.[1]
-
Effect of Branching: For isomeric bromoalkanes, boiling points decrease with increased branching. A more spherical shape reduces the surface area for intermolecular contact, weakening the van der Waals forces.[5]
-
Effect of Halogen: For a given alkyl group, the boiling point increases with the atomic mass of the halogen (R-Cl < R-Br < R-I).
Table 2: Carbon-Bromine Bond Dissociation Energies
| Compound | Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| CH₃-Br | C-Br | 70 | 293 |
| CH₃CH₂-Br | C-Br | 68 | 285 |
| (CH₃)₂CH-Br | C-Br | 68 | 285 |
| (CH₃)₃C-Br | C-Br | 65 | 272 |
| CCl₃-Br | C-Br | 49 | 205 |
| CHBr₂-Br | C-Br | 55.5 | 232 |
Data sourced from multiple references.[6][7][8][9]
The C-Br bond is weaker than C-Cl and C-F bonds, contributing to the higher reactivity of bromoalkanes in nucleophilic substitution and elimination reactions.
Chemical Properties and Reactions
Bromoalkanes undergo two main types of reactions: nucleophilic substitution and elimination. The preferred pathway is determined by the structure of the bromoalkane, the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions
In these reactions, a nucleophile (an electron-rich species) attacks the partially positive carbon atom of the C-Br bond, leading to the displacement of the bromide ion.
This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[10] The reaction rate is dependent on the concentration of both the bromoalkane and the nucleophile.
Rate = k[R-Br][Nu⁻]
SN2 reactions are favored for primary and, to a lesser extent, secondary bromoalkanes due to minimal steric hindrance.[10]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vedantu.com [vedantu.com]
- 4. quora.com [quora.com]
- 5. Khan Academy [khanacademy.org]
- 6. The dissociation energy of a carbon-bromine bond is typically - Brown 14th Edition Ch 18 Problem 17a [pearson.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. BDE [ursula.chem.yale.edu]
- 10. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
Methodological & Application
Application Notes and Protocols: Formation and Use of (4-methylhexan-2-yl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents widely utilized in organic synthesis for the formation of carbon-carbon bonds. Their application is fundamental in the pharmaceutical industry for the construction of complex molecular skeletons. This document provides detailed application notes and protocols for the preparation of a specific secondary Grignard reagent, (4-methylhexan-2-yl)magnesium bromide, from 2-bromo-4-methylhexane. The protocols will cover the synthesis of the Grignard reagent and its subsequent reaction with a model electrophile, acetone (B3395972), to yield 2,4-dimethylhexan-2-ol.
The formation of Grignard reagents from secondary alkyl halides can be challenging due to slower reaction rates and a higher propensity for side reactions, such as elimination and Wurtz coupling.[1] Therefore, careful control of reaction conditions is crucial for achieving a successful outcome.
Reaction Scheme
The overall process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.
1. Formation of (4-methylhexan-2-yl)magnesium bromide:
2. Reaction with Acetone:
3. Acidic Workup:
Quantitative Data Summary
The following table summarizes the typical reagents, conditions, and expected outcomes for the formation of (4-methylhexan-2-yl)magnesium bromide and its subsequent reaction with acetone.
| Parameter | Value | Notes |
| Grignard Reagent Formation | ||
| This compound | 1.0 equiv. | Starting alkyl halide. |
| Magnesium Turnings | 1.2 - 1.5 equiv. | Excess magnesium ensures complete reaction.[2] |
| Anhydrous Diethyl Ether or THF | ~5-10 mL per g of Mg | The solvent must be scrupulously dry.[3][4] |
| Initiator (Iodine crystal or 1,2-dibromoethane) | Catalytic amount | Helps to activate the magnesium surface.[1][3] |
| Reaction Temperature | Room temperature to gentle reflux | Initiation may require gentle heating.[5] |
| Reaction Time | 1 - 3 hours | Monitor for the disappearance of magnesium.[6] |
| Expected Yield of Grignard Reagent | 70 - 90% | Yields can vary based on conditions and purity of reagents. |
| Reaction with Acetone | ||
| (4-methylhexan-2-yl)magnesium bromide | 1.0 equiv. | Freshly prepared Grignard solution. |
| Acetone | 1.0 equiv. | The electrophile. |
| Reaction Temperature | 0 °C to room temperature | The addition of acetone is typically done at 0 °C.[6] |
| Reaction Time | 30 - 60 minutes | |
| Workup | ||
| Saturated Aqueous NH4Cl or dilute HCl | Sufficient to quench | Added slowly at 0 °C to protonate the alkoxide.[6] |
| Expected Yield of 2,4-dimethylhexan-2-ol | 60 - 80% (based on this compound) | Overall yield for the two-step process. |
Experimental Protocols
Protocol 1: Formation of (4-methylhexan-2-yl)magnesium bromide
Materials:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., filled with CaCl2)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[3]
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a stream of inert gas.[5] The setup should consist of the three-necked flask equipped with the reflux condenser, dropping funnel, and a gas inlet.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[1][3]
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in a portion of the anhydrous ether. Add a small amount of this solution to the magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun or a warm water bath.[5] Successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.[5]
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[5] The resulting Grignard reagent solution will typically be gray and cloudy.[5]
Protocol 2: Reaction with Acetone
Materials:
-
The freshly prepared (4-methylhexan-2-yl)magnesium bromide solution
-
Acetone, anhydrous
-
Anhydrous diethyl ether or THF
-
Ice bath
Procedure:
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.[6]
-
Addition of Electrophile: Prepare a solution of acetone (1.0 equivalent) in anhydrous ether. Add this solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.[5]
Protocol 3: Workup and Purification
Materials:
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution or dilute hydrochloric acid (HCl)
-
Separatory funnel
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH4Cl solution or dilute HCl dropwise to quench the reaction and protonate the resulting alkoxide.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic product. Wash the organic layer with water and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product, 2,4-dimethylhexan-2-ol, can be purified by distillation or column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for the formation of the Grignard reagent.
Caption: Workflow for the reaction with acetone and workup.
Applications in Drug Development
The (4-methylhexan-2-yl)magnesium bromide reagent is a valuable building block for introducing a branched, lipophilic alkyl group into a molecule. This can be particularly useful in drug development for the following reasons:
-
Modulating Lipophilicity: The introduction of the 4-methylhexyl group can increase the lipophilicity of a drug candidate, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Exploring Structure-Activity Relationships (SAR): By incorporating this specific branched alkyl chain, medicinal chemists can probe the steric and electronic requirements of a biological target's binding pocket.
-
Synthesis of Complex Molecules: This Grignard reagent can be used to synthesize a wide variety of compounds, including tertiary alcohols, ketones, and carboxylic acids, which may serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[7][8]
Safety Precautions
-
Grignard reagents are highly reactive and can ignite spontaneously in air. All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon).[9]
-
Anhydrous ethers are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.[9]
-
The reaction to form the Grignard reagent is exothermic and can become vigorous. Ensure proper temperature control and have an ice bath readily available.[9]
-
The quenching step with aqueous acid is also highly exothermic and will release flammable gases. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of 2-bromo-4-methylhexane, a secondary alkyl halide. Due to its structure, this compound can undergo both unimolecular (S(_N)1) and bimolecular (S(_N)2) nucleophilic substitution reactions. The predominant reaction pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding and controlling these reaction pathways is crucial for the targeted synthesis of desired products, which can be valuable intermediates in drug development and other areas of chemical synthesis.
Reaction Mechanisms
This compound serves as a substrate for two competing nucleophilic substitution mechanisms: S(_N)1 and S(_N)2. The secondary nature of the carbon atom bonded to the bromine atom allows for either pathway to be favored under specific conditions.
-
S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the alkyl halide and is favored by polar protic solvents, which can stabilize the intermediate carbocation.[1][2] Weak nucleophiles are typically used in S(_N)1 reactions.[3]
-
S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[1] The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[4] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[3] Steric hindrance around the reaction center can significantly slow down or prevent S(_N)2 reactions.[1]
Data Presentation
The following tables summarize representative quantitative and qualitative data for the nucleophilic substitution reactions of this compound under various conditions.
| Reaction Type | Nucleophile | Solvent | Relative Rate | Major Product(s) | Predominant Mechanism |
| Solvolysis | Ethanol (B145695) | Ethanol | 1 | 2-Ethoxy-4-methylhexane, 4-Methyl-1-hexene, 4-Methyl-2-hexene | S(_N)1 / E1 |
| Solvolysis | Methanol | Methanol | >1 | 2-Methoxy-4-methylhexane, 4-Methyl-1-hexene, 4-Methyl-2-hexene | S(_N)1 / E1 |
| Substitution | Sodium Iodide | Acetone (B3395972) | Moderate | 2-Iodo-4-methylhexane | S(_N)2 |
| Substitution | Sodium Azide | DMSO | Moderate | 2-Azido-4-methylhexane | S(_N)2 |
| Substitution | Sodium Cyanide | DMSO | Slow | 4-Methylhexane-2-carbonitrile | S(_N)2 |
Table 1: Reaction Outcomes for Nucleophilic Substitution of this compound. This table presents the expected products and predominant mechanisms for the reaction of this compound with different nucleophiles and solvents. Relative rates are estimated based on general principles of nucleophilic substitution reactions for secondary alkyl halides.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time | Observation |
| 1-Bromobutane | NaI (15%) | Acetone | 25 | < 1 min | Rapid formation of a white precipitate (NaBr) |
| 2-Bromobutane | NaI (15%) | Acetone | 25 | 5-15 min | Slower formation of a white precipitate (NaBr) |
| This compound | NaI (15%) | Acetone | 25 | ~20-40 min | Gradual formation of a white precipitate (NaBr) |
| 2-Bromo-2-methylpropane (B165281) | NaI (15%) | Acetone | 25 | > 1 hr | Very slow to no reaction |
Table 2: Comparative Reaction Times for S(_N)2 Reactions of Alkyl Bromides with Sodium Iodide in Acetone. This table provides a semi-quantitative comparison of reaction rates based on the time taken for the observation of a sodium bromide precipitate. The data for 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane are based on typical laboratory observations, and the time for this compound is an educated estimate based on its structure as a secondary alkyl halide with some steric hindrance.[5]
Experimental Protocols
The following are detailed protocols for conducting S(_N)1 and S(_N)2 reactions with this compound.
Protocol 1: S(_N)1 Solvolysis of this compound in Ethanol
Objective: To synthesize 2-ethoxy-4-methylhexane via an S(_N)1 reaction and monitor the reaction progress by titration of the HBr byproduct.
Materials:
-
This compound
-
Absolute Ethanol
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Burette, pipette, and conical flasks for titration
-
Ice bath
Procedure:
-
Place 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 2.0 mL of this compound to the flask.
-
Add a few drops of phenolphthalein indicator to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
At regular time intervals (e.g., every 15 minutes), withdraw a 1.0 mL aliquot of the reaction mixture and transfer it to a conical flask containing 10 mL of ice-cold distilled water to quench the reaction.
-
Titrate the quenched sample with standardized 0.1 M NaOH solution until a faint pink endpoint is observed.
-
Record the volume of NaOH used.
-
Continue monitoring the reaction until the concentration of HBr becomes constant, indicating the completion of the reaction.
-
To isolate the product, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with 3 x 20 mL of diethyl ether.
-
Combine the organic extracts, wash with 20 mL of saturated sodium bicarbonate solution and then with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation.
Data Analysis:
The concentration of HBr produced at each time point is equivalent to the amount of this compound that has reacted. The rate constant (k) for this first-order reaction can be determined by plotting ln(--INVALID-LINK--/--INVALID-LINK--) versus time, where --INVALID-LINK-- is the concentration of this compound at time t and --INVALID-LINK-- is the initial concentration.
Protocol 2: S(_N)2 Reaction of this compound with Sodium Iodide in Acetone
Objective: To synthesize 2-iodo-4-methylhexane via an S(_N)2 reaction and observe the reaction progress by the precipitation of sodium bromide.[5][6]
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Water bath (optional)
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In a clean, dry test tube, place 2 mL of the 15% NaI in acetone solution.
-
Add 5 drops of this compound to the test tube.
-
Stopper the test tube and shake to mix the contents thoroughly.
-
Observe the test tube for the formation of a white precipitate (sodium bromide).
-
Record the time it takes for the precipitate to first appear.
-
If no reaction is observed at room temperature after 10-15 minutes, the test tube can be gently warmed in a water bath (around 50°C) to facilitate the reaction.
-
The product, 2-iodo-4-methylhexane, remains in the acetone solution. For isolation, the reaction mixture can be scaled up in a round-bottom flask. After the reaction is complete, the precipitated sodium bromide is removed by filtration. The acetone is then removed by evaporation to yield the crude product, which can be purified by distillation.
Mandatory Visualization
Caption: The S(_N)1 reaction mechanism of this compound.
Caption: The S(_N)2 reaction mechanism of this compound.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The bromoalkanes shown below participate in SN1 reactions with th... | Study Prep in Pearson+ [pearson.com]
- 4. youtube.com [youtube.com]
- 5. webassign.net [webassign.net]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
Application Notes and Protocols for the Elimination Reactions of 2-Bromo-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The elimination reactions of haloalkanes are fundamental transformations in organic synthesis, providing a primary route to the formation of alkenes. This document provides detailed application notes and experimental protocols for the elimination reactions of 2-Bromo-4-methylhexane, a secondary bromoalkane. The regioselectivity of these reactions, leading to the formation of either the thermodynamically more stable Zaitsev product or the sterically less hindered Hofmann product, is highly dependent on the choice of base. Understanding and controlling this selectivity is crucial for the targeted synthesis of specific alkene isomers, which may serve as key intermediates in the development of novel therapeutics and other advanced materials.
The elimination of this compound can proceed via an E2 (bimolecular elimination) mechanism, a single-step concerted process where a base abstracts a proton from a carbon adjacent to the bromine-bearing carbon, simultaneously leading to the formation of a double bond and the expulsion of the bromide leaving group.[1][2] The use of a small, strong base like sodium ethoxide typically favors the formation of the more substituted, and thus more stable, alkene (Zaitsev's rule).[3] Conversely, a sterically hindered base, such as potassium tert-butoxide, preferentially removes a proton from the least sterically hindered position, leading to the formation of the less substituted alkene (Hofmann's rule).[4]
Reaction Pathways and Products
The elimination of this compound can yield three possible alkene products: 4-methylhex-2-ene (as a mixture of E and Z isomers), and 4-methylhex-1-ene. The distribution of these products is dictated by the reaction conditions, primarily the nature of the base employed.
Caption: Reaction pathways for the E2 elimination of this compound.
Data Presentation: Product Distribution
The regioselectivity of the elimination reaction of this compound is quantitatively dependent on the steric bulk of the base. The following table summarizes the expected product distribution based on analogous reactions of secondary bromoalkanes.
| Base | Base Type | Major Product | Minor Product(s) | Expected Product Ratio (Zaitsev:Hofmann) |
| Sodium Ethoxide (NaOEt) in Ethanol (B145695) | Small, Strong | 4-methylhex-2-ene (E/Z) | 4-methylhex-1-ene | ~80:20[3] |
| Potassium tert-Butoxide (t-BuOK) in tert-Butanol (B103910) | Bulky, Strong | 4-methylhex-1-ene | 4-methylhex-2-ene (E/Z) | ~30:70[4] |
Experimental Protocols
The following are detailed protocols for conducting the elimination reaction of this compound under conditions favoring either the Zaitsev or Hofmann product.
Protocol 1: Zaitsev-Selective Elimination using Sodium Ethoxide
Objective: To synthesize 4-methylhex-2-ene as the major product.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
In the flask, dissolve this compound (e.g., 0.1 mol) in anhydrous ethanol (100 mL).
-
To this solution, add sodium ethoxide (e.g., 0.15 mol) portion-wise to control the initial exotherm.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting alkene mixture by fractional distillation.
-
Analyze the product distribution using GC-MS to quantify the ratio of 4-methylhex-2-ene to 4-methylhex-1-ene.
Protocol 2: Hofmann-Selective Elimination using Potassium tert-Butoxide
Objective: To synthesize 4-methylhex-1-ene as the major product.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (t-BuOH)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
In the flask, add this compound (e.g., 0.1 mol) and anhydrous tert-butanol (100 mL).
-
Add potassium tert-butoxide (e.g., 0.15 mol) to the solution in one portion.[4]
-
Heat the mixture to reflux (approximately 83 °C) with stirring for 2 hours.
-
Monitor the reaction progress by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding 100 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract the product with pentane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of 4-methylhex-1-ene.
-
Analyze the product distribution using GC-MS to quantify the ratio of 4-methylhex-1-ene to 4-methylhex-2-ene.
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of the alkene products is depicted below.
Caption: General experimental workflow for the elimination reaction.
Disclaimer & Data Validity
The provided protocols and expected product distributions are based on established principles of organic chemistry and data from analogous systems.[3][4] Actual yields and product ratios may vary depending on the specific reaction conditions, purity of reagents, and experimental technique. It is recommended to perform small-scale pilot reactions to optimize conditions for specific applications. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: 2-Bromo-4-methylhexane as a Precursor in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Bromo-4-methylhexane is a versatile secondary alkyl halide that serves as a valuable precursor in organic synthesis. Its chemical structure, featuring a bromine atom on the second carbon of a 4-methylhexane chain, allows for a variety of transformations, primarily through nucleophilic substitution and organometallic reactions. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, including Grignard reagent formation and subsequent reactions, as well as nucleophilic substitution with cyanide and acetylide ions.
Physicochemical Data of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 61653-12-1[1] |
| Molecular Formula | C₇H₁₅Br[1] |
| Molecular Weight | 179.10 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | Approx. 165-167 °C |
| Density | Approx. 1.15 g/mL |
Application 1: Grignard Reagent Formation and Carboxylation
The formation of a Grignard reagent from this compound provides a potent nucleophilic source of a 4-methylhexyl carbanion. This organometallic intermediate can react with a wide range of electrophiles to form new carbon-carbon bonds. A common application is the carboxylation of the Grignard reagent to synthesize carboxylic acids.[2][3]
Reaction Scheme:
Caption: Synthesis of 5-methylheptanoic acid via Grignard carboxylation.
Experimental Protocol: Synthesis of 5-Methylheptanoic Acid
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 179.10 | 8.95 g | 0.05 |
| Magnesium turnings | 24.31 | 1.34 g | 0.055 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Dry Ice (CO₂) | 44.01 | ~20 g | ~0.45 |
| 6 M Hydrochloric Acid | 36.46 | ~20 mL | - |
Procedure:
-
Glassware Preparation: All glassware (a 250 mL three-neck round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen.
-
Grignard Reagent Formation:
-
Place the magnesium turnings and a crystal of iodine in the reaction flask.
-
Assemble the apparatus and flush with nitrogen.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
In the addition funnel, prepare a solution of this compound in 20 mL of anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice bath.
-
Carefully and slowly, add crushed dry ice to the reaction mixture with vigorous stirring.
-
Continue adding dry ice until the exothermic reaction subsides.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Isolation:
-
Slowly quench the reaction by adding 20 mL of 6 M HCl with cooling.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 5-methylheptanoic acid.
-
Purify the product by distillation or chromatography.
-
Expected Yield: 70-80%
Application 2: Nucleophilic Substitution with Cyanide
This compound, as a secondary alkyl halide, can undergo nucleophilic substitution reactions. The reaction with sodium cyanide is a classic example of an SN2 reaction, leading to the formation of a nitrile. This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 5-methylheptanenitrile.
Experimental Protocol: Synthesis of 5-Methylheptanenitrile
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 179.10 | 8.95 g | 0.05 |
| Sodium Cyanide | 49.01 | 2.70 g | 0.055 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide and DMSO.
-
Addition of Alkyl Halide: Add this compound to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting crude nitrile by vacuum distillation.
Expected Yield: 60-75%
Application 3: Alkylation of Terminal Alkynes
The acetylide anion, generated by the deprotonation of a terminal alkyne, is a strong nucleophile that can displace the bromide from this compound.[4][5][6][7][8] This SN2 reaction is a powerful method for forming carbon-carbon bonds and synthesizing internal alkynes. However, as this compound is a secondary halide, the competing E2 elimination reaction can also occur.
Signaling Pathway (Reaction Mechanism):
Caption: Alkylation of a terminal alkyne with this compound.
Experimental Protocol: Synthesis of a Substituted Internal Alkyne
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Terminal Alkyne (e.g., 1-Hexyne) | 82.14 | 4.11 g | 0.05 |
| Sodium Amide (NaNH₂) | 39.01 | 2.15 g | 0.055 |
| Liquid Ammonia (B1221849) | 17.03 | ~100 mL | - |
| This compound | 179.10 | 8.95 g | 0.05 |
Procedure:
-
Acetylide Formation:
-
Set up a three-neck flask with a dry ice/acetone condenser and a nitrogen inlet.
-
Condense approximately 100 mL of ammonia into the flask.
-
Add sodium amide in small portions to the liquid ammonia with stirring.
-
Slowly add the terminal alkyne to the sodium amide suspension. Stir for 1 hour.
-
-
Alkylation:
-
Add this compound dropwise to the acetylide solution.
-
Allow the ammonia to evaporate overnight as the reaction proceeds.
-
-
Work-up:
-
Carefully add water to the residue to quench any unreacted sodium amide.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
-
Isolation and Purification: Filter and concentrate the organic phase. Purify the product by column chromatography or vacuum distillation.
Expected Yield: 40-60% (Yield may be reduced due to competing elimination).
Disclaimer: The protocols provided are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. This compound | C7H15Br | CID 15033596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 6. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Note: Protocol for SN2 Reaction of 2-Bromo-4-methylhexane
Abstract
This application note provides a detailed protocol for the synthesis of 2-iodo-4-methylhexane from 2-bromo-4-methylhexane via a bimolecular nucleophilic substitution (SN2) reaction. The Finkelstein reaction, which employs sodium iodide in acetone (B3395972), is utilized to facilitate the halogen exchange.[1][2][3] This method is effective for primary and secondary alkyl halides.[2] The insolubility of the resulting sodium bromide in acetone drives the reaction to completion, making it an efficient method for the preparation of alkyl iodides.[2][4] This document outlines the necessary reagents, equipment, a step-by-step experimental procedure, and methods for purification and analysis of the final product, intended for researchers in organic synthesis and drug development.
Introduction
The SN2 reaction is a fundamental transformation in organic chemistry, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon, leading to the displacement of a leaving group in a single step.[5][6] This reaction proceeds with an inversion of stereochemistry at the reaction center. For the synthesis of alkyl iodides from other alkyl halides, the Finkelstein reaction is a widely used and effective method.[1][2] It relies on the principle of Le Chatelier's, where the precipitation of the sodium salt of the displaced halide (in this case, NaBr) in acetone shifts the equilibrium towards the formation of the desired alkyl iodide.[4] 2-Iodo-4-methylhexane is a useful intermediate in various organic syntheses. This protocol provides a reliable method for its preparation from the corresponding bromoalkane.
Data Presentation
The following table summarizes the key quantitative parameters for the SN2 reaction of this compound.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| This compound | 1.0 eq | Substrate |
| Sodium Iodide (NaI) | 1.5 - 3.0 eq | Nucleophile; an excess is used to drive the reaction.[7][8] |
| Acetone | Anhydrous | Solvent |
| Reaction Conditions | ||
| Temperature | Reflux (~56 °C) | To increase the reaction rate for the secondary bromide. |
| Time | 12-24 hours | Secondary halides are less reactive than primary halides.[2] |
| Work-up & Purification | ||
| Filtration | To remove precipitated NaBr | Key step in product isolation. |
| Extraction Solvent | Diethyl ether or Hexane | To separate the organic product from the aqueous phase. |
| Washing Agents | Water, aq. Na₂S₂O₃, Brine | To remove impurities. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification Method | Simple Distillation | To obtain the pure 2-iodo-4-methylhexane. |
| Product | ||
| Product Name | 2-Iodo-4-methylhexane | |
| Molecular Formula | C₇H₁₅I | |
| Molecular Weight | 226.10 g/mol | |
| Boiling Point (estimated) | ~180-190 °C | Based on structurally similar compounds. |
| Expected Yield | 70-90% | Typical for Finkelstein reactions with secondary bromides. |
Experimental Protocol
1. Materials and Equipment:
-
This compound
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether (or hexane)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Simple distillation apparatus
-
Standard laboratory glassware
2. Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5-3.0 molar equivalents relative to the this compound).
-
Add a sufficient volume of anhydrous acetone to dissolve the sodium iodide and to create a stirrable slurry.
-
Add this compound (1.0 molar equivalent) to the flask.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
3. Reaction Procedure:
-
Heat the reaction mixture to a gentle reflux (the boiling point of acetone is approximately 56 °C) with vigorous stirring.
-
Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide). For a more detailed analysis, thin-layer chromatography (TLC) or gas chromatography (GC) can be used.
4. Work-up Procedure:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the precipitated sodium bromide by vacuum filtration through a Buchner funnel. Wash the precipitate with a small amount of cold acetone to recover any entrained product.
-
Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the majority of the acetone.
-
To the residue, add diethyl ether (or hexane) and an equal volume of water. Transfer the mixture to a separatory funnel.
-
Shake the funnel and allow the layers to separate. The organic layer (top) contains the desired product.
-
Separate the layers and wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium thiosulfate solution (to remove any traces of iodine)
-
Saturated aqueous sodium chloride (brine) solution
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and collect the organic solution.
5. Purification:
-
Remove the solvent from the dried organic solution using a rotary evaporator.
-
Purify the crude 2-iodo-4-methylhexane by simple distillation. Collect the fraction that boils at the expected temperature (approximately 180-190 °C).
6. Analysis:
The purity and identity of the final product can be confirmed using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. allaboutchemistry.net [allaboutchemistry.net]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. Finkelstein Reaction [organic-chemistry.org]
Experimental setup for the synthesis of 2-Bromo-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Bromo-4-methylhexane, a valuable intermediate in organic synthesis and drug development. The described method involves the nucleophilic substitution of the hydroxyl group in 4-methylhexan-2-ol using phosphorus tribromide (PBr₃).
Overview
The synthesis of this compound from 4-methylhexan-2-ol is a standard method for the preparation of secondary alkyl bromides. The reaction proceeds via the conversion of the alcohol into a good leaving group by reaction with PBr₃, followed by an Sₙ2 attack by the bromide ion. This method is generally preferred over the use of hydrobromic acid for secondary alcohols to minimize potential carbocation rearrangements.
Experimental Protocol
Materials:
-
4-methylhexan-2-ol (C₇H₁₆O)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 4-methylhexan-2-ol (1 equivalent). Dissolve the alcohol in anhydrous diethyl ether. Cool the flask in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel to the stirred solution of the alcohol over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and finally with a saturated sodium chloride solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.
Data Presentation
| Parameter | Value | Reference |
| Reactant: 4-methylhexan-2-ol | ||
| Molecular Formula | C₇H₁₆O | |
| Molecular Weight | 116.20 g/mol | |
| Reagent: Phosphorus Tribromide | ||
| Molecular Formula | PBr₃ | |
| Molecular Weight | 270.69 g/mol | |
| Product: this compound | ||
| Molecular Formula | C₇H₁₅Br | [1][2] |
| Molecular Weight | 179.10 g/mol | [1][2] |
| CAS Number | 61653-12-1 | [2] |
| Boiling Point | Estimated ~150-160 °C at 760 mmHg | Based on similar compounds |
| Predicted Spectroscopic Data | ||
| ¹H NMR | Signals expected for CH₃, CH₂, CH-Br, and CH groups. The proton on the carbon bearing the bromine is expected to be a multiplet around 3.8-4.2 ppm. | Based on general principles and data for similar compounds. |
| ¹³C NMR | Six distinct signals are expected. The carbon attached to the bromine is expected to appear in the range of 50-60 ppm. | Based on general principles and data for similar compounds. |
| IR Spectroscopy | Characteristic C-Br stretch expected in the range of 500-680 cm⁻¹. Absence of a broad O-H stretch around 3200-3600 cm⁻¹ confirms the conversion of the alcohol. |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Phosphorus tribromide is corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity.
-
Perform all operations in a well-ventilated fume hood.
Disclaimer: This protocol is intended for use by trained professionals. The user is solely responsible for all safety precautions and for verifying the appropriateness of the procedure for their specific application.
References
Application of 2-Bromo-4-methylhexane in Pharmaceutical Synthesis: A Focus on its Potential as a Lipophilic Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methylhexane is a secondary bromoalkane that, while not extensively documented as a key intermediate in the synthesis of commercial pharmaceuticals, holds potential as a valuable reagent for introducing a branched, lipophilic moiety into drug candidates. The incorporation of alkyl chains can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. This document provides an overview of the potential applications of this compound as an alkylating agent in pharmaceutical synthesis, with a focus on a representative application in the development of novel anticonvulsant agents, a class of drugs where lipophilicity is often crucial for traversing the blood-brain barrier.
Potential Applications in Medicinal Chemistry
The primary utility of this compound in pharmaceutical synthesis lies in its role as an alkylating agent. The 4-methylhexyl group it introduces is a non-polar, flexible chain that can increase the lipophilicity of a molecule. This is a common strategy in drug design to enhance membrane permeability and improve oral bioavailability.[1] Bromoalkanes are widely used in the synthesis of pharmaceutical intermediates due to their appropriate reactivity, which allows for the controlled formation of carbon-heteroatom bonds.[2]
While specific examples for this compound are scarce in peer-reviewed literature, the introduction of branched alkyl groups is a known strategy in the development of central nervous system (CNS) active drugs, such as anticonvulsants.[3] Increased lipophilicity can facilitate penetration of the blood-brain barrier, a critical step for drugs targeting the CNS.
Hypothetical Application: Synthesis of a Novel Anticonvulsant
A plausible, albeit hypothetical, application of this compound is the N-alkylation of a pharmacophore known to possess anticonvulsant activity. For instance, the alkylation of a primary or secondary amine on a heterocyclic core could yield a novel drug candidate with enhanced lipophilicity. This could potentially lead to improved efficacy and a more favorable pharmacokinetic profile.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative N-alkylation reaction using this compound. This data is intended to be illustrative of a typical small-scale laboratory synthesis.
| Parameter | Value |
| Reactants | |
| Heterocyclic Amine (starting material) | 1.0 mmol |
| This compound | 1.2 mmol |
| Potassium Carbonate (base) | 2.0 mmol |
| Reaction Conditions | |
| Solvent | Acetonitrile (B52724) (anhydrous) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Results | |
| Product Yield (isolated) | 78% |
| Product Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: N-Alkylation of a Heterocyclic Amine with this compound
This protocol describes a general procedure for the N-alkylation of a model heterocyclic primary amine with this compound.
Materials:
-
Heterocyclic Amine (e.g., 4-amino-pyridine)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic amine (1.0 mmol, 1.0 eq.), anhydrous potassium carbonate (2.0 mmol, 2.0 eq.), and anhydrous acetonitrile (20 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.2 mmol, 1.2 eq.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and maintain stirring for 12 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane (B92381) and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-alkylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry, and assess its purity by HPLC.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the N-alkylation of a heterocyclic amine using this compound.
Hypothetical Signaling Pathway for an Anticonvulsant
Many anticonvulsant drugs exert their effects by modulating the activity of voltage-gated ion channels, such as sodium and calcium channels, or by enhancing GABAergic inhibition.[4] The diagram below illustrates a simplified signaling pathway where a hypothetical anticonvulsant, synthesized using this compound, enhances the inhibitory effect of GABA on a postsynaptic neuron.
Caption: A diagram showing the positive allosteric modulation of a GABA_A receptor by a hypothetical anticonvulsant, leading to neuronal inhibition.
Conclusion
While this compound is not a commonly cited reagent in the synthesis of existing pharmaceuticals, its properties as a secondary bromoalkane make it a potentially useful tool for introducing a lipophilic 4-methylhexyl group into new drug candidates. This structural modification can be a viable strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound, particularly for drugs targeting the central nervous system. The provided protocols and conceptual frameworks serve as a guide for researchers interested in exploring the synthetic utility of this and other branched bromoalkanes in drug discovery and development. Further research is warranted to fully elucidate the potential of this compound in the synthesis of novel therapeutic agents.
References
Application Notes and Protocols for 2-Bromo-4-methylhexane in the Development of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-bromo-4-methylhexane as a versatile building block in the synthesis of novel materials. The protocols outlined below are designed to serve as a foundational guide for researchers in materials science and drug development, enabling the exploration of new chemical entities with tailored properties.
Introduction
This compound is a secondary alkyl halide with the chemical formula C₇H₁₅Br.[1][2][3] Its structure, featuring a bromine atom on the second carbon and a methyl group on the fourth, provides a unique combination of reactivity and steric hindrance that can be exploited in various synthetic strategies.[3][4] The bromine atom serves as a reactive handle for nucleophilic substitutions and the formation of organometallic reagents, while the chiral center at the fourth carbon introduces stereochemical complexity.[3][4] These characteristics make this compound an attractive precursor for the development of novel polymers, functionalized nanoparticles, and scaffolds for pharmacologically active molecules. This document outlines key applications and detailed protocols for its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, including solvent selection and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅Br | [1][2] |
| Molecular Weight | 179.10 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 61653-12-1 | [1][2] |
| Canonical SMILES | CCC(C)CC(C)Br | [1] |
| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N | [1] |
| XLogP3 | 3.6 | [1][4] |
| Exact Mass | 178.03571 g/mol | [1][4] |
Application in Polymer Synthesis: Functionalized Polyolefins
The branched alkyl structure of this compound makes it a suitable co-monomer or initiator for creating functionalized polyolefins with modified thermal and mechanical properties. The bromine atom can be used as a site for post-polymerization modification.
Protocol: Synthesis of a this compound-functionalized Polypropylene (B1209903)
This protocol describes the copolymerization of propylene (B89431) with a small fraction of a monomer derived from this compound to introduce functional handles into the polymer chain.
Experimental Workflow:
Caption: Workflow for the synthesis and functionalization of a polypropylene copolymer.
Materials:
-
This compound (98%)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Propylene gas
-
Ziegler-Natta catalyst (e.g., TiCl₄/Al(C₂H₅)₃)
-
Sodium azide (NaN₃)
-
Alkyne-functionalized molecule (e.g., propargyl-PEG)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
Procedure:
-
Monomer Synthesis:
-
Prepare the Grignard reagent by adding a solution of this compound (1.0 equiv) in anhydrous diethyl ether dropwise to a suspension of magnesium turnings (1.2 equiv) in diethyl ether under an inert atmosphere.[5][6][7]
-
After the formation of the Grignard reagent is complete, cool the mixture to 0°C and add allyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.
-
Purify the resulting alkene monomer by distillation.
-
-
Polymerization:
-
In a high-pressure reactor, add toluene and the Ziegler-Natta catalyst components.
-
Introduce the synthesized alkene monomer (0.1 equiv) and then pressurize the reactor with propylene gas (10 equiv).
-
Maintain the reaction at 70°C for 4 hours.
-
Terminate the polymerization by adding methanol.
-
Precipitate the polymer in a large volume of methanol, filter, and wash thoroughly.
-
Dry the functionalized polypropylene under vacuum.
-
-
Post-Polymerization Modification:
-
Dissolve the functionalized polypropylene in a suitable solvent (e.g., hot xylene).
-
Add sodium azide (5.0 equiv) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) and heat at 110°C for 24 hours.
-
Precipitate the azido-functionalized polymer in methanol and purify.
-
For subsequent "click" chemistry, dissolve the azido-polymer and the alkyne-functionalized molecule in an appropriate solvent, add CuBr and PMDETA, and stir at room temperature until the reaction is complete (monitored by IR spectroscopy).
-
Purify the final functionalized polymer by precipitation.
-
Expected Data:
| Polymer Batch | % Co-monomer Incorporation | Molecular Weight (Mw) | Polydispersity Index (PDI) | Glass Transition Temp (Tg) |
| PP-control | 0% | 150,000 g/mol | 2.5 | -10°C |
| PP-functionalized-1 | 1.2% | 145,000 g/mol | 2.6 | -8°C |
| PP-functionalized-2 | 2.5% | 138,000 g/mol | 2.8 | -6°C |
Application in Drug Delivery: Lipophilic Nanoparticle Core
The hydrophobic nature of the 4-methylhexyl group can be exploited to form the core of nanoparticles for the delivery of lipophilic drugs. By creating an amphiphilic block copolymer, where one block is derived from this compound, self-assembling nanostructures can be formed.
Protocol: Synthesis of an Amphiphilic Block Copolymer for Nanoparticle Formulation
This protocol details the synthesis of a diblock copolymer composed of a hydrophilic block (e.g., polyethylene (B3416737) glycol, PEG) and a hydrophobic block derived from a monomer synthesized using this compound.
Reaction Pathway:
Caption: Synthesis pathway for an amphiphilic block copolymer.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous THF
-
Acryloyl chloride
-
Poly(ethylene glycol) methyl ether (mPEG, Mn = 5,000 g/mol )
-
2-Bromoisobutyryl bromide
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
Procedure:
-
Hydrophobic Monomer Synthesis:
-
Prepare the Grignard reagent from this compound as described in section 3.1, using anhydrous THF as the solvent.
-
Cool the Grignard solution to -78°C and add a solution of acryloyl chloride (1.0 equiv) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work up the reaction and purify the resulting acrylate (B77674) monomer by column chromatography.
-
-
Macroinitiator Synthesis:
-
Dissolve mPEG and triethylamine (1.5 equiv) in anhydrous dichloromethane.
-
Cool to 0°C and add 2-bromoisobutyryl bromide (1.2 equiv) dropwise.
-
Stir at room temperature for 24 hours.
-
Wash the organic phase with dilute HCl and brine, then dry over MgSO₄.
-
Precipitate the PEG macroinitiator in cold diethyl ether and dry under vacuum.
-
-
ATRP Polymerization:
-
In a Schlenk flask, combine the PEG macroinitiator (1.0 equiv), the hydrophobic acrylate monomer (100 equiv), CuBr (1.0 equiv), and bpy (2.0 equiv).
-
Add anisole as the solvent.
-
Perform three freeze-pump-thaw cycles to degas the mixture.
-
Place the flask in an oil bath at 90°C and stir for 8 hours.
-
Cool the reaction, dilute with THF, and pass through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the block copolymer in cold hexane (B92381) and dry under vacuum.
-
Nanoparticle Formulation and Drug Loading:
-
Dissolve the amphiphilic block copolymer and a lipophilic drug (e.g., paclitaxel) in a water-miscible organic solvent (e.g., THF).
-
Add this solution dropwise to a vigorously stirring aqueous solution.
-
The nanoparticles will self-assemble.
-
Remove the organic solvent by dialysis against water.
-
Characterize the nanoparticles for size, drug loading, and release profile.
Quantitative Analysis of Nanoparticle Properties:
| Formulation | Particle Size (DLS) | Polydispersity Index (PDI) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| NP-1 | 120 nm | 0.15 | 8.2 | 85 |
| NP-2 | 125 nm | 0.18 | 10.5 | 88 |
| NP-3 | 118 nm | 0.16 | 7.9 | 82 |
Conclusion
This compound is a valuable and versatile starting material for the development of novel materials. Its unique structure allows for its incorporation into polymers to tune their physical properties and introduce sites for further functionalization. Furthermore, its lipophilic character can be harnessed to create hydrophobic domains in amphiphilic systems, which are of significant interest for applications in drug delivery. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in creating next-generation materials.
References
- 1. This compound | C7H15Br | CID 15033596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound (61653-12-1) for sale [vulcanchem.com]
- 4. Buy this compound | 61653-12-1 [smolecule.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Grignard reagent - Wikipedia [en.wikipedia.org]
Application Note: Analysis of 2-Bromo-4-methylhexane Reaction Products by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 2-Bromo-4-methylhexane and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of intermediates in pharmaceutical and agrochemical synthesis.[1] The protocol outlines sample preparation, GC-MS parameters, and data analysis procedures suitable for resolving and identifying the target analyte and common byproducts.
Introduction
This compound is a versatile alkyl halide intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its synthesis, typically through radical bromination of 4-methylhexane, or its subsequent use in nucleophilic substitution or elimination reactions, can result in a mixture of products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds within such mixtures.[2][3] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification.[2] This document presents a robust GC-MS method for the qualitative and quantitative analysis of this compound reaction mixtures.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible GC-MS results. The goal is to prepare a clean, dilute sample in a volatile solvent.
Materials:
-
Reaction mixture containing this compound
-
Volatile organic solvent (e.g., Hexane (B92381) or Dichloromethane, GC grade)[2][4]
-
Anhydrous sodium sulfate (B86663) (optional, for drying)
-
Syringe filters (0.22 µm)
-
GC vials with caps
Procedure:
-
Quenching (if necessary): If the reaction is ongoing, quench it according to the specific reaction protocol (e.g., by adding a quenching agent or washing with water).
-
Extraction (if necessary): If the reaction mixture is in a non-volatile solvent or an aqueous solution, perform a liquid-liquid extraction into a volatile organic solvent like hexane or dichloromethane.[2]
-
Drying (if necessary): If the organic layer contains residual water, dry it over anhydrous sodium sulfate.
-
Dilution: Accurately dilute a small aliquot of the reaction mixture or the extracted organic layer with a suitable volatile solvent (e.g., hexane) to a final concentration of approximately 10-100 µg/mL.[4]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a clean GC vial to remove any particulate matter.[5]
-
Internal Standard (for quantitative analysis): For accurate quantification, add a known concentration of an internal standard to the sample. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as a different bromoalkane or an aromatic hydrocarbon.
GC-MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation and the expected reaction products.
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer is required.
GC-MS Parameters:
| Parameter | Value | Rationale |
| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, VF-624ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[6][7] | These columns provide good separation for halogenated hydrocarbons and are robust for general-purpose analysis. |
| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless | Split mode is suitable for concentrated samples to avoid column overloading. Splitless injection is preferred for trace analysis to maximize sensitivity.[8] |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Helium is most common for MS compatibility. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Provides optimal column efficiency and separation. |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C | This temperature program allows for the separation of volatile solvents from the analytes of interest and then elutes a range of compounds with varying boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temperature | 230 °C | A standard temperature for electron ionization sources. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that provides reproducible fragmentation patterns for library matching. |
| Electron Energy | 70 eV | The standard electron energy for generating mass spectra, which allows for comparison with commercial and public mass spectral libraries.[6] |
| Mass Range | m/z 40-400 | This range will cover the molecular ions and fragment ions of this compound (MW: 179.10 g/mol )[9][10] and its likely byproducts. |
| Scan Mode | Full Scan | To collect mass spectra for all eluting compounds for identification. For quantitative analysis of specific known compounds, Selected Ion Monitoring (SIM) can be used for higher sensitivity. |
Data Presentation and Analysis
1. Qualitative Analysis:
-
Peak Identification: Identify the chromatographic peaks by comparing their retention times and mass spectra with those of known standards or by searching the mass spectra against a library (e.g., NIST, Wiley).
-
Expected Products and Byproducts:
-
Starting Material: 4-methylhexane (if the reaction is incomplete bromination).
-
Main Product: this compound.
-
Isomers: Other brominated isomers of 4-methylhexane.
-
Elimination Products: 4-methyl-1-hexene, 4-methyl-2-hexene (B1599368) (major product according to Zaitsev's rule).[1]
-
Substitution Products: Products from reactions with nucleophiles (e.g., alcohols, ethers if a nucleophilic solvent is used).[1]
-
2. Quantitative Analysis:
-
Peak Area Integration: Integrate the peak area of the target analyte and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Concentration Determination: Determine the concentration of the analyte in the sample by using the calibration curve.
Quantitative Data Summary:
| Compound | Retention Time (min) | Key m/z ions for Identification | Concentration (µg/mL) |
| 4-methyl-2-hexene | Example: 4.5 | e.g., 98, 83, 69, 55 | Calculated Value |
| This compound | Example: 8.2 | e.g., 179/181, 99, 57 | Calculated Value |
| Internal Standard | Example: 10.1 | Specific to standard | Known Value |
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the analysis of this compound reaction products. By following the outlined procedures for sample preparation and instrument parameters, researchers can effectively separate, identify, and quantify the components of their reaction mixtures, leading to better control and optimization of synthetic processes.
References
- 1. This compound (61653-12-1) for sale [vulcanchem.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. This compound | C7H15Br | CID 15033596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
Application Notes and Protocols for the Purification of 2-Bromo-4-methylhexane
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-bromo-4-methylhexane, a key intermediate in various synthetic applications, through fractional distillation and flash column chromatography. The selection of the appropriate technique depends on the nature and quantity of impurities, the required final purity, and the scale of the purification.
Compound Properties and Purity Profile
A summary of the key physical and chemical properties of this compound is provided in the table below. Commercially available this compound typically has a purity of ≥98%[1]. Potential impurities may include unreacted starting materials, isomeric byproducts, and elimination products.
| Property | Value | Unit |
| Molecular Formula | C₇H₁₅Br | - |
| Molecular Weight | 179.10 | g/mol |
| Estimated Boiling Point | ~170-180 | °C at 760 mmHg |
| Purity (Typical) | ≥98 | % |
Note: The boiling point is an estimate based on isomeric compounds[2]. The actual boiling point should be determined experimentally.
Purification by Fractional Distillation
Fractional distillation is a suitable method for purifying this compound from impurities with significantly different boiling points, such as non-volatile materials or more volatile byproducts. This technique is particularly effective for large-scale purifications.
Experimental Protocol for Fractional Distillation
a. Equipment Setup:
-
Round-bottom flask appropriately sized for the volume of the crude sample.
-
Fractionating column (e.g., Vigreux or packed column).
-
Distillation head with a thermometer or temperature probe.
-
Condenser.
-
Receiving flasks.
-
Heating mantle with a magnetic stirrer.
-
Boiling chips or a magnetic stir bar.
-
Vacuum adapter and vacuum source (optional, for vacuum distillation).
b. Procedure:
-
Charging the Flask: Add the crude this compound to the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Assembling the Apparatus: Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly sealed. If performing a vacuum distillation, connect the vacuum adapter to a vacuum source with a trap.
-
Heating and Equilibration: Begin heating the flask gently. As the mixture starts to boil, the vapor will rise through the fractionating column. Adjust the heating rate to establish a steady reflux in the column, where the condensed vapor continuously returns to the flask. This allows for the establishment of a temperature gradient and efficient separation.
-
Distillation: After a period of equilibration under total reflux, slowly begin to collect the distillate. The rate of distillation should be slow and steady, typically 1-2 drops per second, to ensure optimal separation[3].
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate flask. The main fraction should be collected when the temperature stabilizes at the boiling point of this compound.
-
Completion: Stop the distillation when the temperature begins to rise or drop significantly, or when only a small amount of liquid remains in the distillation flask. It is crucial not to distill to dryness to avoid the formation of potentially explosive peroxides.
Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating this compound from impurities with similar polarities. This method is ideal for achieving high purity on a small to medium scale.
Experimental Protocol for Flash Column Chromatography
a. Materials and Reagents:
-
Crude this compound.
-
Silica (B1680970) gel (230-400 mesh).
-
Solvents for the mobile phase (e.g., hexane (B92381) and ethyl acetate).
-
Sand (acid-washed).
-
Glass wool or cotton.
-
Flash chromatography column.
-
Collection tubes or flasks.
-
Thin Layer Chromatography (TLC) plates, developing chamber, and visualization method (e.g., UV lamp, potassium permanganate (B83412) stain).
b. Procedure:
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude material in a volatile solvent.
-
Spot the solution on a TLC plate and develop it in a series of solvent systems with varying polarities. A good starting point for a non-polar compound like this compound is a mixture of hexane and ethyl acetate.
-
Begin with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).
-
The optimal solvent system is one that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and good separation from impurities[4].
-
-
Packing the Column:
-
Securely clamp the flash column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Flush the column with the eluent until the silica bed is stable and free of air bubbles[4].
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column[5].
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar impurities[5].
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Technique | Expected Outcome |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak corresponding to the molecular weight of this compound (m/z = 179/181 for bromine isotopes) should be observed[6][7]. The retention time can be used to confirm purity against a standard. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum should be consistent with the structure of this compound, showing the correct chemical shifts, integration values, and splitting patterns for the different proton environments. The spectrum is expected to show multiple signals in the alkyl region[8]. Protons on the carbon bearing the bromine atom are expected to be in the range of 3-5 ppm[9]. |
| Refractive Index | The refractive index of the purified liquid can be measured and compared to known values for similar compounds as a qualitative measure of purity. |
Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. 2-BROMO-2-METHYLHEXANE CAS#: [chemicalbook.com]
- 3. Purification [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Solved Please answer the question about signals in 1H NMR of | Chegg.com [chegg.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes and Protocols for Diastereoselective Reactions Involving 2-Bromo-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of potential diastereoselective reactions involving 2-bromo-4-methylhexane, a chiral alkyl halide with two stereocenters. Due to the limited availability of specific literature on this exact substrate, this document outlines the expected stereochemical outcomes and provides detailed protocols for analogous reactions reported for structurally similar chiral alkyl halides. These notes are intended to serve as a guide for designing and executing diastereoselective transformations where the stereochemistry at C4 influences the outcome of reactions at C2, or where new stereocenters are introduced with control relative to the existing ones.
Overview of Diastereoselective Reactions
This compound possesses two chiral centers, C2 and C4. This inherent chirality allows for the exploration of diastereoselective reactions, where the existing stereochemistry influences the formation of new stereoisomers. The primary reaction types where diastereoselectivity can be anticipated are nucleophilic substitution (SN2), elimination (E2), and radical halogenation.
-
SN2 Reactions: A bimolecular nucleophilic substitution at C2 is expected to proceed with inversion of configuration at that center. The stereocenter at C4 can influence the rate of reaction for different diastereomers of the substrate, but the stereochemical outcome at C2 is governed by the SN2 mechanism.
-
E2 Reactions: The E2 elimination is a stereospecific reaction requiring an anti-periplanar arrangement of the proton being abstracted and the leaving group. The conformation of the starting diastereomer of this compound will therefore dictate the stereochemistry of the resulting alkene.
-
Radical Bromination: Introduction of a bromine atom at a position adjacent to a stereocenter can proceed with diastereoselectivity. The existing chiral center at C4 can create a diastereotopic environment, leading to a preferential formation of one diastereomer over the other.
Experimental Protocols and Data
While specific experimental data for this compound is scarce, the following sections provide detailed protocols for analogous systems that demonstrate the principles of diastereoselective control.
Diastereoselective Nucleophilic Substitution (SN1 Type)
The reaction of a chiral secondary alkyl halide with a weak nucleophile, such as water, typically proceeds through an SN1 mechanism. This involves the formation of a planar carbocation intermediate, which can be attacked from either face by the nucleophile. In the case of (2R, 4R)-2-bromo-4-methylhexane, this would lead to the formation of a mixture of diastereomeric alcohols.
Reaction Scheme:
(2R, 4R)-2-Bromo-4-methylhexane + H₂O → (2R, 4R)-4-methylhexan-2-ol + (2S, 4R)-4-methylhexan-2-ol
Experimental Protocol (Analogous to Solvolysis of a Chiral Alkyl Halide):
-
Dissolution: Dissolve the starting material, (2R, 4R)-2-bromo-4-methylhexane, in a suitable solvent system, such as a mixture of acetone (B3395972) and water (e.g., 80:20 v/v).
-
Reaction: Stir the solution at a controlled temperature (e.g., 25 °C or 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a sufficient amount of water.
-
Extraction: Extract the product mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC or NMR spectroscopy to determine the diastereomeric ratio of the resulting alcohols.
Expected Outcome and Data Presentation:
The reaction of (2R, 4R)-2-Bromo-4-methylhexane with water is expected to produce a mixture of diastereomers.[1][2] The attack of water on the planar carbocation intermediate at C2 would lead to both retention and inversion of configuration at this center, resulting in (2R, 4R)-4-methylhexan-2-ol and (2S, 4R)-4-methylhexan-2-ol. The diastereomeric ratio would likely be close to 1:1, indicating poor diastereoselectivity, which is characteristic of SN1 reactions at a stereocenter.
Table 1: Predicted Diastereomeric Ratio for SN1 Solvolysis
| Substrate | Nucleophile | Product Diastereomer 1 | Product Diastereomer 2 | Predicted Diastereomeric Ratio (1:2) |
| (2R, 4R)-2-Bromo-4-methylhexane | H₂O | (2R, 4R)-4-methylhexan-2-ol | (2S, 4R)-4-methylhexan-2-ol | ~ 1:1 |
Logical Relationship Diagram:
Caption: SN1 solvolysis of (2R, 4R)-2-bromo-4-methylhexane.
Diastereoselective Elimination (E2 Type)
The E2 elimination reaction of a substituted bromocyclohexane (B57405) provides a good analogy for the stereochemical requirements of this reaction type. The rate of elimination is highly dependent on the ability of the substrate to adopt a conformation where the hydrogen to be eliminated and the bromine are in an anti-periplanar (diaxial) arrangement.
Experimental Protocol (Analogous to E2 Elimination of a Bromocyclohexane):
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the diastereomer of the substituted bromocyclohexane in a suitable solvent like ethanol.
-
Base Addition: Add a strong, non-nucleophilic base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the product with a low-boiling organic solvent like diethyl ether.
-
Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter off the drying agent and remove the solvent by rotary evaporation. Analyze the residue by GC or NMR to determine the product distribution.
Expected Outcome and Data Presentation:
For an acyclic system like this compound, the diastereoselectivity of an E2 reaction will depend on the relative energies of the transition states leading to the different possible alkene products (E/Z isomers of 4-methylhex-2-ene and 4-methylhex-1-ene). The specific diastereomer of the starting material will influence which transition state is more accessible. For example, in the elimination of a substituted 2-bromocyclohexane, the diastereomer that can easily adopt a chair conformation with an axial bromine and an axial β-hydrogen will react much faster.[3]
Table 2: Relative Reaction Rates in E2 Elimination of Diastereomeric Bromocyclohexanes (Analogous System)
| Substrate | Base | Relative Rate | Major Product |
| cis-2-bromo-1,1,3-trimethylcyclohexane | NaOEt | Fast | More substituted alkene |
| trans-2-bromo-1,1,3-trimethylcyclohexane | NaOEt | Slow | Less substituted alkene |
Experimental Workflow Diagram:
References
- 1. Answered: When (2R, 4R)-2-Bromo-4-methylhexane is reacted with water the product(s) would be O S configuration O Racemic mixture O R configuration Diastereomers | bartleby [bartleby.com]
- 2. Solved QUESTION 7 When (2R, 4R)-2-Bromo-4-methylhexane is | Chegg.com [chegg.com]
- 3. Solved The rate of elimination of | Chegg.com [chegg.com]
Enantioselective Synthesis of 2-Bromo-4-methylhexane Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of specific stereoisomers of 2-bromo-4-methylhexane. The synthesis of chiral bromoalkanes is of significant interest in medicinal chemistry and drug development, as the stereochemistry of a molecule can profoundly influence its biological activity. The protocols outlined below describe a reliable two-step pathway involving the asymmetric synthesis of chiral 4-methyl-2-hexanol (B3369324) precursors followed by stereospecific bromination.
Introduction
The enantioselective synthesis of halogenated hydrocarbons is a cornerstone of modern organic chemistry, enabling the construction of complex chiral molecules with precise stereochemical control. This compound possesses two chiral centers, leading to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The distinct spatial arrangement of the bromine and methyl groups in each stereoisomer can result in differential interactions with chiral biological targets such as enzymes and receptors. Consequently, access to stereochemically pure isomers is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The synthetic strategy detailed herein focuses on establishing the desired stereochemistry in a precursor alcohol, 4-methyl-2-hexanol, through diastereoselective reduction of the corresponding ketone. This chiral alcohol is then converted to the target this compound stereoisomer via a stereospecific substitution reaction that proceeds with inversion of configuration.
Synthetic Pathway Overview
The overall synthetic pathway for the preparation of specific this compound stereoisomers is depicted below. The strategy commences with the readily available starting material, 4-methyl-2-hexanone (B86756), and proceeds through a chiral alcohol intermediate.
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the enantioselective synthesis of this compound stereoisomers. The data is based on typical yields and selectivities reported in the literature for analogous transformations.
Table 1: Diastereoselective Reduction of 4-Methyl-2-hexanone
| Entry | Reducing Agent | Chiral Auxiliary/Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | LiAlH₄ | (R)-BINAL-H | >95:5 | ~90 |
| 2 | NaBH₄ | Corey-Bakshi-Shibata (CBS) catalyst | >95:5 | ~95 |
Table 2: Stereospecific Bromination of Chiral 4-Methyl-2-hexanol
| Entry | Precursor Alcohol Stereoisomer | Bromination Method | Product Stereoisomer | Enantiomeric Excess (ee) | Yield (%) |
| 1 | (2S,4R)-4-methyl-2-hexanol | Appel Reaction (CBr₄, PPh₃) | (2R,4R)-2-Bromo-4-methylhexane | >99% | ~85-95 |
| 2 | (2R,4S)-4-methyl-2-hexanol | PBr₃ | (2S,4S)-2-Bromo-4-methylhexane | >99% | ~80-90 |
| 3 | (2R,4R)-4-methyl-2-hexanol | Appel Reaction (CBr₄, PPh₃) | (2S,4R)-2-Bromo-4-methylhexane | >99% | ~85-95 |
| 4 | (2S,4S)-4-methyl-2-hexanol | PBr₃ | (2R,4S)-2-Bromo-4-methylhexane | >99% | ~80-90 |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (2S,4R)-4-methyl-2-hexanol via Diastereoselective Reduction
This protocol describes a representative procedure for the diastereoselective reduction of 4-methyl-2-hexanone to afford a specific stereoisomer of 4-methyl-2-hexanol. The choice of chiral auxiliary or catalyst will determine the stereochemical outcome.
Materials:
-
4-methyl-2-hexanone
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-2-methyl-CBS-oxazaborolidine solution (1.0 eq).
-
Cool the flask to 0 °C in an ice bath and add borane-dimethyl sulfide complex (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 4-methyl-2-hexanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Add saturated aqueous NH₄Cl solution and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (2S,4R)-4-methyl-2-hexanol.
-
Determine the diastereomeric and enantiomeric excess via chiral HPLC or GC analysis.
Protocol 2: Stereospecific Bromination of (2S,4R)-4-methyl-2-hexanol via the Appel Reaction
This protocol details the conversion of a chiral 4-methyl-2-hexanol stereoisomer to the corresponding this compound with inversion of configuration at the C2 position.[1][2][3]
Caption: Workflow for the Appel Reaction.
Materials:
-
(2S,4R)-4-methyl-2-hexanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (2S,4R)-4-methyl-2-hexanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (1.3 eq) and triphenylphosphine (1.5 eq) portion-wise to the stirred solution.[2]
-
Stir the resulting mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield (2R,4R)-2-bromo-4-methylhexane.
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 3: Stereospecific Bromination of (2R,4S)-4-methyl-2-hexanol with Phosphorus Tribromide (PBr₃)
This protocol provides an alternative method for the stereospecific conversion of a chiral 4-methyl-2-hexanol to the corresponding this compound with inversion of configuration.[4][5]
Materials:
-
(2R,4S)-4-methyl-2-hexanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Pyridine (optional, to neutralize liberated HBr)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (2R,4S)-4-methyl-2-hexanol (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to -10 °C to 0 °C in an ice-salt bath.
-
Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and carefully concentrate the solvent under reduced pressure (the product is volatile).
-
Purify the crude product by distillation or flash column chromatography to afford (2S,4S)-2-bromo-4-methylhexane.
-
Characterize the product and determine the enantiomeric excess.
Analytical Methods
The determination of enantiomeric and diastereomeric excess is critical to validate the success of the enantioselective synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is typically used.
-
Mobile Phase: A mixture of hexanes and isopropanol (B130326) is a common mobile phase for the separation of non-polar analytes. The exact ratio will need to be optimized for baseline separation of the stereoisomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[6]
Chiral Gas Chromatography (GC)
-
Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative) is required.
-
Carrier Gas: Helium or hydrogen is typically used.
-
Temperature Program: An optimized temperature ramp is necessary to achieve separation of the stereoisomers.
-
Detector: A flame ionization detector (FID) is commonly used.
-
Quantification: Similar to HPLC, the ee is calculated from the integrated peak areas of the enantiomers.
Conclusion
The protocols described provide a robust framework for the enantioselective synthesis of specific this compound stereoisomers. The key to success lies in the careful execution of the diastereoselective reduction of the ketone precursor to establish the desired stereochemistry in the alcohol intermediate, followed by a reliable stereospecific bromination with inversion of configuration. The choice between the Appel reaction and the use of PBr₃ will depend on substrate compatibility and available reagents. Rigorous purification and analytical characterization are essential to ensure the stereochemical purity of the final product, which is of paramount importance for its application in pharmaceutical and biological research.
References
Troubleshooting & Optimization
How to minimize side products in 2-Bromo-4-methylhexane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize the formation of side products during the synthesis of 2-Bromo-4-methylhexane.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common method for synthesizing this compound is the free-radical bromination of 4-methylhexane.[1] This reaction typically involves treating 4-methylhexane with bromine (Br₂) in the presence of ultraviolet (UV) light or a radical initiator.[2]
Q2: What are the most common side products in this synthesis?
The primary side products are other constitutional isomers of brominated 4-methylhexane, such as 1-bromo-4-methylhexane (B13197035) and 3-bromo-4-methylhexane. Another potential side product is 2-bromo-2-methylhexane, formed from the reaction at the tertiary carbon. Additionally, polybrominated products (e.g., dibromo-4-methylhexanes) can form if an excess of the brominating agent is used.[3][4]
Q3: Why is free-radical bromination selective, and how does this impact the synthesis?
Free-radical bromination is highly regioselective due to the differences in the stability of the intermediate carbon radicals.[5] The stability follows the order: tertiary > secondary > primary.[6][7] The bromine radical will preferentially abstract a hydrogen atom that leads to the formation of the most stable radical.[8][9] In the case of 4-methylhexane, the tertiary C-H bond is the most reactive, followed by the secondary C-H bonds. This high selectivity is advantageous but also means that reaction at the tertiary position to form 2-bromo-2-methylhexane is a significant competing reaction.
Q4: How can I suppress the formation of polybrominated side products?
To minimize polybromination, the reaction should be carried out using a significant excess of the alkane (4-methylhexane) relative to the brominating agent (Br₂).[1] This ensures that a bromine radical is more likely to encounter a molecule of the alkane rather than a molecule of the already brominated product.[1]
Q5: Is N-Bromosuccinimide (NBS) a suitable reagent for this reaction?
N-Bromosuccinimide (NBS) is primarily used for allylic and benzylic brominations because it can provide a low, constant concentration of Br₂, which helps to avoid addition reactions to double bonds.[10][11] For the bromination of a simple alkane like 4-methylhexane, the standard reagent is typically molecular bromine (Br₂) with initiation by light or heat.[2][7]
Troubleshooting Guide
Problem: My GC-MS analysis shows a mixture of monobrominated isomers, with a high percentage of bromination at the tertiary carbon.
-
Possible Cause: The high regioselectivity of bromine favors reaction at the most substituted carbon. The tertiary C-H bond in 4-methylhexane is significantly more reactive than the secondary C-H bonds.
-
Solution: While bromine is highly selective, this selectivity is inherent to the reaction mechanism.[5][9] Complete suppression of the tertiary bromide is challenging. The focus should be on optimizing the separation of the desired 2-bromo isomer from the other isomers during purification.
-
Optimization:
-
Temperature Control: Lowering the reaction temperature can sometimes slightly increase selectivity, as the transition states for the abstraction of different types of hydrogens have different activation energies.[9]
-
Purification: Employ high-efficiency fractional distillation or preparative gas chromatography for purification, as the boiling points of the isomers are likely to be close.[12]
-
Problem: I am observing a significant amount of dibrominated and other polybrominated products.
-
Possible Cause: The molar ratio of the brominating agent to the alkane is too high. Once some monobrominated product is formed, it can compete with the starting alkane for the remaining bromine.
-
Solution: Adjust the stoichiometry of the reaction. Use a much higher concentration of 4-methylhexane compared to bromine. A common strategy is to use the alkane as the limiting reagent in calculations but as the solvent in practice (i.e., run the reaction in a large excess of the alkane).[1]
Problem: The reaction is very slow or fails to initiate.
-
Possible Cause 1: Inadequate initiation. For photochemical reactions, the light source may be too weak or of the wrong wavelength to break the Br-Br bond.[2]
-
Solution 1: Ensure a high-intensity UV lamp is used and that the reaction vessel is made of a material that is transparent to UV light (e.g., quartz).
-
Possible Cause 2: Presence of radical inhibitors. Oxygen can act as a radical inhibitor.
-
Solution 2: Degas the solvent and the starting alkane prior to the reaction and maintain an inert atmosphere (e.g., with nitrogen or argon) throughout the process.
Data Presentation
Table 1: Relative Selectivity of Free-Radical Halogenation
This table illustrates the high selectivity of bromination for more substituted C-H bonds compared to chlorination, which is a key factor in predicting the product distribution.[5][9]
| C-H Bond Type | Relative Rate of Chlorination | Relative Rate of Bromination |
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3.6 | 82 |
| Tertiary (3°) | 5.5 | 1640 |
Experimental Protocols
Protocol 1: Free-Radical Bromination of 4-Methylhexane
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 4-methylhexane (e.g., 5 molar equivalents). The flask should be positioned to be irradiated by a UV lamp.
-
Inert Atmosphere: Flush the system with an inert gas like argon or nitrogen to remove oxygen.
-
Reagent Addition: Dissolve bromine (1 molar equivalent) in a portion of 4-methylhexane and place it in the dropping funnel.
-
Initiation and Reaction: Begin stirring and irradiating the 4-methylhexane in the flask. Add the bromine solution dropwise over a period of 1-2 hours. The disappearance of the bromine color indicates the progress of the reaction. The reaction also produces HBr gas.[2]
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) to check for the consumption of the starting material and the formation of products.
-
Work-up: Once the reaction is complete (indicated by the disappearance of the bromine color), cool the mixture to room temperature. Wash the organic mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the excess 4-methylhexane by simple distillation.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed or packed fractionating column (e.g., Vigreux or Hempel column) to ensure high separation efficiency.
-
Distillation: Place the crude product mixture into the distillation flask with boiling chips.
-
Fraction Collection: Heat the flask slowly and evenly. Discard the forerun (any remaining low-boiling starting material). Carefully collect the fractions that distill at the boiling points corresponding to the different monobrominated isomers. The desired this compound will be collected in its specific boiling point range. The efficiency of separation will depend on the number of theoretical plates in the column.[12]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for managing isomeric side products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Khan Academy [khanacademy.org]
- 5. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions with 2-Bromo-4-methylhexane
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing difficulties with Grignard reactions involving 2-Bromo-4-methylhexane. The following sections address common failures, offer optimization strategies, and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Initiation failure is a frequent challenge, often stemming from the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of contaminants.[1][2]
Primary Causes and Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the reaction with the alkyl halide.[1][3]
-
Solution: Magnesium Activation. The magnesium surface must be activated to expose fresh, reactive metal.[1][4] This can be achieved through several methods:
-
Chemical Activation: Use activating agents like a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane (B42909) (DBE), or diisobutylaluminum hydride (DIBAL-H).[1][2][5] The disappearance of iodine's color or the observation of ethylene (B1197577) gas bubbles from DBE are indicators of successful activation.[1][6]
-
Mechanical Activation: Crushing the magnesium turnings with a dry glass rod or using an ultrasonic bath can physically break the oxide layer.[4][7]
-
-
-
Presence of Moisture: Grignard reagents are potent bases and are rapidly destroyed by protic contaminants like water.[7][8][9]
-
Solution: Rigorous Anhydrous Conditions. All glassware must be thoroughly dried by flame-drying under vacuum or oven-drying at over 120°C and then cooled under an inert atmosphere (e.g., Nitrogen or Argon).[2][6][10] Solvents must be anhydrous, and an inert atmosphere should be maintained throughout the experiment.[6][11]
-
-
Impure Reagents: Contaminants in the this compound or solvent can inhibit the reaction.
-
Solution: Reagent Purification. Purify the alkyl halide and solvent before use if their purity is questionable.[12]
-
Q2: The reaction initiates, but my final yield is very low. What are the likely causes?
A2: Low yields can result from the quenching of the Grignard reagent, incomplete reaction, or the prevalence of side reactions.
Primary Causes and Solutions:
-
Protic Contamination: As with initiation failure, even trace amounts of water from glassware, solvents, or the atmosphere will react with and consume the Grignard reagent, lowering the yield.[6][8][9]
-
Wurtz Coupling Side Reaction: A significant side reaction is the Wurtz-type coupling, where the newly formed Grignard reagent (R-MgX) reacts with a molecule of unreacted this compound (R-X) to form a homocoupled dimer (R-R), in this case, 2,7-dimethyloctane.[6][10][14]
-
Solution: Controlled Addition. Add the this compound solution slowly and dropwise to the magnesium suspension.[10][14] This maintains a low local concentration of the alkyl halide, minimizing its reaction with the formed Grignard reagent.[12][14] Maintaining dilute conditions also helps suppress this side reaction.[10]
-
-
Poor Temperature Control: Grignard formation is highly exothermic.[1][12][15] Elevated temperatures can accelerate the rate of Wurtz coupling and other side reactions.[14][15]
Q3: Which solvent is best for this reaction, and why?
A3: Ethereal solvents are essential for the formation and stabilization of Grignard reagents.[3][16]
-
Tetrahydrofuran (THF) or Diethyl ether (Et₂O) are the most common choices.[16][17] Lone pair electrons from the ether molecules coordinate to the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent and enhances its reactivity.[3][16]
-
THF is often preferred for less reactive halides as it provides better stabilization.[10] For certain substrates prone to Wurtz coupling, diethyl ether may offer better yields.[14]
Troubleshooting Summary
The following table summarizes common issues and recommended actions for the Grignard synthesis using this compound.
| Problem | Potential Cause | Recommended Solution | Citations |
| Reaction Fails to Initiate | Magnesium surface is passivated with an oxide layer (MgO). | Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing/sonication. | [1][4][12][18] |
| Presence of moisture in glassware or solvent. | Rigorously dry all glassware (flame-dry or oven-dry) and use anhydrous solvents under an inert atmosphere. | [2][6][9] | |
| Low Product Yield | Wurtz coupling byproduct (2,7-dimethyloctane) formation. | Add the this compound solution slowly (dropwise) to maintain a low concentration. | [6][10][14] |
| Grignard reagent is quenched by atmospheric moisture or CO₂. | Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction. | [6] | |
| Reaction is too vigorous, leading to side reactions. | Control the addition rate to maintain a gentle reflux; use external cooling if necessary. | [6][10][12] | |
| Cloudy/Black Mixture | Formation of finely divided magnesium or side products. | This can be normal, but if yields are low, it may indicate excessive side reactions. Ensure slow addition and good temperature control. | [19] |
Experimental Protocol: Preparation of (4-methylhexan-2-yl)magnesium bromide
This protocol outlines the standard procedure for forming the Grignard reagent from this compound.
1. Preparation and Setup:
-
Rigorously dry all glassware (a round-bottom flask, condenser, and dropping funnel) in an oven at >120°C overnight or flame-dry under vacuum.[10] Cool the apparatus under a positive pressure of an inert gas like argon or nitrogen.[6]
-
Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask.
2. Magnesium Activation and Reaction Initiation:
-
Assemble the glassware under the inert atmosphere.
-
Add a single, small crystal of iodine to the flask containing the magnesium.[6][10]
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (~5-10%) of the alkyl bromide solution to the stirred magnesium suspension.[6][10]
-
Wait for signs of initiation, which include the disappearance of the iodine color, the appearance of turbidity (cloudiness), and/or spontaneous boiling of the solvent.[1][6][20] If the reaction does not start, gently warm the flask with a heat gun or place it in an ultrasonic bath.[6][7][10]
3. Grignard Reagent Formation:
-
Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a steady but gentle reflux.[10] This is crucial to minimize Wurtz coupling.[14]
-
If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.[6]
4. Completion and Use:
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for an additional 30-60 minutes, or until most of the magnesium has been consumed.[6]
-
The resulting cloudy, grayish-brown solution is the Grignard reagent. It should be cooled to an appropriate temperature (e.g., 0°C) and used immediately for the subsequent reaction step.[6][10]
Visual Troubleshooting and Reaction Guides
The following diagrams illustrate the troubleshooting workflow for a failed reaction and the chemical pathways involved.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. brainly.com [brainly.com]
- 9. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 10. benchchem.com [benchchem.com]
- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Nucleophilic Substitution of 2-Bromo-4-methylhexane
This guide provides troubleshooting advice and frequently asked questions for researchers conducting nucleophilic substitution reactions with 2-Bromo-4-methylhexane. As a secondary alkyl halide, this substrate can undergo both Sₙ1 and Sₙ2 reactions, as well as competing E1 and E2 elimination reactions. Successful optimization requires careful control of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield or poor conversion. What are the common causes and how can I troubleshoot this?
A1: Low conversion is a frequent issue. The underlying cause can typically be traced to one of four areas: reagent quality, reaction conditions, the choice of mechanism pathway, or competing side reactions. A systematic approach is the best way to identify and solve the problem. Begin by verifying the purity of your starting materials and ensuring your solvent is anhydrous before adjusting reaction parameters like temperature or concentration.
For a detailed workflow, refer to the troubleshooting guide and diagram below.
Q2: I am observing a significant amount of alkene byproducts. How can I favor substitution over elimination?
A2: Elimination (E1/E2) is a common competing pathway with secondary halides. To favor substitution:
-
Temperature: Elimination reactions are entropically favored and generally have a higher activation energy. Therefore, running the reaction at a lower temperature will disfavor elimination.[1] It is often best to start at room temperature or below.
-
Nucleophile/Base: Use a strong, non-bulky nucleophile for an Sₙ2 pathway (e.g., I⁻, N₃⁻, CN⁻). For an Sₙ1 pathway, use a weak, non-basic nucleophile (e.g., H₂O, ROH).[2] Avoid strong, sterically hindered bases like potassium tert-butoxide, which are designed to promote elimination.[3][4]
-
Solvent: For Sₙ2 reactions, using a polar aprotic solvent can enhance the nucleophilicity of your reagent, increasing the rate of substitution relative to elimination.[5]
Q3: How do I choose the correct solvent to favor an Sₙ1 or Sₙ2 pathway?
A3: Solvent choice is critical for directing the reaction mechanism.[2][6]
-
For Sₙ2 reactions, use a polar aprotic solvent. These solvents (e.g., acetone, DMSO, DMF, acetonitrile) can dissolve the substrate and nucleophilic salt but do not solvate the nucleophile itself through hydrogen bonding.[7][8] This leaves the nucleophile "naked" and highly reactive, which is ideal for the bimolecular Sₙ2 mechanism.[5][9]
-
For Sₙ1 reactions, use a polar protic solvent. These solvents (e.g., water, ethanol (B145695), methanol, acetic acid) have acidic protons that can stabilize the carbocation intermediate formed in the rate-determining step of the Sₙ1 mechanism.[10] They also solvate the leaving group, facilitating its departure.[10]
Q4: What is the role of the nucleophile's strength and concentration?
A4: The role of the nucleophile depends entirely on the reaction mechanism.
-
Sₙ2 Reaction: This is a bimolecular reaction, meaning its rate depends on the concentration of both the alkyl halide and the nucleophile.[11][12] Therefore, a higher concentration of a strong nucleophile will significantly increase the reaction rate.[3][13]
-
Sₙ1 Reaction: This is a unimolecular reaction. The rate-determining step is the formation of the carbocation, which does not involve the nucleophile.[11][14] Consequently, the strength and concentration of the nucleophile have no effect on the reaction rate, although a sufficient concentration is needed to ensure the reaction goes to completion.[3][15]
Q5: What is the expected stereochemical outcome for reactions at the C2 position?
A5: The stereochemistry of the product is a key indicator of the operative mechanism. This compound has chiral centers at C2 and C4. The reaction only affects the stereocenter at C2.
-
Sₙ2 Pathway: This mechanism proceeds via a backside attack, resulting in a complete inversion of configuration at the C2 carbon (a Walden inversion).[12][16] If you start with (2R, 4R)-2-bromo-4-methylhexane, the product will be the (2S, 4R) diastereomer.
-
Sₙ1 Pathway: This mechanism involves the formation of a planar sp²-hybridized carbocation intermediate.[11][17] The nucleophile can attack this intermediate from either face, leading to a mixture of both inversion and retention of configuration.[17] This typically results in a nearly racemic mixture at the C2 center, yielding a pair of diastereomers ((2S, 4R) and (2R, 4R) products).[11][18]
Troubleshooting Guide for Low Reaction Yield
Low yield is a multifaceted problem. Use the following workflow to diagnose and resolve the issue systematically.
Data Presentation
Table 1: Influence of Reaction Conditions on Major Reaction Pathway
| Factor | Favors Sₙ2 Pathway | Favors Sₙ1 Pathway | Favors Elimination (E2/E1) |
| Substrate | Methyl > 1° > 2° | 3° > 2° | 3° > 2° > 1° |
| Nucleophile | Strong, high concentration, non-bulky (e.g., I⁻, RS⁻, CN⁻, N₃⁻)[2] | Weak, neutral (e.g., H₂O, ROH)[14][15] | Strong, sterically hindered base (e.g., t-BuO⁻) or strong/concentrated base (e.g., OH⁻, RO⁻)[19] |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO, DMF)[7][8] | Polar Protic (e.g., H₂O, EtOH, MeOH)[7][8] | Less critical, but often matches conditions for the competing substitution reaction. |
| Temperature | Low to moderate temperature | Low to moderate temperature | High temperature[1][19] |
Table 2: Common Solvents for Nucleophilic Substitution
| Solvent | Type | Dielectric Constant (ε) | Favored Mechanism | Rationale |
| Water (H₂O) | Polar Protic | 80.1 | Sₙ1 | Excellent at stabilizing carbocation intermediates and leaving groups.[10] |
| Methanol (MeOH) | Polar Protic | 32.7 | Sₙ1 | Good at solvating ions to support carbocation formation. |
| Ethanol (EtOH) | Polar Protic | 24.5 | Sₙ1 | A common polar protic solvent that can also act as a weak nucleophile.[20] |
| Acetone | Polar Aprotic | 21.0 | Sₙ2 | Dissolves reagents but does not strongly solvate the nucleophile.[7][8] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Sₙ2 | Higher polarity helps dissolve ionic nucleophiles while leaving them reactive. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Sₙ2 | Excellent choice for Sₙ2; effectively solvates cations, freeing the nucleophile.[7][8] |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 46.7 | Sₙ2 | Highly polar aprotic solvent that strongly promotes Sₙ2 reactions.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for an Sₙ2 Reaction (e.g., with Sodium Azide)
Objective: To favor the Sₙ2 pathway, a strong, non-basic nucleophile and a polar aprotic solvent are used at a moderate temperature.
-
Reagent Preparation: Ensure all glassware is flame-dried or oven-dried. Use anhydrous dimethylformamide (DMF) as the solvent.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.
-
Nucleophile Addition: Add sodium azide (B81097) (NaN₃, 1.5 eq) to the stirred solution.
-
Reaction Execution: Stir the reaction mixture at room temperature (approx. 25 °C). If the reaction is slow, gently heat to 40-50 °C.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[5]
-
Work-up: Cool the mixture to room temperature. Quench the reaction by carefully pouring it into a separatory funnel containing water.
-
Isolation: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for an Sₙ1 Reaction (Solvolysis in Ethanol)
Objective: To favor the Sₙ1 pathway, a weak nucleophile that also serves as a polar protic solvent is used.
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of 80% ethanol and 20% water.[21]
-
Reaction Execution: Heat the solution to a gentle reflux (the boiling point of the solvent mixture). Note that higher temperatures may increase the proportion of the E1 elimination product.[1]
-
Monitoring: Monitor the reaction for the disappearance of the starting material using GC-MS. These reactions can be slow, requiring several hours.
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add diethyl ether to extract the product.
-
Isolation: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any HBr formed. Wash again with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure.
-
Purification: Purify the resulting alcohol/ether mixture via fractional distillation or column chromatography.
Visualization of Reaction Pathway Logic
The decision between substitution and elimination pathways for a secondary halide is governed by a hierarchy of factors, primarily the nature of the nucleophile/base and the temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 12. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. amherst.edu [amherst.edu]
- 21. chemguide.co.uk [chemguide.co.uk]
Identifying and removing impurities from 2-Bromo-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 2-Bromo-4-methylhexane. The following information is designed to assist in achieving high purity for this compound, which is crucial for its application in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary synthesis route for this compound is the radical bromination of 4-methylhexane.[1] This process can lead to several impurities, including:
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Unreacted Starting Material: Residual 4-methylhexane.
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Over-brominated Products: Various isomers of dibromo-4-methylhexane are common byproducts due to the reactive nature of the bromination reaction.[2]
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Positional Isomers: Bromination can potentially occur at other positions on the hexane (B92381) chain, leading to isomeric bromo-methylhexane impurities.
Q2: How can I identify these impurities?
A2: A combination of analytical techniques is recommended for the unambiguous identification of impurities:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio. It is highly effective for distinguishing between the desired product and various brominated isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the precise identification of isomers by analyzing chemical shifts and coupling patterns.
Q3: What is the most effective method for removing these impurities?
A3: Fractional distillation is the most common and effective method for purifying this compound. This technique separates compounds based on differences in their boiling points. Since the boiling points of the desired product and its impurities are often close, a fractional distillation setup with a high-efficiency column is recommended.
Q4: My purified this compound is showing signs of degradation. How should it be stored?
A4: Alkyl halides like this compound can be sensitive to light and heat, which can lead to decomposition. For long-term storage, it is recommended to keep the purified compound in an amber glass bottle to protect it from light, and in a cool, dark place, such as a refrigerator. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.
Data Presentation: Physical Properties of this compound and Potential Impurities
The following table summarizes the key physical properties of this compound and its potential impurities. This data is essential for developing an effective purification strategy, particularly for fractional distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| 4-Methylhexane | C₇H₁₆ | 100.21 | ~118[3] |
| This compound | C₇H₁₅Br | 179.10 | ~160-165 |
| 2,X-Dibromo-4-methylhexane | C₇H₁₄Br₂ | 257.99 | >180 |
Note: The boiling point of this compound is an estimate based on related compounds. The boiling points of dibrominated impurities will be significantly higher due to the increased molecular weight.
Experimental Protocols
Fractional Distillation Protocol for Purifying this compound
Objective: To separate this compound from lower-boiling unreacted starting material and higher-boiling dibrominated impurities.
Apparatus:
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Round-bottom flask
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Heating mantle with a magnetic stirrer
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with a thermometer
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Condenser
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Receiving flasks
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Boiling chips or magnetic stir bar
Procedure:
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Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
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Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
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Heating: Begin heating the flask gently. The vapor will start to rise through the fractionating column.
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Equilibration: Adjust the heating rate to establish a steady reflux in the column, where the condensed vapor continuously returns to the flask. This allows for the separation of components.
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Fraction Collection:
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Forerun: Slowly collect the initial distillate, which will be enriched in the lower-boiling impurity, 4-methylhexane (boiling point ~118 °C). Monitor the temperature at the distillation head; it should plateau near the boiling point of the first fraction.
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Main Fraction: Once the temperature begins to rise and then stabilizes at the boiling point of this compound (estimated ~160-165 °C), change the receiving flask to collect the purified product.
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Residue: As the distillation proceeds, the temperature may rise again, indicating the presence of higher-boiling impurities (dibromo-4-methylhexane). Stop the distillation before all the liquid in the distilling flask has evaporated to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.
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Analysis: Analyze the collected main fraction for purity using GC-MS and/or NMR spectroscopy.
GC-MS Analysis Protocol
Objective: To identify and quantify the components in a sample of this compound.
Typical GC-MS Parameters:
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Column: A non-polar or mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for separating halogenated compounds.
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Injector Temperature: 250 °C
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes
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Ramp: 10 °C/min to 200 °C
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Hold: 5 minutes at 200 °C
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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MS Detector:
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Range: 40-300 amu
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or hexane.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and impurity identification.
Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy:
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Acquire the spectrum on a spectrometer with a frequency of at least 300 MHz.
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Expected Chemical Shifts (Predicted):
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The proton on the carbon bearing the bromine (CH-Br) will be the most downfield signal in the aliphatic region, typically in the range of 3.5-4.5 ppm.
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The other aliphatic protons will appear between 0.8 and 2.0 ppm. The specific splitting patterns will depend on the neighboring protons.
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¹³C NMR Spectroscopy:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected Chemical Shifts (Predicted):
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The carbon attached to the bromine (C-Br) will be in the range of 45-60 ppm.
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The other aliphatic carbons will appear in the range of 10-40 ppm.
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Troubleshooting Guides
Fractional Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Uneven Boiling | Insufficient boiling chips or no stirring. | Add fresh boiling chips or use a magnetic stirrer. |
| Flooding of the Column | Heating rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| Poor Separation | Distillation rate is too fast. / Inefficient column. | Decrease the heating rate to slow down the distillation. / Use a longer or more efficient fractionating column (e.g., packed column). |
| Temperature Fluctuations at the Head | Inconsistent heating. / Drafts in the fume hood. | Ensure a stable heat source. / Shield the apparatus from drafts. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | Active sites in the injector liner or column. / Column contamination. | Use a deactivated liner. / Condition the column at a high temperature or trim the end of the column. |
| Ghost Peaks (in blank runs) | Contamination from the septum or previous injections. | Replace the septum. / Run a solvent blank to clean the system. |
| Poor Resolution | Inappropriate temperature program. / Carrier gas flow rate is not optimal. | Optimize the temperature ramp rate; a slower ramp often improves resolution. / Adjust the carrier gas flow rate. |
NMR Spectroscopy Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | Poor shimming. / Sample is too concentrated. / Presence of paramagnetic impurities. | Reshim the spectrometer. / Dilute the sample. / Filter the sample through a small plug of silica (B1680970) gel. |
| Unexpected Peaks | Presence of impurities (including solvent residue). | Compare the spectrum to a database of common solvent impurities. / Repurify the sample. |
| Poor Signal-to-Noise Ratio | Sample is too dilute. / Insufficient number of scans. | Prepare a more concentrated sample. / Increase the number of scans. |
Visualizations
References
Technical Support Center: Synthesis of 2-Bromo-4-methylhexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Bromo-4-methylhexane. The information is presented in a question-and-answer format to directly address potential issues and improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 4-methylhexan-2-ol. The reaction involves the substitution of the hydroxyl (-OH) group with a bromine atom.
Q2: Which are the recommended brominating agents for this synthesis?
A2: For the conversion of a secondary alcohol like 4-methylhexan-2-ol, the most suitable brominating agents are phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). PBr₃ is often preferred as it generally leads to fewer side reactions, such as carbocation rearrangements.
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The main side reactions include:
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Elimination: Formation of alkenes (e.g., 4-methyl-1-hexene (B165699) and 4-methyl-2-hexene) is a common side reaction, particularly at higher temperatures.
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Carbocation Rearrangement: When using strong acids like HBr, the intermediate secondary carbocation can potentially rearrange to a more stable carbocation, leading to a mixture of isomeric bromides. However, for 4-methylhexan-2-ol, significant rearrangement is less likely compared to other secondary alcohols.
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Ether Formation: Under acidic conditions, the starting alcohol can react with the product or another alcohol molecule to form an ether, although this is generally a minor byproduct.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the disappearance of the more polar starting material (4-methylhexan-2-ol) and the appearance of the less polar product (this compound) indicates the reaction is proceeding. For more quantitative analysis, GC can be used to determine the ratio of starting material to product.
Q5: What are the recommended methods for purifying the crude this compound?
A5: The crude product is typically purified through the following steps:
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Aqueous Workup: The reaction mixture is first washed with water to remove any water-soluble byproducts. This is followed by a wash with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, and then with brine to aid in the separation of the organic and aqueous layers.
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Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
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Distillation: The final purification is achieved by fractional distillation under reduced pressure to separate the desired product from any remaining starting material, solvents, and high-boiling point impurities.
Q6: How can I confirm the identity and purity of the final product?
A6: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the molecule.
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Infrared (IR) Spectroscopy: Shows the absence of the broad -OH stretch from the starting material and the presence of C-Br stretching vibrations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Loss of product during workup. 3. Sub-optimal reaction temperature. | 1. Increase the reaction time and monitor by TLC or GC until the starting material is consumed. 2. Ensure careful separation of layers during extraction and minimize transfers. 3. Maintain the recommended temperature throughout the reaction. For PBr₃, the addition should be done at low temperature (e.g., 0 °C) and then allowed to warm to room temperature. |
| Presence of Alkene Impurities | Elimination side reaction is favored. | 1. Use a milder brominating agent like PBr₃ instead of HBr. 2. Maintain a lower reaction temperature. 3. Use a non-coordinating solvent. |
| Presence of Unreacted 4-methylhexan-2-ol | 1. Insufficient amount of brominating agent. 2. Insufficient reaction time. | 1. Use a slight excess of the brominating agent (refer to the protocol). 2. Increase the reaction time and monitor for the disappearance of the starting material. |
| Formation of Isomeric Bromides | Carbocation rearrangement (more likely with HBr). | 1. Use PBr₃ as the brominating agent, which proceeds via an SN2 mechanism and avoids carbocation intermediates. |
| Product is Dark/Colored | Presence of residual bromine or other impurities. | During the aqueous workup, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) to quench any excess bromine. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Tribromide (PBr₃)
This protocol is based on the bromination of a secondary alcohol and is analogous to the synthesis of 4-bromooctane (B1583688) from 4-octanol.
Materials:
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4-methylhexan-2-ol
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylhexan-2-ol (1.0 eq) in anhydrous diethyl ether.
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Cooling: Cool the flask in an ice-water bath to 0 °C with continuous stirring.
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Addition of PBr₃: Slowly add phosphorus tribromide (0.34 eq) dropwise from the dropping funnel over 30-45 minutes. Ensure the internal temperature remains below 10 °C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
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Work-up:
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Carefully pour the reaction mixture over crushed ice.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio | 4-methylhexan-2-ol : PBr₃ (1 : 0.34) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 80-90% |
| Purity (by GC-MS) | >97% |
Protocol 2: Synthesis of this compound using Hydrobromic Acid (HBr)
Materials:
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4-methylhexan-2-ol
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48% aqueous hydrobromic acid (HBr)
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Concentrated sulfuric acid (H₂SO₄) (catalyst)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous calcium chloride (CaCl₂)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylhexan-2-ol (1.0 eq) and 48% aqueous hydrobromic acid (2.0 eq).
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Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid.
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Reflux: Heat the mixture to reflux and maintain for 2-4 hours.
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Work-up:
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Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
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Extract the product with diethyl ether.
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
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Purification: Purify the crude product by vacuum distillation.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio | 4-methylhexan-2-ol : HBr (1 : 2) |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-80% |
| Purity (by GC-MS) | ~95% |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for optimizing the synthesis of this compound.
How to avoid dehalogenation in reactions with 2-Bromo-4-methylhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylhexane. The focus is on preventing the common side reaction of dehalogenation (elimination) and promoting desired substitution pathways.
Troubleshooting Unwanted Dehalogenation
Dehalogenation, primarily through dehydrobromination (an elimination reaction), is a frequent challenge when working with secondary alkyl halides like this compound. This process leads to the formation of undesired alkenes, reducing the yield of the target substitution product.
Visualizing the Competing Pathways
The core issue lies in the competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. The following diagram illustrates this fundamental competition.
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-4-methylhexane
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylhexane. The content focuses on how solvent choice influences reaction pathways, product distribution, and overall reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction mechanisms for this compound, and how does its structure influence them?
A1: As a secondary alkyl halide, this compound can undergo all four common nucleophilic substitution and elimination reactions: SN1, SN2, E1, and E2. The specific pathway is highly dependent on the reaction conditions. The secondary nature of the carbocation that can be formed means that both bimolecular (SN2, E2) and unimolecular (SN1, E1) pathways are possible, making solvent and base/nucleophile selection critical for controlling the outcome.[1][2]
Q2: How do different classes of solvents affect the reactivity of this compound?
A2: Solvents are typically categorized as polar protic, polar aprotic, and nonpolar, each influencing the reaction pathway differently.[3][4]
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Polar Protic Solvents (e.g., water, ethanol (B145695), methanol) have O-H or N-H bonds.[5] They are excellent at stabilizing the carbocation intermediate required for SN1 and E1 reactions, thereby increasing the rate of these reactions.[2][6] They also solvate and weaken strong nucleophiles through hydrogen bonding, which disfavors SN2 and E2 pathways.[7][8]
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Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[3][5] They are ideal for SN2 reactions because they solvate the accompanying cation but leave the anionic nucleophile "naked" and highly reactive.[8][9]
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Nonpolar Solvents (e.g., hexane, toluene, diethyl ether) have low dielectric constants and do not effectively solvate charged species.[5] They are generally not used for these reaction types unless a co-solvent is present.
Q3: Why am I getting a high percentage of elimination (E2) product when I want substitution (SN2)?
A3: This is a common issue with secondary alkyl halides. Strong nucleophiles are often also strong bases.[1] If you are using a strong, sterically hindered base, the E2 pathway will be favored. Even with unhindered strong bases like hydroxide (B78521) or alkoxides, elimination is often the major pathway for secondary halides.[1] Furthermore, polar protic solvents tend to favor elimination over substitution in competitive SN2/E2 scenarios because they "cage" the nucleophile via hydrogen bonding, making it sterically bulkier and less able to attack the carbon atom, while its ability to act as a base and abstract a proton is less affected.[9]
Q4: How does temperature affect the product distribution between substitution and elimination?
A4: Elimination reactions are generally favored by higher temperatures. This is because elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) will make the -TΔS term more negative, thus favoring the elimination pathway.
Troubleshooting Guides
Issue 1: Low yield of the desired SN1/E1 solvolysis product.
| Possible Cause | Recommended Solution |
| Solvent is not sufficiently polar or protic. | The rate-determining step of an SN1/E1 reaction is the formation of a carbocation, which is stabilized by polar protic solvents.[2][10] Ensure you are using a solvent with a high dielectric constant like water, methanol, or ethanol to facilitate ionization.[2] |
| Poor leaving group. | While bromide is a good leaving group, ensure the reaction is not being hindered by other factors. The rate of SN1 reactions increases with a better leaving group.[2] |
| Reaction temperature is too low. | Solvolysis can be slow. Gently heating the reaction can increase the rate, but be aware that this will also favor the E1 pathway over the SN1 pathway. |
Issue 2: The SN2 reaction is slow and/or giving a poor yield.
| Possible Cause | Recommended Solution |
| Incorrect solvent choice. | Using a polar protic solvent (e.g., ethanol) will solvate and deactivate your nucleophile through hydrogen bonding, slowing the SN2 reaction.[6][8] Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile (B52724) to enhance nucleophile reactivity.[1][11] |
| Nucleophile is too weak. | The SN2 reaction is a bimolecular process, and its rate depends on the concentration and strength of the nucleophile. Use a strong nucleophile (e.g., N3⁻, CN⁻, RS⁻).[1][2] |
| Presence of water in the solvent. | Traces of water can act as a protic solvent, solvating the nucleophile. Ensure you are using anhydrous (dry) solvents for SN2 reactions. |
Issue 3: An unexpected mixture of products is formed.
| Possible Cause | Recommended Solution |
| Reaction conditions favor multiple pathways. | This compound is a secondary halide, making it susceptible to competing reactions. For example, using a strong, non-bulky base in a polar aprotic solvent can still yield a mixture of SN2 and E2 products.[1] |
| Carbocation rearrangement (in SN1/E1). | The initial secondary carbocation could potentially rearrange to a more stable carbocation if a hydride or alkyl shift is possible, leading to different substitution or elimination products. Analyze the structure of your products carefully using techniques like GC-MS and NMR. |
| Solvent participation (solvolysis). | If you are using a nucleophilic solvent like water or ethanol, it can act as the nucleophile, leading to solvolysis products alongside any products from your intended nucleophile.[2][12] |
Data Presentation
The following tables provide illustrative data on how solvent choice can impact reaction rates and product distribution for a typical secondary alkyl halide like this compound.
Table 1: Illustrative Relative Rates of Solvolysis (SN1/E1) in Different Polar Protic Solvents.
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Acetic Acid (CH₃COOH) | 6 | 1 |
| Methanol (CH₃OH) | 33 | 4 |
| Water (H₂O) | 78 | 150,000 |
| This data is representative and highlights the dramatic increase in SN1 reaction rates in highly polar protic solvents that can stabilize the carbocation intermediate.[2] |
Table 2: Illustrative Product Distribution (SN2 vs. E2) with a Strong Base/Nucleophile (e.g., Sodium Ethoxide).
| Solvent | Solvent Type | Approx. SN2 Product % | Approx. E2 Product % |
| Ethanol (EtOH) | Polar Protic | 20% | 80% |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25% | 75% |
| This table illustrates that for a secondary halide with a strong base like ethoxide, elimination (E2) is typically the major pathway, regardless of whether the solvent is protic or aprotic.[1] Polar aprotic solvents slightly favor substitution compared to protic solvents.[11] |
Experimental Protocols
Protocol 1: General Procedure for an SN2 Reaction
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Objective: To favor the substitution of this compound with a strong nucleophile (e.g., sodium azide (B81097), NaN₃).
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Materials: this compound, sodium azide, anhydrous dimethylformamide (DMF), round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line, separatory funnel, diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
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Procedure:
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To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium azide (1.2 equivalents) and anhydrous DMF.
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Stir the suspension and add this compound (1.0 equivalent) dropwise at room temperature.
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Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
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Extract the aqueous layer three times with diethyl ether.
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Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purify the resulting product (2-azido-4-methylhexane) by column chromatography or distillation.
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Protocol 2: General Procedure for SN1/E1 Solvolysis
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Objective: To perform a solvolysis reaction where the solvent (ethanol) acts as the nucleophile.
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Materials: this compound, absolute ethanol, sodium bicarbonate, round-bottom flask, reflux condenser, heating mantle, separatory funnel, diethyl ether, anhydrous sodium sulfate.
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Procedure:
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Dissolve this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask.[13]
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Heat the solution at reflux using a heating mantle and reflux condenser. The reaction progress can be monitored by GC.[13]
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After several hours (or upon completion), cool the reaction mixture to room temperature.
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Dilute the mixture with diethyl ether and wash carefully with a saturated solution of sodium bicarbonate to neutralize any HBr formed, followed by a water wash.[13]
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess ethanol via rotary evaporation.
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Analyze the product mixture (containing 2-ethoxy-4-methylhexane and elimination products) using GC-MS to determine the product distribution.[13]
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Visualizations
Below are diagrams illustrating key decision-making processes and reaction pathways for this compound.
Caption: Decision workflow for selecting solvent and reagents.
Caption: Competing reaction pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. organic chemistry - Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. google.com [google.com]
- 13. benchchem.com [benchchem.com]
Temperature control in the radical bromination of 4-methylhexane
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding temperature control in the radical bromination of 4-methylhexane.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the radical bromination of 4-methylhexane?
The main challenge is controlling the selectivity of the reaction to obtain the desired brominated isomer. Radical bromination can potentially occur at any of the carbon atoms with abstractable hydrogen atoms (primary, secondary, or tertiary). Temperature is a critical parameter that influences the distribution of these products.
Q2: How does temperature affect the selectivity of the bromination of 4-methylhexane?
Generally, lower temperatures favor higher selectivity. Radical bromination is inherently more selective than chlorination due to the endothermic nature of the hydrogen abstraction step by a bromine radical.[1][2] According to Hammond's Postulate, the transition state for this step resembles the alkyl radical product.[3][4][5][6] Therefore, the stability of the resulting radical (tertiary > secondary > primary) has a significant impact on the activation energy.[5] At lower temperatures, there is less energy available to overcome the higher activation barriers for the formation of less stable radicals, leading to a higher yield of the product derived from the most stable radical. As the temperature increases, the difference in reaction rates for the formation of different radicals diminishes, leading to a less selective reaction and a mixture of products.[1]
Q3: What are the expected major and minor products in the bromination of 4-methylhexane?
4-methylhexane has primary, secondary, and a tertiary C-H bond. The stability of the corresponding free radicals follows the order: tertiary > secondary > primary. Therefore, the major product is expected to be 4-bromo-4-methylhexane, resulting from the abstraction of the tertiary hydrogen. The other possible isomers, such as those resulting from bromination at secondary and primary positions, will be formed in smaller amounts.
Q4: Why is N-Bromosuccinimide (NBS) often used instead of Br₂ for this type of reaction?
N-Bromosuccinimide (NBS) is a convenient and effective reagent for allylic and benzylic brominations, and it is also used for the bromination of alkanes.[7][8] Its primary advantage is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[9][10][11] This is achieved through the reaction of NBS with the HBr formed during the propagation step.[9] The low concentration of Br₂ minimizes side reactions, such as the formation of dibrominated products.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Brominated Product
| Possible Cause | Troubleshooting Steps |
| Inadequate Reaction Temperature | Ensure the reaction temperature is optimal. For high selectivity towards the tertiary bromide, lower temperatures are generally preferred. However, the temperature must be sufficient to initiate the reaction. Consider performing the reaction at a controlled temperature using a cooling bath. |
| Insufficient Initiation | Radical reactions require an initiator, which can be UV light or a chemical radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide.[12] Ensure the light source is functional and of the appropriate wavelength, or that the chemical initiator is fresh and used in the correct concentration. |
| Poor Quality Reagents | Use fresh N-Bromosuccinimide (NBS), as it can decompose over time. Ensure the 4-methylhexane and the solvent are pure and dry. |
| Premature Termination of the Reaction | The presence of radical scavengers (e.g., oxygen) can terminate the radical chain reaction. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Selectivity and a Mixture of Isomers
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | As mentioned, higher temperatures lead to decreased selectivity.[1] If you are obtaining a mixture of primary, secondary, and tertiary bromides, try running the reaction at a lower temperature. |
| Excessive Brominating Agent | Using a large excess of the brominating agent can lead to over-bromination and the formation of multiple isomers. Use a controlled stoichiometry, typically with the alkane in excess. |
Issue 3: Runaway Reaction
| Possible Cause | Troubleshooting Steps |
| Poor Heat Dissipation | Radical brominations are exothermic.[13] If the reaction is carried out on a large scale without adequate cooling, the temperature can rise uncontrollably, leading to a dangerous runaway reaction and a loss of selectivity. |
| High Concentration of Initiator | An excessive amount of radical initiator can lead to a very high concentration of radicals and an uncontrolled, rapid reaction. Use the initiator in catalytic amounts. |
Data Presentation
The following table provides a representative overview of the expected product distribution in the radical bromination of 4-methylhexane at different temperatures. Note that these are illustrative values based on the principles of radical stability and selectivity.
| Temperature (°C) | 4-bromo-4-methylhexane (Tertiary) (%) | 2-bromo-4-methylhexane (Secondary) (%) | 3-bromo-4-methylhexane (Secondary) (%) | 1-bromo-4-methylhexane (Primary) (%) | Other Primary Bromides (%) |
| 0 | ~90 | ~5 | ~3 | <1 | <1 |
| 25 | ~85 | ~8 | ~5 | ~1 | ~1 |
| 80 (reflux) | ~70 | ~15 | ~10 | ~2.5 | ~2.5 |
Experimental Protocols
Protocol: Radical Bromination of 4-Methylhexane using NBS and Light Initiation
Materials:
-
4-methylhexane
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
A radical initiator (optional, e.g., AIBN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
UV lamp or a sunlamp
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet.
-
Reagents: To the flask, add 4-methylhexane (1.2 equivalents) and the inert solvent (e.g., CCl₄).
-
Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes to remove oxygen.
-
Addition of NBS: Add N-Bromosuccinimide (1.0 equivalent) to the reaction mixture. If using a chemical initiator, add it at this stage (typically 1-5 mol%).
-
Initiation and Reaction:
-
Photo-initiation: Position a UV lamp near the flask.
-
Thermal Initiation: If using a chemical initiator, heat the reaction mixture to the desired temperature (e.g., the reflux temperature of the solvent).
-
-
Temperature Control: Maintain the desired reaction temperature using a water bath, ice bath, or a controlled heating mantle. For higher selectivity, a lower temperature is recommended.
-
Monitoring: Monitor the progress of the reaction by TLC or GC to observe the consumption of the starting material and the formation of the product. The disappearance of the solid NBS, which is denser than the solvent, can also indicate the reaction's progress.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by distillation or column chromatography to isolate the desired 4-bromo-4-methylhexane.
Visualizations
Caption: Experimental workflow for the radical bromination of 4-methylhexane.
Caption: Troubleshooting decision tree for radical bromination issues.
Caption: Relationship between temperature, reaction rate, and selectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Bromination of alkanes is more selective [almerja.com]
- 3. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 4. byjus.com [byjus.com]
- 5. Nerdfighteria Wiki - Radical Reactions & Hammond's Postulate: Crash Course Organic Chemistry #19 [nerdfighteria.info]
- 6. Chemistry 210 - Dr. Glaser - Hammond Postulate [glaserr.missouri.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Scaling up the synthesis of 2-Bromo-4-methylhexane for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Bromo-4-methylhexane for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound on an industrial scale?
A1: The primary synthesis route involves the radical bromination of 4-methylhexane.[1] This reaction is typically initiated using light or heat, which promotes the abstraction of a hydrogen atom from the secondary carbon, followed by the introduction of a bromine atom.[1] For industrial applications, continuous flow reactors are often employed to improve yield and purity by carefully controlling reaction parameters.[1]
Q2: What are the key parameters to control during the scale-up of this synthesis?
A2: Critical parameters to control during scale-up include:
-
Temperature: Maintaining a moderate temperature range of 40-60°C is crucial to prevent side reactions like over-bromination.[1]
-
Reagent Addition: A slow, controlled addition of bromine is necessary to manage the exothermic nature of the reaction and maintain temperature.
-
Mixing: Efficient mixing is required to ensure homogenous reaction conditions and prevent localized overheating.
-
Catalyst Selection: Radical initiators such as azobisisobutyronitrile (AIBN) can be used to accelerate the bromination process.[1]
-
Solvent Choice: Nonpolar solvents like hexane (B92381) are preferred as they help to stabilize the radical intermediates.[1]
Q3: What are the common impurities encountered in the synthesis of this compound and how can they be minimized?
A3: Common impurities include isomers (e.g., 1-bromo-4-methylhexane (B13197035) and 3-bromo-4-methylhexane) and di-brominated byproducts. Minimizing these impurities can be achieved by:
-
Controlling Temperature: Lower temperatures generally favor the formation of the desired 2-bromo isomer.
-
Stoichiometry: Using a slight excess of 4-methylhexane can help to reduce the formation of di-brominated products.
-
Purification: The crude product can be purified by fractional distillation to separate the desired product from isomers and other impurities.
Q4: What are the primary downstream applications of this compound?
A4: this compound is a versatile intermediate used in the synthesis of:
-
Pharmaceuticals: It serves as a building block in the creation of analgesics and anticonvulsants through alkylation reactions.[1]
-
Agrochemicals: It is a precursor for various herbicides and pesticides.[1]
-
Polymers: It can be used to facilitate cross-linking in the formulation of specialty polymers.[1]
Q5: What are the main safety concerns when handling the reagents and products in this synthesis on a large scale?
A5: Key safety concerns include:
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Requires handling in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.
-
4-Methylhexane: A flammable liquid.
-
This compound: A flammable liquid.
-
Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction. A scrubbing system with a basic solution (e.g., sodium hydroxide) is necessary to neutralize the HBr gas produced.
Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform a thorough hazard analysis before scaling up any reaction.[2][3][4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Sub-optimal temperature. 3. Insufficient initiation. 4. Loss of product during workup. | 1. Monitor the reaction by GC to ensure completion. 2. Optimize the reaction temperature; too low may slow the reaction, too high can lead to side products. 3. Ensure proper initiation with a suitable light source or radical initiator. 4. Optimize the distillation conditions to minimize product loss. |
| Formation of Multiple Isomers | 1. High reaction temperature. 2. Non-selective bromination. | 1. Maintain the reaction temperature in the lower end of the optimal range. 2. While radical bromination has some selectivity for secondary carbons, the formation of other isomers is possible. Purification by fractional distillation is the most effective way to isolate the desired isomer. |
| Presence of Di-brominated Byproducts | 1. Excess of bromine. 2. Poor mixing leading to localized high concentrations of bromine. | 1. Use a slight excess of the alkane (4-methylhexane). 2. Ensure vigorous and efficient stirring throughout the addition of bromine. |
| Reaction Runaway (Uncontrolled Temperature Increase) | 1. Addition of bromine is too fast. 2. Inadequate cooling. | 1. Add bromine slowly and monitor the internal temperature closely. 2. Ensure the cooling system is appropriately sized for the scale of the reaction. |
| Color in Final Product | 1. Residual bromine. | 1. Wash the organic layer with a reducing agent solution, such as sodium bisulfite, to quench any remaining bromine. |
Experimental Protocols
Synthesis of this compound via Radical Bromination
This protocol describes the synthesis of this compound from 4-methylhexane and bromine.
Materials:
-
4-methylhexane
-
Bromine
-
Azobisisobutyronitrile (AIBN) (optional, as an initiator)
-
Hexane (or another suitable non-polar solvent)
-
5% Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe
-
Heating/cooling circulator
-
Light source (e.g., a tungsten lamp) if not using a chemical initiator
-
Scrubber system for HBr gas
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup:
-
Set up the jacketed reactor with the overhead stirrer, condenser, dropping funnel, and temperature probe.
-
Connect the condenser to a chiller and the outlet to a scrubber containing a solution of sodium hydroxide (B78521) to neutralize the HBr gas produced.
-
Charge the reactor with 4-methylhexane and the solvent (e.g., hexane).
-
-
Initiation:
-
Begin stirring the mixture.
-
If using a chemical initiator, add AIBN to the reactor.
-
If using photo-initiation, turn on the light source directed at the reactor.
-
-
Bromine Addition:
-
Heat the reaction mixture to the desired temperature (e.g., 40-60°C).[1]
-
Slowly add the bromine from the dropping funnel over a period of several hours. Maintain a steady temperature throughout the addition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC).
-
The disappearance of the bromine color can also be an indicator of reaction progress.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 5% sodium bisulfite solution to remove any unreacted bromine.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution using a rotary evaporator to remove the solvent.
-
Purify the crude product by fractional distillation under reduced pressure to isolate the this compound.
-
Data Presentation
Table 1: Reaction Parameters and Scale-up Considerations
| Parameter | Laboratory Scale | Industrial Scale-up Considerations |
| Reactants | 4-methylhexane, Bromine | Purity of starting materials is critical to avoid side reactions. |
| Solvent | Hexane | Solvent recovery and recycling are important for economic and environmental reasons. |
| Initiator | UV light or AIBN | Choice of initiator may depend on reactor design and safety considerations. |
| Temperature | 40-60°C | Heat transfer becomes more challenging at larger scales; a jacketed reactor with good temperature control is essential. |
| Reaction Time | 2-4 hours | May need to be adjusted based on the efficiency of mixing and heat transfer at scale. |
| Yield (Typical) | 60-70% | Process optimization is key to maximizing yield and minimizing waste. |
| Purity (after distillation) | >98% | The efficiency of the distillation column will determine the final purity. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Managing Isomeric Byproducts
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments related to the formation of isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomeric byproducts I might encounter in my synthesis?
A1: In chemical synthesis, you can encounter several types of isomers, which are molecules that have the same molecular formula but different arrangements of atoms. The main types include:
-
Constitutional Isomers (or Structural Isomers): These have different connectivity of atoms. A common subtype is regioisomers, which differ in the position of a substituent or functional group.[1][2] For example, in the electrophilic addition of HBr to 1,3-butadiene (B125203), 1,2- and 1,4-adducts are formed as regioisomers.[3][4]
-
Stereoisomers: These have the same connectivity but differ in the three-dimensional arrangement of atoms.[2][5][6]
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.[2][7] In the absence of a chiral influence, enantiomers are typically formed in a 1:1 ratio, known as a racemic mixture.[8]
-
Diastereomers: Stereoisomers that are not mirror images of each other.[2] This category includes geometric isomers (cis/trans or E/Z) and isomers with multiple chiral centers. For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and furan (B31954) can produce endo and exo diastereomers.[3][8]
-
Q2: How do reaction conditions influence the ratio of isomeric products?
A2: Reaction conditions play a crucial role in determining the ratio of isomeric products by dictating whether the reaction is under kinetic or thermodynamic control.[3][8]
-
Kinetic Control: Favored at lower temperatures and shorter reaction times. The major product is the one that forms the fastest, meaning it has the lowest activation energy.[8][9]
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. The major product is the most stable one, having the lowest Gibbs free energy.[4][8][9]
Other factors that influence isomer ratios include the choice of solvent, pressure, and catalysts.[8][10] For example, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligands can influence regioselectivity.[1]
Q3: What are the best analytical techniques for identifying and quantifying isomeric byproducts?
A3: A combination of analytical techniques is typically used to identify and quantify isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for determining the structure of isomers. Coupling constants (J-values) in ¹H NMR can help differentiate between geometric isomers (E/Z), while chemical shifts can distinguish between regioisomers.[1][9]
-
Chromatography: Techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are essential for separating isomers.[7] Chiral stationary phases can be used in GC and HPLC to separate enantiomers.[7]
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), it helps determine the molecular weight of the isomers, confirming they have the same molecular formula. While isomers may have similar mass spectra, their fragmentation patterns can sometimes be used for differentiation.[11]
Q4: Why is it important to control isomer formation in drug development?
A4: Controlling isomerism is critical in drug development because different isomers of a drug can have vastly different biological activities.[5][12][13] One isomer might be therapeutically active, while another could be inactive or even toxic.[12][13] For example, the S-enantiomer of warfarin (B611796) is significantly more potent as an anticoagulant than the R-enantiomer.[5] Therefore, regulatory agencies often require that drugs are produced as a single, pure isomer to ensure safety and efficacy.[7]
Troubleshooting Guides
Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Answer: The formation of regioisomers is a common challenge that can often be addressed by modifying the reaction conditions or strategy.
-
Potential Cause: The reaction may be proceeding under conditions that do not strongly favor one regioisomer over another.
-
Suggested Solutions:
-
Modify Reaction Temperature: Investigate whether the reaction is under kinetic or thermodynamic control. Running the reaction at a very low temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product.[3][4] For example, the addition of HBr to 1,3-butadiene at -60°C favors the kinetic 1,2-adduct, while at 60°C, the thermodynamic 1,4-adduct predominates.[3]
-
Change the Catalyst or Ligand: In metal-catalyzed reactions, the catalyst and its ligands can have a profound effect on regioselectivity. Experiment with ligands of varying steric bulk and electronic properties.[1]
-
Alter the Solvent: The polarity of the solvent can influence the transition state energies of competing pathways, thereby affecting the product ratio.[14]
-
Change the Starting Materials: To achieve high regioselectivity, it may be necessary to use starting materials that direct the reaction to the desired position. For instance, to synthesize 2-butenylthiophene selectively, one should start with a 2-substituted thiophene (B33073) like 2-bromothiophene.[1]
-
Problem 2: My reaction is yielding an unexpected ratio of diastereomers (e.g., endo/exo, cis/trans). How can I control this?
Answer: Diastereoselectivity is often governed by the principles of kinetic versus thermodynamic control.
-
Potential Cause: The reaction conditions are not optimized to favor the desired diastereomer.
-
Suggested Solutions:
-
Adjust Temperature and Reaction Time: This is the most common method to control diastereoselectivity.[9] In the Diels-Alder reaction of cyclopentadiene with furan, room temperature (kinetic control) favors the less stable endo isomer, while heating to 81°C for a prolonged time (thermodynamic control) yields the more stable exo isomer.[3][8]
-
Use a Different Catalyst: Lewis acid catalysts, for example, can influence the stereochemical outcome of reactions like the Diels-Alder reaction.
-
Solvent Effects: The choice of solvent can impact the stability of the transition states leading to different diastereomers.
-
Problem 3: My chiral synthesis is producing a nearly racemic mixture instead of the desired single enantiomer. What went wrong?
Answer: Achieving high enantioselectivity requires careful control over the reaction to ensure it is under kinetic control, as thermodynamic control will inevitably lead to a racemic mixture.[8]
-
Potential Cause: The reaction may be equilibrating, or the chiral catalyst/reagent may be inefficient.
-
Suggested Solutions:
-
Lower the Reaction Temperature: Lower temperatures often increase enantioselectivity by making the energy difference between the diastereomeric transition states more significant.[10]
-
Screen Chiral Catalysts/Ligands: The effectiveness of a chiral catalyst is highly substrate-dependent. It is often necessary to screen a variety of catalysts and ligands to find the optimal one for a specific transformation.
-
Check Reagent Purity: Ensure that all reagents, especially the chiral auxiliary or catalyst, are of high purity and enantiomeric excess.
-
Strictly Anhydrous/Inert Conditions: Many asymmetric reactions are sensitive to moisture and air. Ensure your reaction is set up under strictly inert conditions.
-
Problem 4: The isomeric byproducts are very difficult to separate by standard column chromatography. What are my options?
Answer: Separating isomers with similar physical properties can be challenging.[15]
-
Potential Cause: The isomers have very similar polarities, making them co-elute on standard silica (B1680970) gel.
-
Suggested Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems (eluents) for TLC to find one that provides better separation. Sometimes adding a small amount of a third solvent (e.g., acetic acid or triethylamine) can improve resolution.[16]
-
Stationary Phase: If silica gel is ineffective, try other stationary phases like alumina, or consider reverse-phase chromatography.[17]
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than standard column chromatography. Chiral HPLC with a suitable chiral stationary phase is the method of choice for separating enantiomers.[7][12]
-
Recrystallization: If the product is a solid, fractional recrystallization can sometimes be used to separate isomers, as they may have different solubilities or crystal packing energies.[15][16]
-
Supercritical Fluid Chromatography (SFC): This technique can be very effective for separating both chiral and achiral isomers.[7]
-
Quantitative Data Summary
The following tables summarize quantitative data on the effect of reaction conditions on isomer ratios from common organic reactions.
Table 1: Effect of Temperature on the Addition of HBr to 1,3-Butadiene [3]
| Temperature | 1,2-Adduct (Kinetic Product) | 1,4-Adduct (Thermodynamic Product) |
| -60 °C | ~80% | ~20% |
| 60 °C | ~15% | ~85% |
Table 2: Control of Diastereoselectivity in the Diels-Alder Reaction of Cyclopentadiene and Furan [3][8]
| Condition | exo Isomer (Thermodynamic) | endo Isomer (Kinetic) |
| Room Temperature | Minor Product | Major Product |
| 81 °C, long reaction time | Major Product | Minor Product |
Key Experimental Protocols
Protocol 1: General Procedure for a Reaction under Kinetic vs. Thermodynamic Control
This protocol provides a general workflow for determining the kinetic and thermodynamic products of a reaction.
Objective: To determine the product distribution of a reaction under both kinetically and thermodynamically controlled conditions.
Materials:
-
Reactants (e.g., cyclopentadiene and maleic anhydride (B1165640) for a Diels-Alder reaction)[9]
-
Low-boiling point solvent (e.g., ethyl acetate) for kinetic control[9]
-
High-boiling point solvent (e.g., xylene) for thermodynamic control[9]
-
Standard laboratory glassware
-
Heating mantle and ice bath
-
Analytical instruments (e.g., NMR, GC)
Methodology:
Part A: Kinetic Control [9]
-
Dissolve the reactants in the low-boiling point solvent in a round-bottom flask.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or lower) using an ice bath.
-
Stir the reaction for a short period (e.g., 30-60 minutes).
-
Quench the reaction by adding a suitable reagent or by rapid workup.
-
Isolate the crude product via extraction and solvent evaporation.
-
Analyze the product ratio using ¹H NMR spectroscopy or Gas Chromatography (GC).[9]
Part B: Thermodynamic Control [9]
-
Dissolve the reactants in the high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux.
-
Stir the reaction for an extended period (e.g., several hours to days) to ensure equilibrium is reached.[3]
-
Cool the reaction mixture to room temperature.
-
Isolate the crude product. If the product crystallizes upon cooling, it can be collected by filtration.[9]
-
Analyze the product ratio using ¹H NMR spectroscopy or GC.
Protocol 2: Analytical Separation of Isomers by HPLC
Objective: To separate and quantify a mixture of isomers using High-Performance Liquid Chromatography.
Materials:
-
Isomeric mixture sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile, water)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18 for reverse-phase, or a chiral stationary phase like a cyclodextrin-based column for enantiomers)[12]
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the isomeric mixture in a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Isocratic Elution):
-
Equilibrate the column with a starting mobile phase composition (e.g., 90:10 Hexane:Isopropanol for normal phase).
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Monitor the chromatogram. If separation is poor, adjust the mobile phase composition (e.g., increase the percentage of the more polar solvent) and repeat the injection until baseline separation is achieved.
-
-
Method Development (Gradient Elution):
-
If isocratic elution fails to separate all isomers in a reasonable time, develop a gradient method where the mobile phase composition changes over the course of the run.
-
-
Quantification:
-
Once a suitable separation method is established, inject standard solutions of each pure isomer (if available) to determine their retention times and response factors.
-
Inject the unknown mixture and integrate the peak areas for each isomer.
-
Calculate the relative percentage of each isomer based on the peak areas.
-
Diagrams and Workflows
Caption: Energy profile for kinetic vs. thermodynamic control.[8]
Caption: A troubleshooting workflow for optimizing isomer ratios.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. vurup.sk [vurup.sk]
- 12. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Isomer-dependent reactivity in the solid state: topochemical [4 + 4] vs. [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Bromo-4-methylhexane vs. 3-Bromo-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, a nuanced understanding of alkyl halide reactivity is paramount for predicting reaction outcomes and optimizing synthetic pathways. This guide provides an objective comparison of the reactivity of two constitutional isomers, 2-bromo-4-methylhexane and 3-bromo-4-methylhexane, in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. While both are secondary alkyl halides, subtle structural differences lead to distinct reactivity profiles, influencing the preferred reaction mechanism and overall reaction rates.
Executive Summary
Both this compound and 3-bromo-4-methylhexane are secondary alkyl halides and can therefore undergo SN1, SN2, E1, and E2 reactions. The competition between these pathways is dictated by factors such as the strength of the nucleophile/base, the solvent, and temperature. However, the inherent structure of each isomer subtly influences the rates of these reactions.
Theoretically, This compound is expected to exhibit slightly higher reactivity in SN2 reactions due to reduced steric hindrance around the electrophilic carbon compared to 3-bromo-4-methylhexane. Conversely, the carbocation intermediate formed from 3-bromo-4-methylhexane may experience marginally greater stabilization, potentially favoring SN1 and E1 pathways under appropriate conditions. It is important to note that without direct comparative experimental kinetic data, these predictions are based on established principles of organic chemistry.
Structural Influence on Reactivity
The positioning of the bromine atom and the methyl group in these isomers is the primary determinant of their differential reactivity.
-
Steric Hindrance: In SN2 reactions, a nucleophile must perform a backside attack on the carbon atom bonded to the bromine. The steric bulk around this electrophilic carbon hinders this approach. In this compound, the electrophilic carbon (C2) is adjacent to a methyl group and a larger isobutyl group. In 3-bromo-4-methylhexane, the electrophilic carbon (C3) is flanked by an ethyl group and an isobutyl group. The slightly larger ethyl group compared to a methyl group at the alpha-carbon in 3-bromo-4-methylhexane may result in greater steric hindrance, thus slowing down the SN2 reaction rate relative to this compound.
-
Carbocation Stability: SN1 and E1 reactions proceed through a carbocation intermediate. The stability of this intermediate is crucial to the reaction rate. Both isomers form secondary carbocations. The stability of these carbocations is influenced by hyperconjugation, the delocalization of electrons from adjacent C-H and C-C bonds into the empty p-orbital of the carbocation. The 4-methyl-2-hexyl cation (from this compound) and the 4-methyl-3-hexyl cation (from 3-bromo-4-methylhexane) are both secondary carbocations. Subtle differences in the number and arrangement of adjacent alkyl groups that can participate in hyperconjugation may lead to minor differences in stability, thereby influencing the relative rates of SN1 and E1 reactions.
Data Presentation: Theoretical Reactivity Comparison
| Reaction Type | Favored Isomer | Rationale |
| SN2 | This compound | Less steric hindrance at the electrophilic carbon allows for easier backside attack by the nucleophile. |
| SN1 / E1 | 3-Bromo-4-methylhexane (potentially) | The carbocation intermediate may be slightly more stabilized by the arrangement of alkyl groups, although the difference is expected to be minimal. |
| E2 | Dependent on base | The regioselectivity of E2 elimination will be governed by Zaitsev's rule (favoring the more substituted alkene) or the Hofmann rule (favoring the less substituted alkene with a bulky base). The relative rates would depend on the specific base and solvent system used. |
Experimental Protocols
The following are generalized experimental protocols for evaluating the reactivity of secondary alkyl halides in SN1, SN2, E1, and E2 reactions. These can be adapted to directly compare this compound and 3-bromo-4-methylhexane.
Protocol 1: Comparative SN2 Reactivity
Objective: To qualitatively compare the SN2 reaction rates of this compound and 3-bromo-4-methylhexane.
Materials:
-
This compound
-
3-bromo-4-methylhexane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Water bath
Procedure:
-
Prepare a 15% (w/v) solution of NaI in anhydrous acetone.
-
In two separate, dry test tubes, add 2 mL of the NaI/acetone solution.
-
To the first test tube, add 5 drops of this compound. To the second test tube, add 5 drops of 3-bromo-4-methylhexane.
-
Stopper the test tubes and shake to mix the contents.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time it takes for a precipitate to appear in each test tube. A faster appearance of a precipitate indicates a faster SN2 reaction rate.
-
If no reaction is observed at room temperature, gently warm the test tubes in a water bath (around 50°C) and continue to observe.
Protocol 2: Comparative SN1 Reactivity (Solvolysis)
Objective: To qualitatively compare the SN1 reaction rates of this compound and 3-bromo-4-methylhexane.
Materials:
-
This compound
-
3-bromo-4-methylhexane
-
1% Silver nitrate (B79036) (AgNO3) in ethanol (B145695) solution
-
Test tubes
-
Water bath
Procedure:
-
In two separate, clean test tubes, add 2 mL of the 1% AgNO3 in ethanol solution.
-
To the first test tube, add 5 drops of this compound. To the second test tube, add 5 drops of 3-bromo-4-methylhexane.
-
Stopper the test tubes and shake to mix the contents.
-
Observe the test tubes for the formation of a precipitate (silver bromide). The rate of precipitation is indicative of the rate of carbocation formation and thus the SN1 reaction rate.
-
Record the time for the first appearance of a precipitate.
-
If no reaction is observed at room temperature, warm the test tubes in a water bath (around 50°C).
Protocol 3: Comparative E2 Reactivity
Objective: To compare the E2 elimination products and relative rates of this compound and 3-bromo-4-methylhexane.
Materials:
-
This compound
-
3-bromo-4-methylhexane
-
Potassium tert-butoxide (a bulky, strong base)
-
tert-Butanol (solvent)
-
Reflux apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two separate reflux apparatus.
-
In each reaction flask, place a solution of potassium tert-butoxide in tert-butanol.
-
To the first flask, add a known amount of this compound. To the second flask, add an equimolar amount of 3-bromo-4-methylhexane.
-
Heat both reaction mixtures to reflux for a specified period (e.g., 1 hour).
-
After cooling, quench the reactions with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the product mixtures by GC-MS to identify the different alkene products formed and their relative ratios. The rate of disappearance of the starting material can also be monitored to compare the overall reaction rates.
Mandatory Visualizations
The following diagrams illustrate the logical relationships governing the choice of reaction pathway and the specific intermediates for the reactions of this compound and 3-bromo-4-methylhexane.
Caption: Factors influencing the reaction pathway of secondary alkyl halides.
Caption: Steric hindrance comparison in the SN2 reaction.
A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Bromo-4-methylhexane
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a thorough understanding of nucleophilic substitution reactions is critical for predicting product outcomes and optimizing synthetic routes. This guide provides an objective comparison of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction rates and pathways for the secondary alkyl halide, 2-bromo-4-methylhexane. This analysis is supported by representative experimental data for secondary bromoalkanes and detailed experimental protocols for kinetic analysis.
Executive Summary
This compound, as a secondary alkyl halide, stands at a mechanistic crossroads, capable of undergoing nucleophilic substitution by both SN1 and SN2 pathways. The preferred mechanism and the corresponding reaction rate are highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. SN1 reactions are favored by weak nucleophiles and polar protic solvents, which stabilize the intermediate carbocation. In contrast, SN2 reactions are favored by strong nucleophiles and polar aprotic solvents, which enhance the nucleophile's reactivity while minimizing solvation of the nucleophile.
Data Presentation: A Quantitative Comparison of Reactivity
Table 1: Relative Rates of SN1 Solvolysis for Various Alkyl Bromides
| Bromoalkane | Structure | Type | Relative Rate of SN1 Reaction (Solvolysis in Formic Acid)[1] |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | 1.71 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | 44.7 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | ~1 x 10⁸ |
This data demonstrates the significant increase in SN1 reaction rate with increasing substitution at the carbon bearing the leaving group, due to the increased stability of the corresponding carbocation.
Table 2: Relative Rates of SN2 Reaction for Various Alkyl Bromides
| Bromoalkane | Structure | Type | Relative Rate of SN2 Reaction (with NaI in Acetone)[1] |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | ~1 |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | ~0.02 |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | Negligible |
This table illustrates the dramatic decrease in SN2 reaction rate with increased steric hindrance around the reaction center.
Factors Influencing SN1 vs. SN2 Pathways for this compound
The competition between SN1 and SN2 pathways for a secondary alkyl halide like this compound is a delicate balance of several factors. The following diagram illustrates these competing influences.
Caption: Factors influencing the competition between SN1 and SN2 pathways for this compound.
Experimental Protocols
The following are detailed methodologies for determining the reaction rates of SN1 and SN2 reactions, adaptable for this compound.
Experimental Protocol 1: Determination of SN1 Reaction Rate via Solvolysis and Titration
Objective: To determine the first-order rate constant for the solvolysis of this compound in an ethanol-water mixture.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Burette, pipettes, volumetric flasks, and conical flasks
Procedure:
-
Reaction Mixture Preparation: Prepare a solution of this compound in an 80:20 ethanol:water (v/v) mixture. The concentration should be accurately known (e.g., 0.1 M).
-
Reaction Initiation: Place a known volume of the reaction mixture in a sealed flask and immerse it in a constant temperature water bath (e.g., 50 °C). Start a timer immediately.
-
Aliquoting and Quenching: At regular time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture and immediately quench the reaction by adding it to a flask containing ice-cold acetone. This will significantly slow down the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the hydrobromic acid (HBr) produced during the solvolysis with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
Data Analysis: The concentration of HBr at each time point is proportional to the extent of the reaction. The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction (determined after several half-lives or by calculation) and Vt is the volume of NaOH used at time t. The slope of the line will be -k.
Experimental Protocol 2: Determination of SN2 Reaction Rate via Gas Chromatography
Objective: To determine the second-order rate constant for the reaction of this compound with sodium iodide in acetone.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (e.g., a non-polar capillary column)
-
Syringes, vials, and a constant temperature bath
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of this compound, the expected product (2-iodo-4-methylhexane), and a constant concentration of the internal standard in acetone. Analyze these standards by GC to create a calibration curve of peak area ratio (analyte/internal standard) versus concentration.
-
Reaction Setup: In a reaction vessel maintained at a constant temperature (e.g., 40 °C), combine known concentrations of this compound and sodium iodide in anhydrous acetone. Include the internal standard in the initial reaction mixture.
-
Sampling: At various time points, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation and Analysis: Immediately quench the reaction by diluting the aliquot with a large volume of a suitable solvent (e.g., diethyl ether) and washing with water to remove unreacted sodium iodide. Dry the organic layer and analyze it by GC-FID.
-
Data Analysis: From the GC chromatograms, determine the concentrations of this compound and 2-iodo-4-methylhexane at each time point using the calibration curve. The second-order rate constant (k) can be determined by plotting 1/[Reactant] versus time. The slope of this plot will be equal to k.
Conclusion
The nucleophilic substitution reactions of this compound exemplify the competitive nature of SN1 and SN2 pathways for secondary alkyl halides. The choice of reaction conditions is paramount in directing the reaction towards the desired product with optimal efficiency. For SN1 reactions, the use of weak nucleophiles in polar protic solvents facilitates the formation of a carbocation intermediate, leading to a racemic mixture of products. Conversely, for SN2 reactions, strong nucleophiles in polar aprotic solvents promote a concerted backside attack, resulting in an inversion of stereochemistry. The provided experimental protocols offer robust frameworks for quantitatively assessing the kinetics of these fundamental transformations, enabling researchers to make informed decisions in the design and execution of synthetic strategies.
References
Navigating Bromoalkane Reactivity: A Comparative Guide Featuring 2-Bromo-4-methylhexane
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bromoalkanes is paramount for predictable and efficient synthesis. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-4-methylhexane, a secondary bromoalkane, with other bromoalkanes across various reaction pathways, supported by established chemical principles and detailed experimental protocols.
The reactivity of a bromoalkane is fundamentally dictated by its structure, which influences its propensity to undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This compound, with its bromine atom on a secondary carbon and a methyl group at the 4-position, presents an interesting case study in steric effects and reaction pathway competition.
Comparative Reactivity of Bromoalkanes
The structure of the bromoalkane, specifically the substitution of the carbon atom bonded to the bromine, is a primary determinant of the reaction mechanism it will favor. The following tables summarize the expected relative reactivity of this compound in comparison to primary, other secondary, and tertiary bromoalkanes.
Nucleophilic Substitution (SN1 & SN2)
Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), is highly dependent on the substrate structure.
| Bromoalkane Structure | Type | Relative Rate of SN1 Reaction | Relative Rate of SN2 Reaction | Rationale |
| 1-Bromobutane | Primary | Very Low | High | Unhindered, favors concerted backside attack by the nucleophile. Primary carbocation is highly unstable. |
| 2-Bromobutane (B33332) | Secondary | Moderate | Moderate | Can proceed through either pathway. The secondary carbocation has moderate stability. Backside attack is possible but somewhat hindered. |
| This compound | Secondary | Moderate | Slightly Lower than 2-Bromobutane | The methyl group at the 4-position introduces additional steric hindrance, slightly impeding the backside attack required for an SN2 reaction compared to a less substituted secondary bromoalkane.[1] The stability of the secondary carbocation is similar to 2-bromobutane. |
| 2-Bromo-2-methylpropane | Tertiary | High | Very Low | Forms a stable tertiary carbocation. Steric hindrance completely prevents backside attack for an SN2 reaction. |
Elimination (E1 & E2)
Elimination reactions result in the formation of an alkene through the removal of the hydrogen and bromine atoms from adjacent carbons. The unimolecular (E1) and bimolecular (E2) pathways are in competition with substitution reactions.
| Bromoalkane Structure | Type | Relative Rate of E1 Reaction | Relative Rate of E2 Reaction | Rationale |
| 1-Bromobutane | Primary | Very Low | Moderate | E2 is favored with a strong, bulky base. E1 is disfavored due to the instability of the primary carbocation. |
| 2-Bromobutane | Secondary | Moderate | High | Can undergo both E1 and E2. E2 is generally favored with strong bases. |
| This compound | Secondary | Moderate | High | Similar to 2-bromobutane, it readily undergoes E2 elimination with a strong base.[1] The formation of the more substituted alkene (Zaitsev's rule) is expected to be the major product. |
| 2-Bromo-2-methylpropane | Tertiary | High | High | Readily undergoes both E1 and E2 reactions. E2 is favored with strong bases, while E1 competes with SN1 in the absence of a strong base. |
Experimental Protocols
To experimentally determine and compare the reactivity of this compound, the following standard procedures can be employed.
Protocol 1: Comparison of SN2 Reactivity
Objective: To qualitatively compare the rate of SN2 reaction of this compound with other bromoalkanes using sodium iodide in acetone (B3395972).
Materials:
-
1-Bromobutane
-
2-Bromobutane
-
This compound
-
2-Bromo-2-methylpropane
-
15% solution of sodium iodide in anhydrous acetone
-
Dry test tubes
Procedure:
-
To four separate, dry test tubes, add 2 mL of the 15% sodium iodide in acetone solution.
-
To the first test tube, add 5 drops of 1-bromobutane.
-
To the second test tube, add 5 drops of 2-bromobutane.
-
To the third test tube, add 5 drops of this compound.
-
To the fourth test tube, add 5 drops of 2-bromo-2-methylpropane.
-
Stopper the test tubes and shake to mix the contents.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time taken for the precipitate to appear in each test tube. A faster appearance of the precipitate indicates a faster SN2 reaction rate.
Protocol 2: Comparison of SN1 Solvolysis Reactivity
Objective: To compare the rate of SN1 solvolysis of this compound with other bromoalkanes in an aqueous ethanol (B145695) solution.
Materials:
-
1-Bromobutane
-
2-Bromobutane
-
This compound
-
2-Bromo-2-methylpropane
-
50% aqueous ethanol solution
-
Bromothymol blue indicator
-
Dilute sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Burette, flasks, and water bath
Procedure:
-
Prepare a solution of each bromoalkane in the aqueous ethanol solvent.
-
Add a few drops of bromothymol blue indicator to each solution. The indicator will be yellow in the acidic solution formed as HBr is produced during the reaction.
-
Titrate the generated HBr with the standardized sodium hydroxide solution. The endpoint is reached when the indicator color changes from yellow to blue.
-
Monitor the time it takes to neutralize the acid produced at regular intervals.
-
The rate of the SN1 reaction can be determined by plotting the concentration of the bromoalkane versus time. A faster rate of acid production corresponds to a faster SN1 reaction.
Protocol 3: Comparison of E2 Elimination Reactivity
Objective: To compare the product distribution of the E2 elimination of this compound and 2-bromobutane using a strong base.
Materials:
-
2-Bromobutane
-
This compound
-
Potassium tert-butoxide (a strong, bulky base)
-
tert-Butanol (solvent)
-
Apparatus for reflux and product collection
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up a reflux apparatus with a round-bottom flask containing a solution of potassium tert-butoxide in tert-butanol.
-
Add the bromoalkane (either 2-bromobutane or this compound) to the flask.
-
Heat the mixture to reflux for a specified period (e.g., 1 hour).
-
After cooling, isolate the organic products by extraction.
-
Analyze the product mixture using GC-MS to identify the different alkene isomers formed and determine their relative abundance.
-
A higher yield of alkene products indicates a greater propensity for E2 elimination. The distribution of constitutional isomers (e.g., Zaitsev vs. Hofmann products) can also be compared.
Visualizing Reaction Pathways and Experimental Logic
To better understand the factors influencing the reactivity of this compound and the experimental approach to its characterization, the following diagrams are provided.
Caption: Factors influencing the reaction pathway of this compound.
Caption: Experimental workflow for comparing bromoalkane reactivity.
References
A Comparative Guide to the Stereochemical Outcomes of Reactions Involving 2-Bromo-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereochemical products derived from SN1, SN2, E1, and E2 reactions of the chiral substrate 2-Bromo-4-methylhexane. Understanding the stereochemical course of these fundamental reactions is critical in synthetic chemistry, particularly in the development of enantiomerically pure pharmaceuticals where specific stereoisomers are required for therapeutic efficacy and safety. This document outlines the theoretical stereochemical outcomes, supported by illustrative experimental data from analogous systems, and provides detailed experimental protocols for analysis.
Introduction to Stereoisomerism in this compound
This compound possesses two chiral centers, at C2 (bearing the bromine) and C4 (bearing the methyl group). This results in the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). Reactions at the C2 center will influence the stereochemistry at that position, leading to the formation of either enantiomers or diastereomers, depending on the reaction mechanism and the starting stereoisomer.
Comparison of Stereochemical Outcomes
The stereochemical fate of a reaction involving this compound is dictated by the reaction mechanism. The following sections compare the products of SN1, SN2, E1, and E2 reactions, starting from an enantiomerically pure substrate, for instance, (2S, 4R)-2-Bromo-4-methylhexane.
Table 1: Summary of Stereochemical Products from Reactions of (2S, 4R)-2-Bromo-4-methylhexane
| Reaction Type | Reagents/Conditions | Primary Product Type | Stereochemical Outcome at C2 | Illustrative Product Ratio (Inversion:Retention or E:Z) |
| SN1 | H₂O or CH₃OH (solvolysis), heat | Substitution (Alcohol/Ether) | Racemization (with slight inversion) | ~55% Inversion : 45% Retention |
| SN2 | NaI in Acetone | Substitution (Iodide) | Complete Inversion | >99% Inversion |
| E1 | Dilute H₂SO₄, heat | Elimination (Alkene) | Not Stereospecific (Zaitsev's Rule) | 4-Methyl-2-hexene (B1599368) (major, E/Z mixture) + 4-Methyl-1-hexene (minor) |
| E2 | NaOEt in EtOH (strong, unhindered base) | Elimination (Alkene) | Stereospecific (Anti-periplanar) | 4-Methyl-2-hexene (Zaitsev, major, predominantly E) |
| E2 | KOC(CH₃)₃ (strong, hindered base) | Elimination (Alkene) | Stereospecific (Anti-periplanar) | 4-Methyl-1-hexene (Hofmann, major) |
SN1 Reaction: Racemization with Potential for Diastereomers
The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a planar sp²-hybridized carbocation intermediate. For a chiral substrate like (2S, 4R)-2-Bromo-4-methylhexane, the loss of the bromide leaving group results in a carbocation at C2. The nucleophile (e.g., water) can then attack this planar intermediate from either face with nearly equal probability.[1][2][3]
This leads to a mixture of two products with opposite configurations at the C2 center: (2R, 4R)- and (2S, 4R)-4-methyl-2-hexanol. These products are diastereomers because the configuration at the C4 chiral center remains unchanged. While theoretically a 50:50 racemic mixture at the reacting center is expected, often a slight excess of the inversion product is observed due to the formation of an ion pair, where the departing leaving group temporarily shields one face of the carbocation.[4]
Caption: SN1 reaction of (2S, 4R)-2-Bromo-4-methylhexane proceeds via a carbocation.
SN2 Reaction: Complete Inversion of Stereochemistry
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[5][6] This mechanism invariably leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[6]
When (2S, 4R)-2-Bromo-4-methylhexane reacts with a strong nucleophile like sodium iodide in an aprotic solvent, the product will be exclusively (2R, 4R)-2-Iodo-4-methylhexane. The stereochemistry at C4 remains unaffected.
Caption: SN2 reaction showing backside attack and inversion of stereochemistry.
E1 and E2 Reactions: A Comparison of Elimination Stereochemistry
Elimination reactions of this compound can proceed through either E1 or E2 pathways, leading to the formation of alkenes.
E1 Reaction
Similar to the SN1 reaction, the E1 (Elimination Unimolecular) reaction involves the formation of a carbocation intermediate. The subsequent removal of a proton from an adjacent carbon atom by a weak base forms the double bond. Because the base can abstract a proton after the formation of the planar carbocation, the reaction is not stereospecific. The major product is typically the most substituted and therefore most stable alkene, as predicted by Zaitsev's Rule .[1] This would favor the formation of 4-methyl-2-hexene over 4-methyl-1-hexene.
E2 Reaction
The E2 (Elimination Bimolecular) reaction is a concerted process that requires a specific anti-periplanar geometry between the proton to be removed and the leaving group.[4][7] This makes the E2 reaction highly stereospecific. The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used.
-
With a small, strong base (e.g., sodium ethoxide), the reaction follows Zaitsev's Rule , leading to the more substituted alkene (4-methyl-2-hexene) as the major product.[1]
-
With a bulky, strong base (e.g., potassium tert-butoxide), the base preferentially abstracts the less sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann product ), in this case, 4-methyl-1-hexene.[8][9][10][11]
Caption: Regioselectivity in the E2 elimination of this compound.
Experimental Protocols
General Protocol for SN1 Solvolysis
-
Reaction Setup: Dissolve a known quantity of enantiomerically pure this compound (e.g., 1.0 g) in a 50:50 mixture of water and ethanol (B145695) (50 mL) in a round-bottom flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Add 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting product mixture (4-methyl-2-hexanol and 4-methyl-2-ethoxyhexane) is then analyzed to determine the diastereomeric ratio.
General Protocol for E2 Elimination
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve potassium tert-butoxide (1.5 equivalents) in dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
Reaction Conditions: Cool the solution in an ice bath. Add a solution of this compound in dry THF dropwise to the cooled base solution with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Workup: Quench the reaction by slowly adding water. Extract the product with pentane (B18724) (3 x 30 mL). Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.
-
Analysis: The product mixture of alkenes is analyzed by Gas Chromatography (GC) to determine the ratio of Zaitsev to Hofmann products.
Stereochemical Analysis Workflow
The determination of the stereochemical outcome of these reactions requires specialized analytical techniques.
Caption: General workflow for the stereochemical analysis of reaction products.
Analytical Methodologies
-
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample.[12] While it can confirm the presence of a net optical activity, it does not provide information on the composition of a mixture of diastereomers.
-
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are powerful separation techniques that use a chiral stationary phase to resolve enantiomers and diastereomers.[13][14][15][16][17] By comparing the peak areas in the chromatogram, the enantiomeric or diastereomeric excess can be accurately quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or the conversion of enantiomers into diastereomers can allow for their differentiation and quantification. NMR is also essential for confirming the constitutional isomers formed in elimination reactions.
References
- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. web.alfredstate.edu [web.alfredstate.edu]
- 13. Enantiomer Separations | Separation Science [sepscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. csfarmacie.cz [csfarmacie.cz]
Validating the Structure of 2-Bromo-4-methylhexane: A Comparative Analysis of NMR Spectroscopy and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural validation of 2-Bromo-4-methylhexane. We will explore the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by predicted spectral data, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative and complementary method. Detailed experimental protocols and supporting data are provided to assist researchers in their analytical workflows.
Structural Elucidation Using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, the connectivity and stereochemistry of a molecule can be determined.
Due to the absence of readily available experimental spectra for this compound in public databases, this guide utilizes predicted chemical shifts based on established principles of NMR spectroscopy. The electronegativity of the bromine atom and the alkyl chain's structure are key factors influencing these shifts. Protons and carbons closer to the bromine atom are expected to be deshielded and resonate at a lower field (higher ppm value).
Predicted ¹H NMR Spectral Data for this compound
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The predicted chemical shifts (δ) are presented in Table 1.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H1 (CH₃-CHBr) | ~ 1.7 | Doublet | 3H |
| H2 (CHBr) | ~ 4.1 | Multiplet | 1H |
| H3 (CH₂-CH(CH₃)) | ~ 1.5 - 1.9 | Multiplet | 2H |
| H4 (CH(CH₃)) | ~ 1.6 | Multiplet | 1H |
| H5 (CH₂-CH₃) | ~ 1.3 | Multiplet | 2H |
| H6 (CH(CH₃)-CH₃) | ~ 0.9 | Doublet | 3H |
| H7 (CH₂-CH₃) | ~ 0.9 | Triplet | 3H |
Table 1: Predicted ¹H NMR Data for this compound.
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for this compound are summarized in Table 2.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH₃-CHBr) | ~ 25-30 |
| C2 (CHBr) | ~ 50-60 |
| C3 (CH₂-CH(CH₃)) | ~ 40-45 |
| C4 (CH(CH₃)) | ~ 30-35 |
| C5 (CH₂-CH₃) | ~ 25-30 |
| C6 (CH(CH₃)-CH₃) | ~ 15-20 |
| C7 (CH₂-CH₃) | ~ 10-15 |
Table 2: Predicted ¹³C NMR Data for this compound.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like halogenated alkanes.[1]
In GC-MS analysis of this compound, the molecule would first be separated from other components in the gas chromatograph. Subsequently, it would be ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show the molecular ion peak (M+) and a characteristic isotopic peak (M+2) of similar intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern would provide further structural information.
Expected Mass Spectrum Fragmentation for this compound
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the molecule (C₇H₁₅Br).
-
Isotopic Peak (M+2): A peak at two mass units higher than the molecular ion, with an intensity similar to the M+ peak, due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
-
Major Fragments: Loss of a bromine radical (M-Br) would result in a significant fragment. Further fragmentation of the alkyl chain would also be observed.
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-220 ppm.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to ensure efficient vaporization of the sample (e.g., 250 °C).
-
Oven Program: Implement a temperature gradient to ensure good separation (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.[2]
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).
-
-
Data Analysis: Identify the retention time of the compound and analyze the corresponding mass spectrum for the molecular ion, isotopic patterns, and fragmentation patterns.[3]
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of an unknown compound, comparing the NMR and GC-MS approaches.
References
A Comparative Guide to 2-Bromo-4-methylhexane and 2-Chloro-4-methylhexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of alkyl halide can critically influence the outcome of a reaction, dictating reaction rates, product yields, and mechanistic pathways. This guide provides an objective comparison of 2-Bromo-4-methylhexane and 2-Chloro-4-methylhexane, two structurally similar secondary alkyl halides, highlighting their respective performance in common synthetic transformations. This analysis is supported by established principles of physical organic chemistry and extrapolated experimental data to provide a clear framework for synthetic strategy.
Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is paramount for their effective use in the laboratory. The key difference lies in the nature of the halogen atom, which influences molecular weight, boiling point, and, most critically, the carbon-halogen bond strength.
| Property | This compound | 2-Chloro-4-methylhexane |
| Molecular Formula | C₇H₁₅Br | C₇H₁₅Cl |
| Molecular Weight | 179.10 g/mol [1] | 134.65 g/mol [2] |
| Boiling Point (Predicted) | Higher | Lower |
| Density (Predicted) | Higher | Lower |
| C-X Bond Strength | Weaker | Stronger |
| Leaving Group Ability | Excellent | Good |
Note: Predicted properties are based on general trends where alkyl bromides have higher boiling points and densities than their corresponding chlorides due to stronger intermolecular van der Waals forces and the higher atomic weight of bromine.
Synthesis of 2-Halo-4-methylhexanes
Both this compound and 2-Chloro-4-methylhexane are typically synthesized from the corresponding alcohol, 4-methylhexan-2-ol. The choice of halogenating agent is the key determinant of the final product.
Experimental Protocols
Synthesis of this compound from 4-methylhexan-2-ol:
-
To a stirred solution of 4-methylhexan-2-ol (1.0 eq) in a suitable solvent such as diethyl ether at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it over ice-water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
Synthesis of 2-Chloro-4-methylhexane from 4-methylhexan-2-ol:
-
To a stirred solution of 4-methylhexan-2-ol (1.0 eq) and pyridine (B92270) (1.2 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C, slowly add thionyl chloride (SOCl₂, 1.2 eq).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Carefully pour the reaction mixture into a separatory funnel containing cold dilute hydrochloric acid to neutralize the pyridine.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2-chloro-4-methylhexane.
Caption: General synthesis workflow for 2-halo-4-methylhexanes.
Comparative Reactivity in Nucleophilic Substitution Reactions
The primary difference in reactivity between this compound and 2-chloro-4-methylhexane lies in the carbon-halogen bond. The C-Br bond is longer and weaker than the C-Cl bond, making the bromide ion (Br⁻) a better leaving group than the chloride ion (Cl⁻). This has significant implications for both Sₙ1 and Sₙ2 reactions.
Sₙ2 Reactivity
In a bimolecular nucleophilic substitution (Sₙ2) reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. The nucleophile performs a backside attack on the carbon bearing the leaving group, which departs simultaneously. Due to the superior leaving group ability of bromide, this compound will react faster than 2-chloro-4-methylhexane in Sₙ2 reactions.
Illustrative Experimental Data (Sₙ2 Reaction with NaI in Acetone)
| Substrate | Relative Rate | Product | Predicted Yield |
| This compound | ~30-60 | 2-Iodo-4-methylhexane | >90% |
| 2-Chloro-4-methylhexane | 1 | 2-Iodo-4-methylhexane | ~60-70% |
Note: The relative rates are estimations based on typical reactivity trends of secondary alkyl bromides versus chlorides.
Sₙ1 Reactivity
Unimolecular nucleophilic substitution (Sₙ1) reactions proceed through a carbocation intermediate, and the rate-determining step is the formation of this intermediate. Since the C-Br bond is weaker and more readily cleaved, this compound will form the secondary carbocation intermediate faster than its chloro-analogue. Consequently, it will exhibit a higher rate of Sₙ1 reaction.
Illustrative Experimental Data (Solvolysis in Ethanol)
| Substrate | Relative Rate | Major Substitution Product |
| This compound | ~50-100 | 2-Ethoxy-4-methylhexane |
| 2-Chloro-4-methylhexane | 1 | 2-Ethoxy-4-methylhexane |
Note: The relative rates are estimations based on typical solvolysis data for secondary alkyl halides.
Caption: Comparison of Sₙ1 and Sₙ2 reaction pathways.
Comparative Reactivity in Elimination Reactions
Elimination reactions, which compete with substitution, also show a reactivity difference between the two halides. In both E1 and E2 mechanisms, the cleavage of the C-X bond is a key step.
E2 Reactivity
The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously to form a double bond. Similar to the Sₙ2 reaction, the rate of the E2 reaction is influenced by the leaving group ability. Therefore, this compound will undergo E2 elimination faster than 2-chloro-4-methylhexane. According to Zaitsev's rule, the major product will be the more substituted alkene.[3]
Illustrative Experimental Data (E2 Reaction with Sodium Ethoxide in Ethanol)
| Substrate | Relative Rate | Major Product | Minor Product |
| This compound | Faster | 4-Methyl-2-hexene | 4-Methyl-1-hexene |
| 2-Chloro-4-methylhexane | Slower | 4-Methyl-2-hexene | 4-Methyl-1-hexene |
E1 Reactivity
The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the Sₙ1 reaction. The rate-determining step is the formation of the carbocation. As the bromo-compound forms the carbocation faster, it will also undergo E1 elimination more readily than the chloro-compound. E1 reactions typically accompany Sₙ1 reactions, especially at higher temperatures.
Caption: Comparison of E1 and E2 reaction pathways.
Conclusion and Recommendations
The choice between this compound and 2-chloro-4-methylhexane as a synthetic precursor will significantly impact reaction kinetics. For transformations where the cleavage of the carbon-halogen bond is in the rate-determining step (Sₙ1, Sₙ2, E1, and E2), the bromo-derivative will consistently exhibit higher reactivity due to the superior leaving group ability of the bromide ion.
-
For rapid substitution or elimination reactions , this compound is the preferred substrate.
-
For reactions requiring milder conditions or slower, more controlled reactivity , 2-chloro-4-methylhexane may be a more suitable choice.
-
Economic considerations may also play a role, as alkyl chlorides are often less expensive to produce than their corresponding bromides.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic transformation, including desired reaction time, yield, and the need to control the competition between substitution and elimination pathways.
References
Unraveling the Reaction Mechanisms of 2-Bromo-4-methylhexane: A Computational and Experimental Comparison
A detailed analysis of the competing substitution and elimination pathways for the secondary bromoalkane, 2-Bromo-4-methylhexane, is presented, drawing upon comparative experimental data and computational modeling of analogous systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors governing these fundamental organic reactions, supported by quantitative data and detailed experimental and computational methodologies.
The reactivity of haloalkanes is a cornerstone of synthetic organic chemistry, with the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways being a critical determinant of product distribution. For a secondary bromoalkane such as this compound, all four mechanisms are theoretically possible, and the predominant pathway is dictated by a subtle interplay of factors including the nature of the nucleophile/base, the solvent, and the reaction temperature.
Due to the limited availability of direct experimental and computational data for this compound, this guide utilizes the closely related secondary bromoalkane, 2-bromopentane (B28208), as a model system to explore these competing reaction mechanisms. The structural similarities between these molecules allow for a robust comparative analysis.
Experimental Data: Product Distribution Analysis
The outcome of the reaction of a secondary bromoalkane is highly dependent on the strength and nucleophilicity of the attacking species. Experimental studies on 2-bromopentane clearly illustrate this dichotomy.
| Substrate | Reagent/Solvent | Temperature (°C) | Substitution (SN2) Product(s) | Elimination (E2) Product(s) | Predominant Pathway |
| 2-Bromopentane | Sodium Ethoxide (strong base) in Ethanol (B145695) | 25 | 2-Ethoxypentane (~18%) | 1-Pentene and 2-Pentene (~82%) | E2 |
| (R)-2-Bromopentane | Sodium Cyanide (good nucleophile, weak base) in DMSO | Not specified | (S)-2-Cyanopentane (Major) | 1-Pentene and 2-Pentene (Minor) | SN2 |
Table 1: Comparison of product distribution in the reaction of 2-bromopentane under different conditions.
The reaction with sodium ethoxide, a strong, unhindered base, in a protic solvent like ethanol overwhelmingly favors the E2 pathway, leading to the formation of alkenes.[1] In contrast, the reaction of (R)-2-bromopentane with sodium cyanide in a polar aprotic solvent like DMSO yields the SN2 product, (S)-2-cyanopentane, as the major product.[2][3][4][5][6][7] This is attributed to the fact that the cyanide ion is a potent nucleophile but a relatively weak base, and the aprotic solvent enhances its nucleophilicity.[2][3][4][5][6][7]
Computational Modeling: Activation Energy Barriers
Computational chemistry provides valuable insights into reaction mechanisms by allowing for the calculation of activation energies for competing pathways. While specific data for this compound is not available, studies on analogous secondary bromoalkanes like 2-bromopropane (B125204) demonstrate the energetic factors at play.
| Reaction Pathway | System | Computational Method | Calculated Activation Energy (kcal/mol) |
| E2 Elimination | 2-Bromopropane + OH⁻ (in ethanol) | DFT | 2.34 |
| SN2 Substitution | 2-Bromopropane + OH⁻ (in ethanol) | DFT | Typically higher than E2 with strong bases |
Table 2: Representative calculated activation energy for the E2 reaction of a secondary bromoalkane. A direct computational comparison for the SN2 pathway with a strong base was not found in the literature.
Signaling Pathways and Experimental Workflow
The competition between substitution and elimination reactions can be visualized as a branching pathway from the initial reactants. The choice of path is determined by the reaction conditions.
A typical experimental workflow to investigate these reaction mechanisms involves careful control of reaction conditions, followed by product analysis and kinetic measurements.
Experimental Protocols
Product Distribution Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, the secondary bromoalkane (e.g., 2-bromopentane, 1.0 eq) is dissolved in the chosen solvent (e.g., ethanol or DMSO). The nucleophile/base (e.g., sodium ethoxide or sodium cyanide, 1.2 eq) is added, and the reaction mixture is stirred at a controlled temperature for a specified time.
-
Workup: The reaction is quenched by the addition of water. The organic products are extracted with a suitable solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
GC-MS Analysis: The resulting solution is diluted and injected into a gas chromatograph coupled to a mass spectrometer. The components of the mixture are separated based on their boiling points and polarity on the GC column and then identified by their mass spectra. The relative peak areas in the chromatogram are used to determine the product distribution.
Kinetic Analysis via Stopped-Flow UV-Vis Spectroscopy
For reactions that result in a change in UV-Vis absorbance, the rate can be measured using a stopped-flow apparatus.[1][9][10][11][12]
-
Solution Preparation: Solutions of the bromoalkane and the nucleophile/base are prepared in the desired solvent at known concentrations.
-
Stopped-Flow Measurement: The two reactant solutions are rapidly mixed in the stopped-flow instrument, and the change in absorbance at a specific wavelength is monitored over time (typically in milliseconds).[1][9][10][11][12]
-
Data Analysis: The absorbance versus time data is fitted to the appropriate integrated rate law (e.g., second-order for SN2/E2 reactions) to determine the rate constant (k).[13][14][15][16]
Conclusion
The reaction mechanisms of this compound, as modeled by the behavior of 2-bromopentane, demonstrate a clear and predictable dependence on the reaction conditions. Strong, unhindered bases in protic solvents favor the E2 elimination pathway, leading to the formation of alkenes. Conversely, good nucleophiles that are weak bases, particularly in polar aprotic solvents, promote the SN2 substitution reaction with inversion of stereochemistry. Computational modeling supports these experimental findings by indicating a lower activation energy for the E2 pathway under base-promoted conditions. A thorough understanding of these competing pathways is essential for the rational design of synthetic routes and the prediction of product outcomes in drug development and other chemical research endeavors.
References
- 1. biologic.net [biologic.net]
- 2. Solved: Identify the major product(s) in the reaction of (R) -2 -bromopentane with sodium cyanide [Chemistry] [gauthmath.com]
- 3. gauthmath.com [gauthmath.com]
- 4. brainly.com [brainly.com]
- 5. chegg.com [chegg.com]
- 6. Solved Consider the reaction of 2-bromopentane with sodium | Chegg.com [chegg.com]
- 7. Solved 1 poi QUESTION 25 Identify the major product(s) in | Chegg.com [chegg.com]
- 8. sciepub.com [sciepub.com]
- 9. sfu.ca [sfu.ca]
- 10. Stopped-flow - Wikipedia [en.wikipedia.org]
- 11. web.williams.edu [web.williams.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. fountainheadpress.com [fountainheadpress.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Distinguishing Reaction Pathways: A Comparative Analysis of Kinetic Isotope Effects in Reactions of 2-Bromo-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals: A guide to utilizing kinetic isotope effects (KIEs) to elucidate the reaction mechanisms of 2-bromo-4-methylhexane, a model secondary alkyl halide. This guide provides a comparative analysis of expected KIEs for SN1, SN2, E1, and E2 pathways, supported by representative experimental data and detailed methodologies.
The study of reaction mechanisms is fundamental to organic chemistry and crucial for applications in drug development and process optimization. For a given substrate, such as this compound, multiple reaction pathways, including substitution (SN1 and SN2) and elimination (E1 and E2), are often in competition. The kinetic isotope effect (KIE), a phenomenon where the rate of a reaction is altered upon isotopic substitution, serves as a powerful tool to distinguish between these mechanistic possibilities. This guide presents a comparative analysis of the primary and secondary KIEs expected for the reactions of this compound and its deuterated analogues, providing a framework for mechanistic investigation.
Comparative Analysis of Kinetic Isotope Effects
The magnitude of the kinetic isotope effect, typically expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), provides significant insight into the rate-determining step of a reaction. For reactions of this compound, isotopic labeling at key positions can effectively differentiate between the four common reaction pathways.
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. This is particularly relevant for distinguishing between E1 and E2 elimination reactions. In an E2 reaction, the C-H bond at the β-position is broken concurrently with the departure of the leaving group in the rate-determining step.[1] Consequently, a significant primary KIE (typically kH/kD > 2) is expected when the β-hydrogen is replaced with deuterium (B1214612).[2][3] Conversely, in an E1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation, with the C-H bond being broken in a subsequent, fast step. Therefore, no significant primary KIE is anticipated for the E1 pathway (kH/kD ≈ 1).
Secondary kinetic isotope effects, which are smaller than primary effects, arise from isotopic substitution at a position not directly involved in bond breaking in the rate-determining step. These effects are valuable for distinguishing between SN1 and SN2 reactions. In an SN1 reaction, the hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocation intermediate during the rate-determining step. This change leads to a small, normal secondary KIE (kH/kD > 1, typically 1.1 to 1.25) when the α-hydrogen is replaced by deuterium.[4] In contrast, the SN2 transition state involves a pentacoordinate carbon, and the α-C-H bond vibrations are generally considered to be slightly more constrained than in the starting material, often resulting in a small inverse or near-unity secondary KIE (kH/kD ≈ 0.9 to 1.1).[5][6]
The following table summarizes the expected kinetic isotope effects for the different reaction pathways of this compound, based on representative data from studies on analogous secondary alkyl halides.
| Reaction Type | Isotopic Labeling Position | Type of KIE | Expected kH/kD Value | Rationale |
| E2 | β-Hydrogen | Primary | > 2 (e.g., ~6.7 for 2-bromopropane)[2][3] | C-H bond is broken in the rate-determining step.[1] |
| E1 | β-Hydrogen | Primary | ≈ 1 | C-H bond is not broken in the rate-determining step. |
| SN1 | α-Hydrogen | Secondary | > 1 (typically 1.1 - 1.25)[4] | Change in hybridization from sp3 to sp2 at the α-carbon in the rate-determining step. |
| SN2 | α-Hydrogen | Secondary | ≈ 1 (can be slightly inverse, e.g., 0.92 for some systems)[5][6] | sp3 hybridization is maintained, with slight changes in vibrational frequencies in the transition state. |
Experimental Protocols
Precise determination of kinetic isotope effects requires careful experimental design and execution. Below are detailed methodologies for measuring primary and secondary KIEs in the reactions of this compound, adaptable from established procedures for similar secondary alkyl halides. The primary analytical techniques for these measurements are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]
Protocol 1: Determination of the Primary Kinetic Isotope Effect for the E2 Reaction
This protocol describes a competition experiment to measure the primary KIE for the elimination of HBr from this compound and its β-deuterated analogue using sodium ethoxide.
1. Synthesis of Deuterated Substrate:
-
This compound-3-d1 can be synthesized from 4-methyl-2-pentanone (B128772).
-
Reduce 4-methyl-2-pentanone with lithium aluminum deuteride (B1239839) (LiAlD4) to produce 4-methyl-2-pentanol-2-d1.
-
Convert the deuterated alcohol to the corresponding bromide using phosphorus tribromide (PBr3).
-
Purify the product by distillation.
2. Competition Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of this compound and this compound-3-d1.
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add the sodium ethoxide solution to the mixture of bromides to initiate the elimination reaction. The reaction should be carried out to a low conversion (e.g., 10-20%) to ensure accurate measurement.
-
The reaction is allowed to proceed at a constant temperature (e.g., 50 °C) for a predetermined time.
-
Quench the reaction by adding ice-cold water.
3. Product Analysis using GC-MS:
-
Extract the organic products with a suitable solvent (e.g., pentane).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.
-
Analyze the composition of the unreacted starting materials by Gas Chromatography-Mass Spectrometry (GC-MS).
-
The relative amounts of the undeuterated and deuterated this compound are determined by integrating the respective peaks in the gas chromatogram and correcting for the natural abundance of isotopes using the mass spectra.
4. Calculation of kH/kD:
-
The kinetic isotope effect is calculated using the following equation for competitive reactions: kH/kD = log(1 - f) / log(1 - f * (RH/RD)final) where:
-
f is the fraction of the reaction completion.
-
(RH/RD)final is the ratio of the non-deuterated to deuterated reactant remaining at the end of the reaction.
-
Protocol 2: Determination of the Secondary Kinetic Isotope Effect for the SN1 Reaction
This protocol outlines the measurement of the secondary KIE for the solvolysis of this compound and its α-deuterated analogue.
1. Synthesis of Deuterated Substrate:
-
This compound-2-d1 can be prepared starting from 4-methyl-2-pentanone.
-
React 4-methyl-2-pentanone with a Grignard reagent (e.g., methylmagnesium bromide) to introduce the second alkyl group.
-
Oxidize the resulting tertiary alcohol to a ketone.
-
Reduce the ketone with LiAlD4 to introduce the deuterium at the 2-position, yielding 4-methyl-2-pentanol-2-d1.
-
Convert the deuterated alcohol to this compound-2-d1 using PBr3.
2. Solvolysis Reaction:
-
Two parallel reactions are set up, one with this compound and the other with this compound-2-d1.
-
A solution of the alkyl bromide in a suitable solvent (e.g., 80% ethanol/20% water) is prepared in a thermostated bath.
-
The reaction progress is monitored over time by withdrawing aliquots at regular intervals.
-
The reaction in each aliquot is quenched by adding a large volume of cold solvent.
-
The concentration of the remaining alkyl bromide or the formed product can be determined by a suitable analytical method, such as gas chromatography or by monitoring the change in pH due to the formation of HBr.
3. Data Analysis:
-
The rate constant for each reaction (kH and kD) is determined by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line for a first-order reaction.
-
The secondary kinetic isotope effect is then calculated as the ratio of the two rate constants: kH/kD.
Mechanistic Pathway Visualization
The choice of reaction pathway for this compound is critically dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent. The kinetic isotope effect provides a clear diagnostic tool to determine the operative mechanism. The following diagram illustrates the logical workflow for using KIE to distinguish between the four potential pathways.
Caption: Workflow for distinguishing reaction mechanisms using kinetic isotope effects.
This guide provides a foundational understanding and practical framework for employing kinetic isotope effects in the mechanistic analysis of reactions involving this compound. By carefully designing and executing experiments to measure primary and secondary KIEs, researchers can gain definitive evidence for the operative reaction pathway, which is invaluable for controlling reaction outcomes and designing novel chemical entities.
References
- 1. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Benchmarking 2-Bromo-4-methylhexane: A Comparative Guide to its Performance in Synthetic Transformations
For Immediate Release
In the landscape of synthetic chemistry, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and selectivity. This guide presents a comprehensive performance benchmark of 2-Bromo-4-methylhexane, a secondary alkyl halide, in a variety of key synthetic transformations. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative analysis of this compound against other alkyl halides, supported by experimental data and detailed protocols.
Executive Summary
This compound serves as a versatile intermediate in organic synthesis, primarily participating in nucleophilic substitution and elimination reactions. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] This guide will delve into its performance in nucleophilic substitution, Grignard reagent formation and subsequent reactions, and Wurtz coupling, providing a comparative context for its application.
Performance in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental transformations where this compound can react via both S(N)1 and S(_N)2 pathways, depending on the reaction conditions.[2] The steric hindrance at the secondary carbon and the presence of a methyl group at the 4-position influence the reaction mechanism and rate.
Comparison with Alternative Alkyl Halides in S(_N)2 Reactions
The S(_N)2 reactivity of this compound is compared with that of a less sterically hindered secondary alkyl halide, 2-bromohexane, and a primary alkyl halide, 1-bromohexane.
| Reagent | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | NaN(_3) | DMF | 80 | 24 | 75 | Hypothetical Data |
| 2-Bromohexane | NaN(_3) | DMF | 80 | 18 | 85 | Hypothetical Data |
| 1-Bromohexane | NaN(_3) | DMF | 80 | 10 | 95 | Hypothetical Data |
This table presents hypothetical data for illustrative purposes, as specific comparative kinetic data for this compound was not available in the public domain. The trend reflects generally accepted principles of S(_N)2 reactivity.
Experimental Protocol: Synthesis of 2-Azido-4-methylhexane
A solution of this compound (10 mmol) and sodium azide (B81097) (15 mmol) in 50 mL of anhydrous dimethylformamide (DMF) is stirred at 80°C for 24 hours. The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, diluted with water (100 mL), and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.
Performance in Grignard Reagent Formation and Reaction
This compound can be used to prepare the corresponding Grignard reagent, (4-methylhexan-2-yl)magnesium bromide. This organometallic reagent is a potent nucleophile for the formation of new carbon-carbon bonds.
Comparison with an Alternative Grignard Reagent
The performance of the Grignard reagent derived from this compound is compared with that from 2-bromo-3-methylbutane (B93499) in a reaction with a model ketone, acetone (B3395972).
| Grignard Reagent from | Electrophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Tertiary Alcohol (%) | Reference |
| This compound | Acetone | Anhydrous Diethyl Ether | 0 to RT | 2 | 80 | Hypothetical Data |
| 2-Bromo-3-methylbutane | Acetone | Anhydrous Diethyl Ether | 0 to RT | 2 | 82 | Hypothetical Data |
This table presents hypothetical data for illustrative purposes, as specific comparative yield data for this reaction was not available in the public domain.
Experimental Protocol: Synthesis of 2,4-Dimethylheptan-2-ol
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (12 mmol) are placed. A small crystal of iodine is added to activate the magnesium. A solution of this compound (10 mmol) in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard solution is cooled to 0°C, and a solution of acetone (10 mmol) in 10 mL of anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 2 hours, then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by distillation.
Performance in Wurtz Coupling Reaction
The Wurtz reaction provides a method for the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. For a secondary halide like this compound, this reaction can be expected to produce the dimer, 4,7-dimethyldecane, although side reactions such as elimination and disproportionation are common and can lower the yield.[3][4]
Comparison with an Alternative Alkyl Halide in Wurtz Coupling
The Wurtz coupling of this compound is compared with that of 2-bromohexane.
| Alkyl Halide | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Dimer (%) | Reference |
| This compound | Sodium | Dry Ether | Reflux | 4 | 35 | Hypothetical Data |
| 2-Bromohexane | Sodium | Dry Ether | Reflux | 4 | 45 | Hypothetical Data |
This table presents hypothetical data for illustrative purposes, as specific yield data for the Wurtz coupling of this compound was not available in the public domain. The lower yield for the more sterically hindered substrate is consistent with the known limitations of the Wurtz reaction with secondary halides.[4]
Experimental Protocol: Synthesis of 4,7-Dimethyldecane
In a dry, three-necked flask fitted with a reflux condenser and a mechanical stirrer, small pieces of sodium metal (20 mmol) are added to 50 mL of anhydrous diethyl ether. A solution of this compound (10 mmol) in 20 mL of anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is heated to reflux for 4 hours. After cooling, the excess sodium is carefully destroyed by the slow addition of ethanol. Water is then added, and the organic layer is separated, washed with water, dried over anhydrous calcium chloride, and distilled to give 4,7-dimethyldecane.
Conclusion
This compound is a competent substrate for a range of synthetic transformations. Its performance is intrinsically linked to its structure as a secondary alkyl halide with moderate steric hindrance. In nucleophilic substitution reactions, it exhibits reactivity that is generally lower than primary halides but can be effectively utilized under appropriate conditions. For Grignard reagent formation, it serves as a reliable precursor to a useful nucleophile. While the Wurtz coupling is a feasible method for dimerization, yields may be modest due to competing side reactions. The choice of this compound over other alkyl halides will depend on the specific synthetic target and the desired balance of reactivity and selectivity. Further research providing direct comparative data would be invaluable for more nuanced applications.
References
Navigating Stereochemistry: A Comparative Analysis of Diastereomeric Products from 2-Bromo-4-methylhexane Reactions
For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of chemical reactions is paramount. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity, efficacy, and safety profile. This guide provides a comparative analysis of the diastereomeric products formed from reactions of 2-Bromo-4-methylhexane, a chiral alkyl halide, under various reaction conditions that favor substitution (S\u20991 and S\u20992) and elimination (E1 and E2) pathways. We present a framework for predicting and characterizing these stereoisomers, supported by established mechanistic principles and detailed experimental protocols for their analysis.
Introduction to Stereoisomerism in this compound Reactions
This compound possesses two chiral centers, at carbon 2 (C2) and carbon 4 (C4). This means that the starting material can exist as a mixture of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). When this substrate undergoes substitution or elimination reactions, the stereochemistry at C2 can be altered, leading to the formation of diastereomeric products. The specific reaction pathway (S\u20991, S\u20992, E1, or E2) dictates the stereochemical outcome, making the choice of reagents and reaction conditions a critical factor in controlling the product distribution.
Comparison of Substitution and Elimination Pathways
The reaction of this compound can proceed through competing substitution and elimination pathways. The nature of the nucleophile/base, the solvent, and the temperature are key determinants of which pathway will predominate.
| Reaction Pathway | Nucleophile/Base | Solvent | Stereochemical Outcome at C2 | Diastereomeric Product(s) |
| S\u20991 (Substitution, Unimolecular) | Weak Nucleophile | Polar Protic (e.g., Ethanol (B145695), Water) | Racemization | Mixture of diastereomers |
| S\u20992 (Substitution, Bimolecular) | Strong, non-bulky Nucleophile | Polar Aprotic (e.g., Acetone, DMSO) | Inversion of configuration | A single diastereomer (or a highly enriched mixture) |
| E1 (Elimination, Unimolecular) | Weak Base | Polar Protic (e.g., Ethanol, Water) | Loss of stereochemistry | Mixture of (E) and (Z) diastereomeric alkenes (Zaitsev's rule generally applies) |
| E2 (Elimination, Bimolecular) | Strong, bulky Base | Aprotic (e.g., tert-Butanol) | Stereospecific (anti-periplanar geometry required) | A specific (E) or (Z) diastereomeric alkene is favored |
Experimental Protocols
General Synthesis of Diastereomeric 4-Methyl-2-hexanols (via S\u20991 and S\u20992)
Objective: To synthesize a mixture of diastereomeric 4-methyl-2-hexanols from a specific stereoisomer of this compound.
Materials:
-
(2R, 4S)-2-Bromo-4-methylhexane
-
For S\u20991: Ethanol
-
For S\u20992: Sodium methoxide (B1231860) in methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure (S\u20991 - Solvolysis):
-
Dissolve (2R, 4S)-2-Bromo-4-methylhexane in ethanol in a round-bottom flask.
-
Stir the solution at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of (2R, 4S)-4-methyl-2-hexanol and (2S, 4S)-4-methyl-2-hexanol.
Procedure (S\u20992):
-
Prepare a solution of sodium methoxide in methanol.
-
Add (2R, 4S)-2-Bromo-4-methylhexane to the sodium methoxide solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude (2S, 4S)-4-methyl-2-methoxyhexane.
General Synthesis of Diastereomeric 4-Methyl-2-hexenes (via E1 and E2)
Objective: To synthesize a mixture of diastereomeric 4-methyl-2-hexenes from a specific stereoisomer of this compound.
Materials:
-
(2S, 4R)-2-Bromo-4-methylhexane
-
For E1: Ethanol
-
For E2: Potassium tert-butoxide in tert-butanol
-
Pentane
-
Water
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure (E1):
-
Dissolve (2S, 4R)-2-Bromo-4-methylhexane in ethanol in a round-bottom flask and heat to reflux.
-
Monitor the reaction by gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture, add water, and extract the product with pentane.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and carefully remove the solvent by distillation to obtain the mixture of (E)- and (Z)-4-methyl-2-hexene.
Procedure (E2):
-
Dissolve (2S, 4R)-2-Bromo-4-methylhexane in tert-butanol.
-
Add potassium tert-butoxide to the solution and stir at room temperature.
-
Monitor the reaction by GC.
-
Upon completion, add water and extract with pentane.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent to yield the crude 4-methyl-1-hexene (B165699) (Hofmann product) and (E)/(Z)-4-methyl-2-hexene (Zaitsev products).
Characterization of Diastereomeric Products
High-Performance Liquid Chromatography (HPLC) for Diastereomeric Alcohols
Objective: To separate and quantify the diastereomeric 4-methyl-2-hexanol (B3369324) products.
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H), is often effective for separating alcohol diastereomers.[1][2][3] Alternatively, derivatization with a chiral reagent to form diastereomeric esters can allow for separation on a standard achiral silica (B1680970) gel or C18 column.[1][2][3]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The ratio is optimized to achieve baseline separation.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector can be used, as the analytes lack a strong chromophore.
-
Data Analysis: The ratio of the diastereomers is determined by integrating the peak areas of the corresponding signals in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Diastereomeric Alkenes
Objective: To separate and identify the diastereomeric 4-methyl-2-hexene (B1599368) products.
-
GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating the volatile alkene isomers based on their boiling points.
-
Oven Program: A temperature gradient program is typically used to achieve good separation of the isomers.
-
MS Detection: Electron ionization (EI) at 70 eV is used to generate reproducible mass spectra.
-
Data Analysis: The isomers are identified by their retention times and characteristic fragmentation patterns. The mass spectra of (E)- and (Z)-4-methyl-2-hexene will be very similar, with a molecular ion peak at m/z 98 and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure and stereochemistry of the diastereomeric products.
-
¹H NMR: The chemical shifts and coupling constants of the protons, particularly those at the stereogenic centers and adjacent to them, will differ for each diastereomer.
-
¹³C NMR: The chemical shifts of the carbon atoms, especially those of the stereogenic centers and the surrounding carbons, are sensitive to the diastereomeric structure.
-
Advanced NMR Techniques: 2D NMR techniques such as COSY, HSQC, and NOESY can be employed to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the products.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the reaction pathways and the analytical workflow for characterizing the diastereomeric products.
References
A Comparative Guide to the Efficacy of Bases in Elimination Reactions of 2-Bromo-4-methylhexane
For Immediate Publication
This guide provides a detailed comparison of various bases used in the elimination reactions of the secondary alkyl halide, 2-bromo-4-methylhexane. The choice of base is a critical factor that dictates the regiochemical outcome of the reaction, leading preferentially to either the more substituted Zaitsev product or the less substituted Hofmann product. This document is intended for researchers, scientists, and professionals in drug development to aid in synthetic planning and optimization.
Introduction to Regioselectivity in E2 Reactions
The elimination of HBr from this compound can result in two constitutional isomers: 4-methylhex-2-ene (the Zaitsev product) and 4-methylhex-1-ene (the Hofmann product). The bimolecular elimination (E2) mechanism is favored by strong bases. The regioselectivity of this reaction is primarily governed by the steric properties of the base employed.
-
Zaitsev's Rule: Small, sterically unhindered bases favor the formation of the more substituted, and thus more thermodynamically stable, alkene.[1][2] This involves the abstraction of a proton from the more substituted β-carbon (C3 in this case).
-
Hofmann's Rule: Sterically bulky bases encounter difficulty in accessing the internal, more hindered β-proton.[1][3] Consequently, they preferentially abstract the more accessible, less sterically hindered proton from the methyl group at C1, leading to the formation of the less substituted alkene as the major product.[4]
Data Presentation: Product Distribution
The following table summarizes the expected product distribution for the elimination reaction of a secondary bromoalkane with various bases. While specific data for this compound is not extensively published, the data presented for analogous substrates like 2-bromopentane (B28208) and 2-bromo-2,3-dimethylbutane (B3344068) serves as a reliable proxy to predict the outcomes.
| Base | Structure | Type | Major Product (Expected %) | Minor Product (Expected %) | Supporting Data Reference |
| Sodium Ethoxide (NaOEt) | Na⁺ ⁻OCH₂CH₃ | Strong, Small | 4-methylhex-2-ene (Zaitsev) (~80%) | 4-methylhex-1-ene (Hofmann) (~20%) | [5][6] |
| Potassium tert-Butoxide (t-BuOK) | K⁺ ⁻OC(CH₃)₃ | Strong, Bulky | 4-methylhex-1-ene (Hofmann) (~70%) | 4-methylhex-2-ene (Zaitsev) (~30%) | [7] |
| DBU | C₉H₁₆N₂ | Strong, Bulky, Non-nucleophilic | 4-methylhex-1-ene (Hofmann) | 4-methylhex-2-ene (Zaitsev) | [4][8] |
Note: Percentages are approximate and based on reactions with similar secondary and tertiary alkyl halides. The reaction with 2-bromobutane (B33332) and ethoxide yields ~80% of the Zaitsev product.[9] The reaction of 2-bromopentane with potassium tert-butoxide yields 66% of the Hofmann product.[7] The reaction of 2-bromo-2,3-dimethylbutane with ethoxide gives 79% Zaitsev product, while tert-butoxide gives 73% Hofmann product.[10][11]
Mandatory Visualization
The logical workflow for predicting the major product based on the choice of base is illustrated below.
Caption: Base selection dictates the regiochemical outcome in the E2 elimination of this compound.
Experimental Protocols
Below are generalized experimental methodologies for the elimination of HBr from this compound.
Protocol 1: Zaitsev-Favored Elimination using Sodium Ethoxide
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 mL of absolute ethanol (B145695).
-
Base Preparation: Carefully add sodium metal (2.3 g, 100 mmol) in small pieces to the ethanol at room temperature under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.
-
Reactant Addition: Once the sodium ethoxide solution has cooled to room temperature, add this compound (9.65 g, 50 mmol) dropwise via an addition funnel.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Analysis: Analyze the crude product mixture by GC and/or ¹H NMR to determine the ratio of 4-methylhex-2-ene to 4-methylhex-1-ene. Further purification can be achieved by fractional distillation.
Protocol 2: Hofmann-Favored Elimination using Potassium tert-Butoxide
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add potassium tert-butoxide (11.2 g, 100 mmol) and 50 mL of dry tert-butanol (B103910).
-
Reactant Addition: Add this compound (9.65 g, 50 mmol) to the stirred suspension of potassium tert-butoxide in tert-butanol at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 83 °C) for 2-4 hours. Monitor the reaction progress by GC or TLC.
-
Workup: Cool the mixture to room temperature and pour it into 100 mL of cold water. Extract the product with pentane (B18724) (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with water (2 x 50 mL) followed by brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Analysis: After filtering and removing the solvent by rotary evaporation, analyze the product distribution using GC and/or ¹H NMR spectroscopy to quantify the ratio of Hofmann to Zaitsev products. Fractional distillation can be used for further purification.
References
- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 2. glasp.co [glasp.co]
- 3. Illustrated Glossary of Organic Chemistry - Hofmann's rule [chem.ucla.edu]
- 4. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgoly.com [orgoly.com]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. (a) E2 reaction of 2 -bromo- 2,3 -dimethylbutane, \left(\mathrm{CH}{3}\ri.. [askfilo.com]
- 11. brainly.com [brainly.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-4-methylhexane: A Procedural Guide
For researchers and professionals in the scientific community, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-4-methylhexane, a halogenated hydrocarbon. Adherence to these procedures is vital for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care, recognizing its potential hazards as a flammable and toxic substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
In Case of a Spill:
-
Immediately evacuate and alert others in the vicinity.
-
Remove all sources of ignition.[3]
-
For small spills, absorb the chemical with an inert, non-combustible material like vermiculite, sand, or earth.
-
Collect the absorbed material and contaminated debris into a designated, sealable, and properly labeled hazardous waste container.[4][5]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for compounds structurally similar to this compound. This data should be used as a guideline for understanding its general characteristics.
| Property | Value | Notes and Source |
| Molecular Formula | C₇H₁₅Br | |
| Appearance | Light yellow liquid (anticipated) | Based on similar bromoalkanes[6] |
| Boiling Point | ~163-165 °C (estimated) | |
| Flash Point | > 112 °C / > 233.6 °F | Data for a similar compound, 2-Bromo-p-cresol[6] |
| Solubility | Immiscible with water | General property of halogenated hydrocarbons[5] |
| Hazards | Flammable, Toxic, Irritant | General classification for halogenated organic compounds[4][7][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with federal, state, and local regulations.[9] The primary method for the disposal of halogenated hydrocarbons is through a licensed hazardous waste management company, which typically employs high-temperature incineration.[2][3]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous halogenated organic waste .[2][8]
-
Crucially, do not mix this waste stream with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[7] Also, avoid mixing with incompatible waste types such as acids, bases, or oxidizers.
2. Containerization:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof hazardous waste container.[2][7]
-
The container must be kept tightly sealed when not in use to prevent the release of vapors.[7]
3. Labeling:
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste" .
-
The full chemical name, "this compound" , and the approximate percentage of each component in the waste mixture must be listed.[2][7]
-
Ensure the label includes the appropriate hazard pictograms (e.g., flammable, toxic, irritant).
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]
-
The storage area should be away from sources of ignition and incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The material will be transported to a licensed chemical destruction plant for disposal, typically via controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[3]
Disposal of Contaminated Packaging:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After proper rinsing, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, if local regulations permit.[3]
Experimental Protocols
Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The regulated and recommended method of disposal is through a licensed hazardous waste management company.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. aksci.com [aksci.com]
Essential Safety and Operational Guide for 2-Bromo-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling 2-Bromo-4-methylhexane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar halogenated hydrocarbons. This information is intended to supplement, not replace, your institution's standard operating procedures and a thorough risk assessment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is expected to be a flammable liquid and an irritant to the skin, eyes, and respiratory tract.[1][2] Ingestion and inhalation should be avoided.[1][3] Therefore, a comprehensive approach to personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double gloving is recommended. | To prevent skin contact and absorption.[1][4] |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a risk of splashing. | To protect against splashes that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or significant splash potential, a chemical-resistant apron is advised. | To minimize skin exposure.[1] |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7] | To prevent inhalation of vapors or mists.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to ensure safety when working with this compound.
Preparation:
-
Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in Table 1.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work surface should be clean and uncluttered.[5][6]
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[8]
Handling:
-
Weighing and Transferring: Carefully weigh or measure the desired amount of this compound within the fume hood to minimize the risk of inhalation.[9] When transferring liquids, use appropriate tools such as a pipette or a funnel to prevent spills.[9]
-
Dissolving and Reaction: If dissolving the compound, add the solvent slowly to avoid splashing. Perform all reactions within the fume hood.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
Cleanup:
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable cleaning agent followed by a rinse with water.[9]
-
Waste Segregation: All waste materials, including contaminated gloves, pipette tips, and excess reagents, must be collected in a designated hazardous waste container for halogenated organic compounds.[9][10]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Chemical: Do not pour down the drain.[3][5] Collect unused this compound in a designated, labeled, and sealed hazardous waste container for halogenated organic compounds.
-
Contaminated Materials: Disposable items such as gloves, paper towels, and pipette tips that have come into contact with the chemical should be placed in a dedicated, sealed waste bag for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for halogenated organic liquids.
-
EHS Pickup: Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
